Methoxide
Description
Propriétés
Formule moléculaire |
CH3O- |
|---|---|
Poids moléculaire |
31.034 g/mol |
Nom IUPAC |
methanolate |
InChI |
InChI=1S/CH3O/c1-2/h1H3/q-1 |
Clé InChI |
NBTOZLQBSIZIKS-UHFFFAOYSA-N |
SMILES |
C[O-] |
SMILES canonique |
C[O-] |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Methoxide Catalysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The methoxide ion (CH₃O⁻), the conjugate base of methanol (B129727), is a cornerstone reagent in organic synthesis, valued for its dual functionality as a potent Brønsted base and an effective nucleophile. This guide provides a comprehensive examination of the mechanisms underpinning this compound catalysis. It delves into its role in promoting critical reaction classes, including elimination, transesterification, and condensation reactions. This document presents quantitative data from key studies, detailed experimental protocols for representative syntheses, and mechanistic diagrams to offer a thorough resource for professionals in chemical and pharmaceutical development.
The Dual Catalytic Nature of this compound
Sodium this compound is routinely employed in organic chemistry for a wide range of transformations, from the synthesis of pharmaceuticals to the production of biodiesel.[1] Its versatility stems from its ability to function in two primary capacities:
-
As a Strong Base: With a pKa of approximately 15.5 (for its conjugate acid, methanol), this compound is a strong base capable of deprotonating a wide variety of carbon and heteroatom acids. This basicity is fundamental to its role in elimination and condensation reactions.
-
As a Nucleophile: The this compound ion is also a potent, sterically unhindered nucleophile. This allows it to attack electrophilic centers, particularly carbonyl carbons and saturated carbons bearing a suitable leaving group, initiating substitution reactions.[2]
The reaction pathway—whether this compound acts as a base or a nucleophile—is influenced by factors such as the substrate structure, solvent, and temperature.
Core Mechanisms of this compound Catalysis
This compound as a Base: E2 Elimination (Dehydrohalogenation)
This compound is a classic reagent for inducing bimolecular elimination (E2) reactions to form alkenes from alkyl halides.[3][4] Being a strong but relatively small base, it preferentially abstracts a proton from the more substituted adjacent (beta) carbon, leading to the thermodynamically more stable, more substituted alkene. This is known as the Zaitsev product.[1]
The E2 mechanism is a single, concerted step: the base abstracts a proton from a carbon adjacent to the leaving group, the C-H bond electrons form a new π-bond, and the leaving group departs simultaneously.[5][6] This requires a specific anti-periplanar geometry between the proton being abstracted and the leaving group.
Caption: Concerted E2 elimination pathway catalyzed by this compound.
This compound as a Nucleophile: Transesterification
Transesterification is a key industrial reaction, most notably in the production of biodiesel from triglycerides.[7] In this nucleophilic acyl substitution, the this compound ion attacks the electrophilic carbonyl carbon of an ester. This addition forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the original alkoxide group (OR') to form a new methyl ester.[8] The reaction is an equilibrium process, often driven to completion by using a large excess of methanol as the solvent.[7]
Caption: Nucleophilic acyl substitution mechanism for transesterification.
This same nucleophilic character allows this compound to participate in other crucial reactions:
-
Williamson Ether Synthesis (Sₙ2): this compound displaces a halide or other suitable leaving group from a primary alkyl substrate to form an ether. The reaction is highly efficient for methyl and primary halides but is susceptible to competing E2 elimination with secondary and tertiary substrates.[9]
-
Claisen Condensation: this compound acts as a base to deprotonate an ester, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl group of a second ester molecule to form a β-keto ester.[10][11]
Quantitative Data on this compound-Catalyzed Reactions
The efficiency of this compound catalysis is highly dependent on reaction conditions. The following table summarizes quantitative data from studies on the transesterification of various oils for biodiesel production, a primary application of this catalysis.
| Reaction Substrate | Catalyst | Catalyst Loading | Methanol:Oil Molar Ratio | Temperature (°C) | Time (min) | Yield (%) | Reference(s) |
| Waste Cooking Oil | NaOMe/Zeolite | 2.1 wt% (of oil) | 16:1 | 60 | 30 | 99 | [12] |
| Sunflower Oil | NaOMe | 0.5 wt% (of oil) | 6:1 (approx. 25% w/w excess) | 60 | 60 | 100 | [8][13] |
| Castor Oil | NaOMe | 0.5 wt% (of oil) | 9:1 | 30 | - | 99.6 | [14] |
| Soybean Oil | NaOMe | 0.3 - 0.5 wt% (of oil) | 6:1 (100% excess) | - | - | ~100 | [7] |
| Safflower Oil | KOH | 1 wt% (of oil) | 6:1 | 60 | 60 | >98 | [15] |
Note: The Safflower Oil entry uses KOH for comparison, as it is another common base catalyst in transesterification.
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for a this compound-catalyzed reaction, such as biodiesel production.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. 12.6. Reaction: Elimination of H-X (Dehydrohalogenation) – Introduction to Organic Chemistry [saskoer.ca]
- 4. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity [chemicalnote.com]
- 5. youtube.com [youtube.com]
- 6. bingol.edu.tr [bingol.edu.tr]
- 7. extension.okstate.edu [extension.okstate.edu]
- 8. Optimization of Sunflower Oil Transesterification Process Using Sodium this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 15. scholarworks.uark.edu [scholarworks.uark.edu]
Synthesis of Sodium Methoxide from Metallic Sodium and Methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of sodium methoxide from the reaction of metallic sodium and methanol (B129727). It covers the fundamental reaction chemistry, detailed experimental protocols for both laboratory and industrial scales, quantitative data, safety considerations, and methods for purification and analysis.
Introduction
Sodium this compound (CH₃ONa) is a versatile and widely used reagent in organic synthesis and the chemical industry. It serves as a strong base and a nucleophile in various reactions, including condensations, dehydrohalogenations, and transesterifications. In the pharmaceutical industry, it is a critical reagent in the synthesis of numerous active pharmaceutical ingredients (APIs). The most direct and common method for preparing high-purity sodium this compound is the reaction of metallic sodium with anhydrous methanol. This guide will delve into the technical details of this process.
Reaction Chemistry and Thermodynamics
The synthesis of sodium this compound from sodium and methanol is a highly exothermic redox reaction.[1][2][3] Metallic sodium, a strong reducing agent, reacts with methanol, which acts as a proton donor, to produce sodium this compound and hydrogen gas.[3]
Overall Reaction:
2 Na(s) + 2 CH₃OH(l) → 2 CH₃ONa(s) + H₂(g)
The reaction is essentially irreversible and proceeds to completion, especially when an excess of methanol is used.
Thermodynamics
The standard molar enthalpy of formation (ΔfH°) for crystalline sodium this compound has been determined to be -366.21 ± 1.38 kJ·mol⁻¹. The reaction is significantly exothermic, releasing a substantial amount of heat, which can cause the methanol to boil and potentially ignite the evolved hydrogen gas.[4]
Table 1: Thermodynamic Data for the Synthesis of Sodium this compound
| Parameter | Value | Reference |
| Standard Molar Enthalpy of Formation (ΔfH°) of CH₃ONa(cr) | -366.21 ± 1.38 kJ·mol⁻¹ |
Reaction Kinetics
For the bimolecular reaction of electrons in ethanol (B145695) at 25 °C, a rate constant (k) has been calculated to be (5 ± 4) x 10⁹ M⁻¹s⁻¹, with an activation energy (Ea) of 7.6 ± 2 kcal/mol.[5] An isotope effect is observed for this reaction in both ethanol and methanol, suggesting a similar reaction mechanism.[5] This high rate constant underscores the vigorous and often difficult-to-control nature of the reaction.
Table 2: Kinetic Parameters for the Analogous Reaction in Ethanol
| Parameter | Value | Reference |
| Rate Constant (k) at 25 °C | (5 ± 4) x 10⁹ M⁻¹s⁻¹ | [5] |
| Activation Energy (Ea) | 7.6 ± 2 kcal/mol | [5] |
Experimental Protocols
The synthesis of sodium this compound can be performed at various scales, from small laboratory batches to large-scale industrial production. The fundamental principles remain the same, but the equipment and safety precautions differ significantly.
Laboratory-Scale Synthesis of High-Purity Sodium this compound
This protocol is adapted from established laboratory procedures for the preparation of high-purity sodium alkoxides.[6]
Objective: To synthesize a solution of sodium this compound in methanol.
Materials:
-
Metallic sodium, stored under mineral oil
-
Anhydrous methanol (moisture content < 0.05%)
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet/outlet
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Drying tube (filled with calcium chloride)
Procedure:
-
Preparation: The glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen to ensure an inert atmosphere.
-
Reaction Setup: Anhydrous methanol is added to the three-necked flask. The flask is then placed in an ice-water bath and stirring is initiated.
-
Sodium Addition: Small, freshly cut pieces of sodium metal (with the oxide layer removed) are added portion-wise to the cold, stirring methanol. The rate of addition should be carefully controlled to manage the exothermic reaction and the evolution of hydrogen gas. The hydrogen gas is safely vented through the drying tube.
-
Reaction Completion: After all the sodium has been added, the reaction mixture is allowed to warm to room temperature and stirred until the sodium is completely dissolved.
-
Purification (Optional): For solid sodium this compound, the excess methanol can be removed under reduced pressure. The resulting solid can be further purified by washing with a non-polar solvent like hexane (B92381) and then drying in a vacuum oven.[4][7]
Yield: Yields for this reaction are typically high, often exceeding 95%, assuming the use of anhydrous methanol and proper exclusion of air and moisture.
Industrial-Scale Production of Sodium this compound Solution
This protocol is based on a patented industrial process.
Objective: To produce a sodium this compound solution of a specific concentration.
Equipment:
-
Jacketed reactor with a condenser and a nitrogen supply
-
Methanol metering tank
-
Blending tank
Procedure:
-
Inerting the Reactor: The reactor is purged with nitrogen three times to remove air and moisture. A continuous nitrogen blanket is maintained throughout the process.
-
Charging Reactants: A specific quantity of metallic sodium (e.g., 120g) is charged into the reactor.
-
Reaction Initiation: Cooling water is circulated through the reactor jacket. A small amount of methanol is added from the metering tank to initiate the reaction.
-
Controlled Methanol Addition: The bulk of the methanol (e.g., 820 kg) is then added at a controlled rate over a period of 2-3 hours to manage the reaction temperature.
-
Reaction Completion: After the methanol addition is complete, the reaction is allowed to proceed for an additional 2-3 hours, or until the evolution of hydrogen gas ceases.
-
Blending and Analysis: The resulting sodium this compound solution is transferred to a blending tank. The solution is sampled and analyzed to determine its concentration. It is then blended with additional methanol to achieve the desired final concentration before being packaged.
Data Presentation
Solubility of Sodium this compound in Methanol
The solubility of sodium this compound in methanol is temperature-dependent.
Table 3: Solubility of Sodium this compound in Methanol at Various Temperatures
| Temperature (°C) | Solubility ( g/100g Methanol) |
| 10 | ~25 |
| 20 | ~30 |
| 30 | ~35 |
| 40 | ~42 |
| 50 | ~50 |
| 60 | ~60 |
Note: Approximate values extrapolated from graphical data.
Purity and Impurities
Commercial sodium this compound is available in various grades. The primary impurities depend on the manufacturing process and handling.
Table 4: Typical Purity and Impurity Profile of Commercial Sodium this compound
| Component | Typical Concentration (%) |
| Sodium this compound | > 98 |
| Sodium Hydroxide | < 1.5 |
| Sodium Carbonate | < 0.5 |
| Free Methanol | < 0.5 |
Source: Data compiled from various supplier specifications.
The presence of water in the methanol or exposure of the sodium this compound to air will lead to the formation of sodium hydroxide.[4] Reaction with carbon dioxide from the air will result in the formation of sodium carbonate.[4]
Mandatory Visualizations
References
- 1. quora.com [quora.com]
- 2. acid base - How does sodium react with methanol? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Metallic sodium reacts with methanol and ethanol to class 12 chemistry CBSE [vedantu.com]
- 4. Sodium this compound - Wikipedia [en.wikipedia.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Methoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium methoxide (CH₃ONa), also known as sodium methylate, is a versatile and highly reactive organometallic compound. As the simplest sodium alkoxide, it serves as a strong base and a nucleophile in a wide array of chemical reactions. Its utility is particularly pronounced in organic synthesis, where it is a key reagent in methylation, condensation, and dehydrohalogenation reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of sodium this compound, detailed experimental protocols, and its applications in significant synthetic pathways relevant to the pharmaceutical industry.
Core Properties of Sodium this compound
A summary of the fundamental identifiers for sodium this compound is provided below.
| Identifier | Value |
| IUPAC Name | Sodium this compound[1] |
| Synonyms | Sodium methylate, Methoxysodium, Sodium methanolate[2] |
| CAS Number | 124-41-4[1][3][4][5] |
| Molecular Formula | CH₃NaO[3][4][5][6] |
| Molecular Weight | 54.02 g/mol [3][5][6] |
Physical Properties
Sodium this compound is a white, amorphous, and free-flowing powder in its solid form.[3][6][7] It is also commercially available as a solution in methanol (B129727), typically at concentrations of 25-30% by weight.[3] The physical properties of sodium this compound are summarized in the table below. It is important to note that values can vary between sources, particularly for melting and boiling points, due to the substance's reactivity and tendency to decompose, as well as whether the measurement is for the solid or a solution.
| Property | Value | Notes |
| Melting Point | -98 °C (for 30% solution in methanol) to 127 °C (decomposes)[4][5][8] | Solid sodium this compound decomposes upon heating. The lower value corresponds to the freezing point of a methanol solution. |
| Boiling Point | 65 °C (for 30% solution in methanol) to >450 °C[4][7] | The boiling point is significantly influenced by the presence of methanol in solutions. The solid sublimes and decomposes at higher temperatures. |
| Density | 0.945 - 0.97 g/mL (for solutions in methanol at 20-25 °C)[4] | Density varies with the concentration of the solution. |
| Solubility | ||
| Miscible with methanol and ethanol.[4][9] | A study on the solubility of sodium this compound in methanol at various temperatures showed a significant increase in solubility with increasing temperature.[10] | |
| Soluble in fats and esters.[9] | ||
| Insoluble in hydrocarbons like benzene (B151609) and toluene.[3][7] | ||
| pKa | ~15.17 - 16[3] | This value refers to the pKa of the conjugate acid, methanol, indicating that this compound is a strong base. |
| Decomposition Temperature | Decomposes in air above 126.6 °C.[3][7] | Thermal decomposition analysis shows the onset of decomposition to be around 623 K (350 °C).[11] |
| Crystal Structure | Hexagonal[12] | As a solid, sodium this compound is polymeric, with sheet-like arrays of Na⁺ centers, each bonded to four oxygen centers.[1] |
Chemical Properties
Sodium this compound is a highly reactive compound, primarily due to the strong basicity and nucleophilicity of the this compound anion.
-
Reactivity with Water: It reacts violently with water to form sodium hydroxide (B78521) and methanol. This reaction is highly exothermic.[3][9]
-
Reactivity with Acids: As a strong base, it reacts vigorously with acids.[9]
-
Sensitivity: Sodium this compound is sensitive to air and moisture.[6][7] It can absorb carbon dioxide from the air, which reduces its effectiveness as a base.[13]
-
Flammability: It is highly flammable.[9]
-
Role as a Catalyst and Reagent: It is widely used as a catalyst in transesterification reactions for biodiesel production and as a reagent in various organic syntheses, including condensations and dehydrohalogenations.[12][14]
Experimental Protocols
Determination of Physical Properties
Melting Point Determination (Capillary Method - adapted from ASTM E324) [1][4]
-
Sample Preparation: A small amount of finely powdered, dry sodium this compound is introduced into a capillary tube, which is then sealed to prevent contact with atmospheric moisture.
-
Apparatus: A standard melting point apparatus with a heated block and a thermometer or an automated instrument is used.
-
Procedure: The capillary tube is placed in the heating block, and the temperature is raised at a controlled rate. Due to its decomposition, the melting point is observed as the temperature at which the substance begins to decompose, typically evidenced by a change in color and/or the release of gas. The temperature range from the initial to the final decomposition is recorded.
Boiling Point Determination (for Methanol Solution) [15][16][17]
-
Apparatus: A distillation flask equipped with a thermometer and a condenser is used.
-
Procedure: A sample of the sodium this compound solution in methanol is placed in the distillation flask. The solution is heated, and the temperature at which the vapor phase is in equilibrium with the boiling liquid is recorded as the boiling point. The boiling point will be close to that of methanol but will vary with the concentration of sodium this compound.
Density Measurement (Pycnometer Method - adapted from ASTM D854) [3][5][6][18][19]
-
Apparatus: A pycnometer (a glass flask with a precise volume) and an analytical balance are required.
-
Procedure:
-
The mass of the clean, dry pycnometer is determined.
-
The pycnometer is filled with the sodium this compound solution, and its mass is measured.
-
The mass of the pycnometer filled with a reference substance of known density (e.g., deionized water) is also determined.
-
The density of the sodium this compound solution is calculated using the masses and the known density of the reference substance.
-
Key Synthetic Reactions Involving Sodium this compound
Sodium this compound is a cornerstone reagent in several name reactions critical to organic and medicinal chemistry.
Williamson Ether Synthesis
This reaction is a fundamental method for the preparation of symmetrical and unsymmetrical ethers. It involves the reaction of an alkoxide with a primary alkyl halide.[8]
-
Reaction Principle: The this compound ion acts as a nucleophile and displaces a halide ion from an alkyl halide in an Sₙ2 reaction.
Claisen-Schmidt Condensation
This is a base-catalyzed condensation reaction between an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen to form a β-hydroxy carbonyl compound, which then dehydrates to an α,β-unsaturated carbonyl compound.
-
Reaction Principle: Sodium this compound acts as a base to deprotonate the α-carbon of the ketone, forming an enolate which then attacks the carbonyl carbon of the aldehyde.
Dieckmann Condensation
This is an intramolecular condensation of a diester to give a β-keto ester.
-
Reaction Principle: Sodium this compound deprotonates an α-carbon to form an enolate, which then attacks the other ester group in the same molecule, leading to cyclization.
Applications in Drug Development and Synthesis
Sodium this compound is a critical reagent in the synthesis of numerous pharmaceuticals, including vitamins and sulfa drugs.
Synthesis of Sulfa Drugs
Sodium this compound is used as a condensing agent in the synthesis of sulfadiazine, an important antibacterial drug.
Synthesis of Vitamin A and B1
Sodium this compound is employed as a catalyst and reagent in the industrial synthesis of Vitamin A and Vitamin B1.[9][20][21] For example, in the synthesis of Vitamin A palmitate, sodium this compound catalyzes the transesterification of Vitamin A alcohol with methyl palmitate.[20]
Safety and Handling
Sodium this compound is a hazardous material that requires careful handling.
-
Hazards: It is highly flammable, corrosive, and reacts violently with water.[9] It can cause severe burns to the skin and eyes.[22]
-
Handling: It should be handled in a well-ventilated area, away from ignition sources, water, and acids.[22][23] Protective equipment, including gloves, safety glasses, and appropriate respiratory protection, should be worn.[22]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials.[22][23]
-
Spill and Emergency Procedures: In case of a spill, the area should be evacuated, and ignition sources removed. The spill should be covered with dry sand or another non-combustible absorbent material and collected into a sealed container for disposal.[23] In case of fire, dry chemical, carbon dioxide, or alcohol-resistant foam should be used. Water should not be used.[23]
Conclusion
Sodium this compound is a powerful and versatile reagent with significant applications in organic synthesis and the pharmaceutical industry. A thorough understanding of its physical and chemical properties, coupled with strict adherence to safety protocols, is essential for its effective and safe use in research and development. The reaction pathways and experimental methodologies outlined in this guide provide a foundational understanding for professionals working with this important compound.
References
- 1. store.astm.org [store.astm.org]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. kashanu.ac.ir [kashanu.ac.ir]
- 4. infinitalab.com [infinitalab.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. The physical and chemical properties of sodium this compound-Henan Songguang | Acetanilide | Cyclopropyl methyl ketone [en.songguangchem.com]
- 8. Sodium this compound | CH3ONa | CID 10942334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. m.chemicalbook.com [m.chemicalbook.com]
- 10. SOLUBILITY OF SODIUM this compound IN PURE AND MIXED SOLVENTS | Semantic Scholar [semanticscholar.org]
- 11. lobachemie.com [lobachemie.com]
- 12. Sodium this compound - Wikipedia [en.wikipedia.org]
- 13. gelest.com [gelest.com]
- 14. scielo.br [scielo.br]
- 15. search.library.doc.gov [search.library.doc.gov]
- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. store.astm.org [store.astm.org]
- 19. store.astm.org [store.astm.org]
- 20. US2882286A - Preparation of vitamin a palmitate - Google Patents [patents.google.com]
- 21. CN101955446A - Method for preparing vitamin B1 intermediate - Google Patents [patents.google.com]
- 22. gelest.com [gelest.com]
- 23. chemicalbook.com [chemicalbook.com]
Sodium Methoxide: A Comparative Structural Analysis in Solid and Solution Phases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Sodium methoxide (CH₃ONa) is a widely utilized reagent in organic synthesis and industrial applications, where its reactivity is intrinsically linked to its structural form.[1] A profound understanding of its structure in both the solid and solution states is critical for optimizing reaction conditions, ensuring reproducibility, and controlling outcomes in drug development and chemical manufacturing. This guide provides a detailed technical examination of the structural dichotomy of sodium this compound, presenting crystallographic data for its solid phase and spectroscopic insights into its behavior in solution. Experimental methodologies for these determinations are outlined, and key structural data are summarized for direct comparison.
Solid-State Structure: A Polymeric Crystalline Lattice
In its solid form, sodium this compound is not a simple ionic salt composed of discrete Na⁺ and CH₃O⁻ ions. Instead, it adopts a polymeric structure characterized by sheet-like arrays of sodium centers.[1][2] This arrangement is determined through X-ray diffraction techniques, which reveal a well-defined crystalline lattice.
1.1. Crystal System and Coordination
Powder X-ray diffraction (PXRD) analysis has shown that sodium this compound crystallizes in a tetragonal crystal system.[3] Within this lattice, each sodium (Na⁺) center is coordinated to four oxygen centers from the this compound anions.[1][4] This coordination creates an extended, polymeric sheet structure, which accounts for its properties as a white, amorphous powder.[5][6] The crystal structure of sodium this compound is isotypical to that of lithium this compound (LiOMe).[4]
1.2. Quantitative Crystallographic Data
The structural parameters of the sodium this compound crystal lattice have been determined from powder X-ray diffraction data. These values provide a quantitative description of the unit cell.
| Parameter | Value | Crystal System | Space Group | Reference |
| a | 4.4215(6) Å | Tetragonal | P4/nmm (129) | [3] (Data for isostructural NaOEt) |
| c | 9.088(24) Å | Tetragonal | P4/nmm (129) | [3] (Data for isostructural NaOEt) |
| Note: Data presented is for sodium ethoxide, which is described as exhibiting a tetragonal structure similar to sodium this compound, with the unit cell elongating along the 'c' axis with increased carbon chain length.[3] Previous studies also mention a hexagonal crystal structure for sodium this compound.[1] |
1.3. Visualization of the Solid-State Lattice
The following diagram illustrates the coordination environment within the sodium this compound crystal lattice.
Caption: Coordination of Na⁺ centers with four oxygen atoms in the polymeric sheet structure.
Solution-State Structure: A Solvent-Dependent Equilibrium
The structure of sodium this compound in solution is dynamic and highly dependent on the solvent.[1][2] Unlike the rigid polymer found in the solid state, in solution, it exists in an equilibrium involving various species, including solvated ions, ion pairs, and larger aggregates. This equilibrium dictates its effective basicity and nucleophilicity.
2.1. Behavior in Methanol (B129727)
In its parent alcohol, methanol, sodium this compound establishes an equilibrium between the this compound anion and methanol itself. Spectroscopic studies, particularly using ¹⁷O-NMR, provide insight into this system. As the concentration of sodium this compound in methanol increases, the ¹⁷O chemical shift of the oxygen resonance moves downfield.[7] This deshielding effect is attributed to the formation of a distinct solvation structure of the this compound anion around the sodium cation and an increase in ion concentration.[7] The linear relationship between concentration and chemical shift suggests a systematic change in the average electronic environment of the oxygen atoms.
2.2. Behavior in Aprotic Solvents (e.g., DMSO)
In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), sodium this compound is a significantly stronger base.[1][2] This enhanced basicity arises because the solvent effectively solvates the Na⁺ cation but does not engage in hydrogen bonding with the this compound anion. Consequently, the this compound ion is more "free" and fully ionized, leading to higher reactivity.[1][2]
2.3. Quantitative NMR Data (in Methanol)
¹⁷O-NMR spectroscopy directly probes the electronic environment of the oxygen atom in the this compound species.
| Concentration (% w/v) | ¹⁷O Chemical Shift (δ, ppm) | Solvent | Temperature | Reference |
| 2.5 | -34.4 | Methanol | 335 K | [7] |
| 25 | -30.3 | Methanol | 335 K | [7] |
| Linear Slope: 0.184 ± 0.006 ppm / (% w/v) | [7] |
2.4. Visualization of the Solution-State Equilibrium
The following diagram illustrates the dynamic equilibrium of sodium this compound species in a protic solvent like methanol.
Caption: Equilibrium between solvated ions, ion pairs, and aggregates in solution.
Experimental Protocols
3.1. Solid-State Structure Determination: Powder X-Ray Diffraction (PXRD)
The determination of the crystal structure of sodium this compound is typically achieved using PXRD, as growing suitable single crystals can be challenging.
Methodology:
-
Sample Preparation: A high-purity, anhydrous sample of sodium this compound is finely ground to a homogeneous powder to ensure random orientation of the crystallites. The sample must be protected from atmospheric moisture and carbon dioxide, which would lead to hydrolysis and the formation of sodium hydroxide (B78521) and sodium carbonate, respectively.[1] This is often achieved by preparing the sample in a glovebox or under an inert atmosphere.
-
Data Collection: The powdered sample is mounted in a sample holder. A monochromatic X-ray beam is directed at the sample, and the sample is rotated during the measurement. The diffracted X-rays are detected at various angles (2θ).
-
Pattern Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) consists of a series of peaks corresponding to the different crystal lattice planes (Bragg reflections).
-
Structure Solution and Refinement: The positions and intensities of the peaks are used to determine the unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal.[3] Rietveld refinement is then employed to refine the atomic positions within the unit cell until the calculated diffraction pattern matches the experimental one.
3.2. Solution-State Structure Determination: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-invasive technique for probing the structure and dynamics of sodium this compound in solution.
Methodology:
-
Sample Preparation: Solutions of sodium this compound are prepared at various concentrations in a deuterated solvent (e.g., methanol-d₄) to avoid a large solvent signal in ¹H NMR. For ¹⁷O-NMR, natural abundance oxygen is used.[7] All sample preparation must be conducted under anhydrous conditions to prevent hydrolysis.
-
Spectra Acquisition: The sample is placed in an NMR tube and inserted into the spectrometer. For ¹⁷O-NMR, a specific probe tuned to the oxygen-17 frequency is used. Spectra are acquired at a controlled temperature.[7]
-
Data Analysis: The chemical shifts (δ) of the relevant nuclei (e.g., ¹H, ¹³C, ¹⁷O, ²³Na) are measured. Changes in chemical shifts, peak broadening, and relaxation times as a function of concentration, temperature, and solvent provide information on:
-
Ion-solvent interactions (solvation shells).
-
The degree of ion pairing versus free ions.
-
The kinetics of exchange between different species in equilibrium.
-
The formation of aggregates at higher concentrations.
-
Conclusion
Sodium this compound exhibits a stark structural contrast between its solid and solution phases. The solid state is a well-ordered, polymeric lattice where sodium ions are held in a fixed coordination environment.[1][2] In solution, this ordered structure gives way to a dynamic equilibrium of solvated ions, ion pairs, and aggregates, the balance of which is dictated by the solvent's properties and the solute concentration.[1][7] For professionals in research and drug development, recognizing this dual nature is paramount. The solid-state structure influences handling, stability, and dissolution, while the solvent-dependent solution structure directly governs the reactivity, basicity, and ultimate performance of sodium this compound in chemical transformations.
References
- 1. Sodium this compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Sodium this compound | CH3ONa | CID 10942334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sodium this compound CAS#: 124-41-4 [m.chemicalbook.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
A Comprehensive Technical Guide to the History and Discovery of Alkoxide Catalysts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metal alkoxides, compounds characterized by a metal bonded to an alkoxy group, have emerged as a versatile and powerful class of catalysts in organic synthesis and polymer chemistry. Their journey from laboratory curiosities in the late 19th century to indispensable tools in modern chemical transformations is a testament to the pioneering work of numerous scientists. This technical guide provides an in-depth exploration of the history and discovery of alkoxide catalysts, tracing their origins from the initial syntheses of metal alkoxides to their application in seminal reactions such as the Meerwein-Ponndorf-Verley reduction, the Tishchenko reaction, and the Claisen condensation. We delve into the foundational discoveries, the key researchers who shaped the field, and the evolution of experimental protocols. This guide also covers the crucial role of alkoxides in the development of polymerization catalysis, particularly in Ziegler-Natta systems. Through detailed historical accounts, structured data, and classic experimental methodologies, this document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the intellectual and experimental foundations of alkoxide catalysis.
Introduction: The Dawn of Alkoxide Chemistry
The story of alkoxide catalysts begins not with their catalytic applications, but with their initial synthesis and characterization. These early explorations laid the groundwork for understanding the nature of the metal-oxygen-carbon bond, a critical feature that would later be harnessed for catalysis.
Early Synthesis and Characterization of Metal Alkoxides
The first documented synthesis of a titanium alkoxide is credited to the French chemist Eugène-Anatole Demarçay in 1875. While the exact stoichiometry of his reported "titanium pentaethylate" is debatable by modern standards, his work represented the first foray into this new class of compounds. However, it was not until the early 20th century that the synthesis of metal alkoxides began to be systematically investigated. In 1924, American chemists Homer Adkins and Charles E. Bischoff published their work on the preparation of a variety of metal alkoxides, including those of aluminum and titanium. Their methods, often involving the reaction of a metal with an alcohol in the presence of a catalyst like mercury(II) chloride or iodine, provided a more reliable route to these compounds and opened the door for further investigation of their properties.
The Emergence of Alkoxides as Catalytic Species
The catalytic potential of metal alkoxides was not immediately recognized. Initially, they were primarily of interest for their chemical and physical properties. However, the unique reactivity of the metal-alkoxide bond, which can act as a Lewis acid at the metal center and a Brønsted base at the oxygen atom, eventually led to the discovery of their catalytic prowess. The ability of the alkoxide group to participate in reversible exchange reactions and to act as a hydride donor would prove to be the key to their utility in a wide range of organic transformations.
Foundational Discoveries in Alkoxide Catalysis
The 1920s marked a turning point in the history of alkoxide chemistry, with the discovery of several key reactions that showcased the catalytic power of metal alkoxides. These reactions not only provided new synthetic methodologies but also laid the foundation for a deeper understanding of reaction mechanisms involving these catalysts.
The Meerwein-Ponndorf-Verley Reduction: A Paradigm Shift in Carbonyl Reduction
One of the earliest and most significant applications of alkoxide catalysis was the Meerwein-Ponndorf-Verley (MPV) reduction, a method for the reduction of aldehydes and ketones to their corresponding alcohols using aluminum alkoxides.[1][2][3]
The discovery of the MPV reduction was a result of independent research by three chemists in 1925. Hans Meerwein and Rudolf Schmidt found that aluminum ethoxide could reduce aldehydes in the presence of ethanol (B145695).[1][3] Simultaneously, Albert Verley reported the reduction of ketones using aluminum ethoxide and isopropoxide.[1][2] A year later, Wolfgang Ponndorf expanded on this work, demonstrating the general applicability of aluminum isopropoxide in isopropanol (B130326) for the reduction of both aldehydes and ketones.[1][2]
The mechanism of the MPV reduction is believed to proceed through a six-membered ring transition state involving the coordination of the carbonyl oxygen to the aluminum alkoxide.[2] This is followed by a hydride transfer from the isopropoxide ligand to the carbonyl carbon. The resulting aluminum alkoxide of the newly formed alcohol then exchanges with the solvent (isopropanol) to regenerate the catalyst and release the product alcohol.
The early papers on the MPV reduction demonstrated its utility with a variety of substrates. While detailed quantitative data from the original publications is not always readily available in modern databases, subsequent reviews and reproductions of the work have provided insights into the reaction's efficiency.
| Substrate | Product | Catalyst | Solvent | Yield (%) | Reference |
| Benzaldehyde (B42025) | Benzyl (B1604629) alcohol | Al(OEt)₃ | Ethanol | High | [1][3] |
| Acetophenone | 1-Phenylethanol | Al(O-i-Pr)₃ | Isopropanol | ~85 | [1][2] |
| Crotonaldehyde | Crotyl alcohol | Al(O-i-Pr)₃ | Isopropanol | Good | [2] |
Table 1: Representative Yields from Early Meerwein-Ponndorf-Verley Reduction Studies.
-
Reactants: Ketone, Aluminum isopropoxide (catalyst), and Isopropanol (solvent and hydride source).
-
Procedure: A solution of the ketone in a large excess of anhydrous isopropanol was treated with a catalytic amount of aluminum isopropoxide. The mixture was heated to reflux. To drive the equilibrium towards the product alcohol, the acetone formed during the reaction was continuously removed by fractional distillation. After the reaction was complete, the mixture was cooled and hydrolyzed with dilute acid to decompose the aluminum salts. The product alcohol was then isolated by extraction and purified by distillation or crystallization.
The Tishchenko Reaction: From Aldehydes to Esters
The Tishchenko reaction, another important discovery in the realm of alkoxide catalysis, involves the disproportionation of an aldehyde to form an ester in the presence of an aluminum alkoxide catalyst.[4][5]
The reaction of benzaldehyde in the presence of a sodium alkoxide to form benzyl benzoate (B1203000) was first observed by Ludwig Claisen. However, this method was not applicable to enolizable aldehydes. It was the Russian chemist Vyacheslav Tishchenko who discovered in 1887 that aluminum alkoxides were effective catalysts for the conversion of a wide range of aldehydes, including enolizable ones, into their corresponding esters.[4][6]
The mechanism of the Tishchenko reaction involves the initial formation of a hemiacetal by the reaction of two aldehyde molecules, coordinated to the aluminum alkoxide catalyst. This is followed by an intramolecular hydride shift from the hemiacetal intermediate to another aldehyde molecule, resulting in the formation of the ester and regeneration of the catalyst.[5]
The Tishchenko reaction proved to be a versatile method for the synthesis of esters from aldehydes.
| Aldehyde | Product | Catalyst | Yield (%) | Reference |
| Acetaldehyde | Ethyl acetate (B1210297) | Al(OEt)₃ | High | [7] |
| Benzaldehyde | Benzyl benzoate | Al(OEt)₃ | Good | [4] |
| Furfural | Furfuryl furoate | Al(O-i-Pr)₃ | ~80 | [6] |
Table 2: Representative Yields from Early Tishchenko Reaction Studies.
-
Reactants: Acetaldehyde and Aluminum ethoxide (catalyst).
-
Procedure: To a cooled flask containing acetaldehyde, a small amount of aluminum ethoxide was added. The reaction is often exothermic and required cooling to maintain a moderate temperature. After the initial reaction subsided, the mixture was allowed to stand or gently warmed to complete the conversion. The resulting ethyl acetate was then purified by distillation.
The Claisen Condensation: A Cornerstone of C-C Bond Formation
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that utilizes a strong base, typically a sodium alkoxide, to condense two ester molecules to form a β-keto ester.[8][9]
First reported by Rainer Ludwig Claisen in 1887, this reaction relies on the ability of a sodium alkoxide, such as sodium ethoxide, to deprotonate the α-carbon of an ester, generating a nucleophilic enolate.[9] This enolate then attacks the carbonyl carbon of a second ester molecule.
The mechanism involves the formation of an ester enolate, which then acts as a nucleophile in a nucleophilic acyl substitution reaction with another ester molecule. The final deprotonation of the β-keto ester product by the alkoxide base drives the reaction to completion.
The Claisen condensation quickly became a staple in organic synthesis for the construction of carbon skeletons.
| Ester | Product | Base | Yield (%) | Reference |
| Ethyl acetate | Ethyl acetoacetate (B1235776) | NaOEt | ~75 | [8] |
| Ethyl propionate | Ethyl 2-methyl-3-oxopentanoate | NaOEt | Good | [10] |
| Ethyl benzoate & Ethyl acetate | Ethyl benzoylacetate | NaOEt | Moderate | [11] |
Table 3: Representative Yields from Early Claisen Condensation Reactions.
-
Reactants: Ethyl acetate and Sodium ethoxide (base).
-
Procedure: Sodium metal was dissolved in absolute ethanol to generate sodium ethoxide in situ. Ethyl acetate was then added to the solution, and the mixture was refluxed. After the reaction was complete, the mixture was cooled, and the resulting sodium salt of ethyl acetoacetate was precipitated. The salt was then collected and neutralized with acid to afford the final β-keto ester, which was purified by distillation.
Alkoxide Catalysts in Polymerization
The influence of alkoxide catalysts extends beyond small molecule synthesis into the realm of polymer chemistry, where they have played a pivotal role in the development of controlled polymerization techniques.
Early Developments in Alkoxide-Initiated Polymerization
Sodium methoxide was one of the early catalysts used for the anionic addition polymerization of ethylene (B1197577) oxide, leading to the formation of polyethers.[12][13] This process demonstrated the ability of alkoxides to initiate chain growth and produce polymers with significant molecular weights.
The Role of Alkoxides in Ziegler-Natta Catalysis
The advent of Ziegler-Natta catalysis in the 1950s revolutionized the field of polymer science, and metal alkoxides were key components in many of these catalyst systems.[14] In these heterogeneous catalysts, titanium compounds, often in the form of alkoxides or chlorides, are combined with organoaluminum co-catalysts.[14] The alkoxide ligands can influence the stereochemistry and activity of the catalyst, thereby controlling the properties of the resulting polymer. Magnesium alkoxides are also used as precursors for the synthesis of Ziegler-Natta catalysts.[15]
Historical Data on Alkoxide-Catalyzed Polymerizations
Characterizing the polymers produced in the early days of polymerization catalysis was challenging. However, subsequent studies have provided data on the types of polymers that can be produced using alkoxide-based catalysts.
| Monomer | Catalyst System | Polymer | Molecular Weight (Mw/Mn) | Reference |
| Ethylene Oxide | NaOMe | Poly(ethylene glycol) | Variable | [12][13] |
| Propylene | TiCl₄ / Al(Et)₃ (from alkoxide precursors) | Polypropylene | High / Broad | [14] |
| Lactide | Sn(Oct)₂ (an alkoxide-like carboxylate) | Polylactide | Controllable | [16] |
Table 4: Representative Data from Alkoxide-Involved Polymerization Reactions.
Experimental Protocols from the Foundational Era
To provide a practical understanding of the early work in this field, this section details some of the historical experimental protocols for the synthesis of key alkoxide catalysts and their application in a classic reaction.
Synthesis of Aluminum Isopropoxide (Historical Method)
-
Apparatus: A round-bottom flask fitted with a reflux condenser.
-
Reagents: Aluminum foil or turnings, anhydrous isopropanol, and a catalytic amount of mercury(II) chloride or iodine.
-
Procedure: The aluminum was activated by the addition of the catalyst in the presence of a small amount of isopropanol. Once the reaction initiated (indicated by the evolution of hydrogen gas), the remaining isopropanol was added, and the mixture was refluxed until all the aluminum had reacted. The resulting solution of aluminum isopropoxide in isopropanol could be used directly, or the excess solvent could be removed by distillation to yield the solid alkoxide.
Synthesis of Sodium Ethoxide (Historical Method)
-
Apparatus: A three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagents: Sodium metal and absolute ethanol.
-
Procedure: Under a nitrogen atmosphere, small pieces of sodium metal were cautiously added to absolute ethanol. The reaction is highly exothermic and generates hydrogen gas, so careful control of the addition rate and cooling was necessary. Once all the sodium had dissolved, the resulting solution of sodium ethoxide in ethanol was ready for use.
A Classic Meerwein-Ponndorf-Verley Reduction Protocol
-
Reaction: Reduction of cyclohexanone (B45756) to cyclohexanol (B46403).
-
Reagents: Cyclohexanone, aluminum isopropoxide, and anhydrous isopropanol.
-
Procedure: A mixture of cyclohexanone and a catalytic amount of aluminum isopropoxide in a large excess of isopropanol was placed in a distillation apparatus. The mixture was heated to reflux, and the acetone formed was slowly distilled off along with some isopropanol. The progress of the reaction could be monitored by the boiling point of the distillate. Once the reaction was complete, the mixture was cooled and hydrolyzed with dilute sulfuric acid. The cyclohexanol was then separated from the aqueous layer, dried, and purified by distillation.
Conclusion: The Enduring Legacy of Alkoxide Catalysts
From their humble beginnings as laboratory curiosities, alkoxide catalysts have carved out an indispensable niche in the landscape of chemical synthesis and materials science. The foundational discoveries of the Meerwein-Ponndorf-Verley reduction, the Tishchenko reaction, and the Claisen condensation not only provided powerful new tools for organic chemists but also laid the groundwork for a deeper understanding of catalysis and reaction mechanisms. The subsequent application of alkoxides in polymerization, particularly in the context of Ziegler-Natta catalysis, further underscored their versatility and importance.
The principles established by the pioneers of alkoxide catalysis continue to resonate in modern research. The development of more sophisticated, chiral, and supported alkoxide catalysts for asymmetric synthesis and green chemistry applications is a direct extension of this early work. As researchers continue to push the boundaries of chemical innovation, the rich history of alkoxide catalysts serves as a reminder of the power of fundamental discoveries to shape the future of science and technology. This in-depth technical guide has aimed to provide a comprehensive overview of this fascinating history, equipping today's researchers with a solid understanding of the origins and evolution of this critical class of catalysts.
References
- 1. Meerwein-Ponndorf-Verley Reduction [drugfuture.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 4. Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 5. Tishchenko Reaction [organic-chemistry.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Tischenko reaction Notes | Physics Wallah [pw.live]
- 8. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Claisen condensation - Wikipedia [en.wikipedia.org]
- 10. perlego.com [perlego.com]
- 11. Claisen Condensation [organic-chemistry.org]
- 12. Sodium this compound - Wikipedia [en.wikipedia.org]
- 13. quora.com [quora.com]
- 14. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 15. Uses|Sodium this compound Aqueous Solution-Hosea Chem [hoseachem.com]
- 16. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Basic Principles of Transesterification with Methoxide
This guide provides a comprehensive overview of the core principles of transesterification reactions catalyzed by this compound. It covers the fundamental reaction mechanism, kinetics, influencing factors, and detailed experimental protocols relevant to professionals in scientific research and development.
Introduction to Transesterification
Transesterification is an organic reaction that involves the exchange of the alkoxy group of an ester with that of an alcohol.[1] This equilibrium-driven process is typically catalyzed by an acid or a base.[1][2] Base-catalyzed transesterification, particularly using sodium this compound (CH₃ONa) or potassium this compound (CH₃OK), is often preferred due to its faster reaction rates at lower temperatures and pressures.[3] The process is fundamental in various fields, including the synthesis of fatty acid methyl esters (FAMEs) for biodiesel from triglycerides, and for the modification of ester-containing molecules in pharmaceutical development.[2][4]
The Role and Mechanism of this compound Catalysis
In base-catalyzed transesterification, the this compound ion (CH₃O⁻) acts as a potent nucleophile. It is typically generated by dissolving a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in methanol (B129727), or by using commercially available sodium this compound solution.[5][6] Using sodium this compound directly is advantageous as it avoids the in-situ formation of water, which can lead to the undesirable side reaction of saponification (soap formation).[3]
The reaction proceeds through a nucleophilic acyl substitution mechanism.[5] The overall process for converting a triglyceride into three FAME molecules and one glycerol (B35011) molecule is stoichiometric, requiring three moles of methanol for every mole of triglyceride.[3][7]
The mechanism involves the following key steps:
-
Nucleophilic Attack : The this compound ion attacks the electrophilic carbonyl carbon of the ester functional group in the triglyceride.[5][8]
-
Formation of a Tetrahedral Intermediate : This attack breaks the pi bond of the carbonyl group, forming a negatively charged tetrahedral intermediate.[2][5][8]
-
Intermediate Collapse and Product Formation : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the glycerol backbone as a leaving group (as a diglyceride anion initially). This results in the formation of a fatty acid methyl ester.[8]
-
Sequential Conversion : The process repeats for the remaining two fatty acid chains on the diglyceride and then the monoglyceride, ultimately yielding three FAME molecules and one glycerol molecule.[7][9]
Caption: Base-catalyzed transesterification mechanism with this compound.
Factors Influencing Transesterification
The efficiency and yield of the transesterification reaction are significantly influenced by several parameters. Optimization of these factors is critical for achieving high conversion rates.
-
Molar Ratio of Alcohol to Oil : While the stoichiometric ratio is 3:1, an excess of methanol is used to shift the equilibrium towards the product side, increasing the ester yield.[3] However, a very high excess can make the separation of glycerol more difficult due to increased solubility.[10]
-
Catalyst Concentration : The concentration of sodium this compound is a crucial factor. Higher concentrations generally increase the reaction rate.[10] However, an excessive amount can lead to increased soap formation and higher production costs.[11]
-
Reaction Temperature : Increasing the reaction temperature generally accelerates the reaction rate.[12] Reactions are often conducted near the boiling point of methanol (around 60-65 °C) to maximize the rate without requiring a pressurized vessel.[3] Temperatures above 80 °C can lead to decreased yield due to the evaporation of methanol.[13]
-
Reaction Time : The reaction is typically fast, with significant conversion occurring within the first few minutes.[12] However, allowing the reaction to proceed for a sufficient duration (e.g., 60 minutes) ensures maximum conversion.[3]
-
Purity of Reactants : The presence of water and free fatty acids (FFAs) in the oil feedstock can negatively impact the reaction. Water can hydrolyze the esters, and FFAs can react with the base catalyst to form soap, which inhibits the separation of the ester and glycerol layers.[3][5] For feedstocks with high FFA content (>0.5%), an acid-catalyzed pretreatment is often recommended.[3]
Quantitative Data on Optimized Conditions
The following tables summarize optimized conditions for transesterification using sodium this compound from various studies.
Table 1: Optimization of Sunflower Oil Transesterification
| Parameter | Range Studied | Optimal Condition | Reference |
|---|---|---|---|
| Reaction Time (min) | 60 - 180 | 60 | [3] |
| Methanol to Oil Ratio (excess stoichiometric w/w) | 25% - 125% | 25% | [3] |
| Catalyst Content (% w/w) | 0.3% - 0.7% | 0.5% | [3] |
| Resulting Methyl Ester Content | | 100% |[3][14] |
Table 2: Optimization of Palm Oil Transesterification (First Step)
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Methanol to Oil Molar Ratio | 5.30:1 | [15] |
| Catalyst Content (CH₃ONa wt%) | 0.29% | [15] |
| Reaction Time (min) | 40 | [15] |
| Temperature (°C) | 57 | [15] |
| Target Methyl Ester Content | | 80% |[15] |
Experimental Protocols and Workflow
Detailed Experimental Protocol (Lab-Scale)
This protocol is a generalized procedure based on common laboratory practices for the transesterification of vegetable oil using sodium this compound.[16][17]
Materials & Equipment:
-
Refined vegetable oil (e.g., sunflower, soybean, or palm oil)
-
Methanol (anhydrous, reagent grade)
-
Sodium this compound (solid or as a solution in methanol)
-
n-Heptane (for GC analysis)
-
Methyl heptadecanoate (internal standard for GC)
-
Laboratory-scale reactor: a jacketed glass vessel with a mechanical stirrer, condenser, temperature controller, and sampling outlet.
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph (GC-FID) for analysis
Procedure:
-
Oil Preparation : Weigh 500 g of refined sunflower oil and preheat it in the reactor to the desired reaction temperature (e.g., 60 °C). Ensure the oil has a low free fatty acid value (<0.5%) to avoid a pretreatment step.[17]
-
Catalyst Preparation : Prepare the this compound solution by carefully dissolving the specified amount of sodium this compound catalyst (e.g., 2.5 g for 0.5% w/w) in the required volume of methanol (e.g., corresponding to a 6:1 molar ratio). This step is exothermic and should be done with care.
-
Reaction Initiation : Add the freshly prepared sodium this compound-methanol solution to the preheated oil in the reactor.
-
Reaction Conditions : Maintain vigorous stirring (e.g., 300-600 rpm) to ensure proper mixing of the immiscible phases.[16][17] Maintain the temperature at 60 °C for the specified reaction time (e.g., 60 minutes).
-
Reaction Termination & Separation : After the reaction is complete, stop the heating and stirring. Transfer the mixture to a separatory funnel and allow it to stand for several hours (or overnight) for the two phases to separate. The lower layer will be the denser glycerol, and the upper layer will be the fatty acid methyl ester (biodiesel).
-
Glycerol Removal : Carefully drain and collect the glycerol layer.
-
Purification of Methyl Esters :
-
Washing : Wash the methyl ester layer with warm, deionized water to remove any residual catalyst, soap, excess methanol, and glycerol. Repeat the washing until the wash water is neutral.
-
Drying : Dry the washed methyl ester layer over anhydrous sodium sulfate (B86663) or by using a rotary evaporator to remove residual water and methanol.[18]
-
-
Analysis : Determine the methyl ester content using Gas Chromatography (GC) with an internal standard (e.g., methyl heptadecanoate) to quantify the conversion efficiency.
Experimental Workflow Diagram
Caption: A typical workflow for lab-scale transesterification.
Analytical Monitoring and Purification
-
Monitoring Reaction Progress : The progress of transesterification can be monitored in real-time or via sampling using various analytical techniques. These include Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and even simple physical measurements like density.[16][19][20][21]
-
Product Purification : High-purity products, especially crucial in pharmaceutical applications, require rigorous purification. Crude glycerol can be purified through neutralization, vacuum distillation, and ion exchange methods to achieve purities greater than 99%.[22][23][24] The methyl ester phase is typically purified by washing and vacuum drying to remove impurities.
Applications in Drug Development and Synthesis
While the most cited application of this compound-catalyzed transesterification is in biodiesel production, the reaction is a versatile tool in organic synthesis. For drug development professionals, its utility lies in the ability to modify ester-containing molecules. This can be used to:
-
Change the physical properties of a drug (e.g., solubility, melting point) by swapping a small alkyl group for a larger or more functionalized one.
-
Serve as a protecting group strategy, where a robust ester is converted to a more labile one for easier removal later in a synthetic sequence.
-
Synthesize libraries of ester analogs of a lead compound for structure-activity relationship (SAR) studies.
Safety Precautions for Handling this compound
Sodium this compound is a hazardous material that requires strict safety protocols. It is flammable, corrosive, and reacts violently with water.[25]
-
Handling : Always handle sodium this compound in a well-ventilated area, preferably a chemical fume hood.[26][27] Use spark-proof tools and take precautions against static discharge.[26][28]
-
Storage : Store in a cool, dry, and fireproof area, away from ignition sources, acids, and strong oxidants.[27][28] The container must be kept tightly closed under an inert atmosphere (e.g., nitrogen) to prevent contact with moisture and air.[26][29]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical safety goggles or a face shield, flame-retardant protective clothing, and chemical-resistant gloves.[26][27]
-
Spill Response : In case of a spill, cover the material with dry sand, dry lime, or soda ash.[26][27] Do NOT use water.[28] Remove all ignition sources and collect the material in a closed container for disposal.[26][27]
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Optimization of Sunflower Oil Transesterification Process Using Sodium this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transesterification - Wikipedia [en.wikipedia.org]
- 5. Base Catalyzed Transesterification - SRS BiodieselSRS Biodiesel [srsbiodiesel.com]
- 6. 8.2 The Reaction of Biodiesel: Transesterification | EGEE 439: Alternative Fuels from Biomass Sources [courses.ems.psu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. thaiscience.info [thaiscience.info]
- 11. scielo.org.ar [scielo.org.ar]
- 12. tnstate.edu [tnstate.edu]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. [PDF] On-line monitoring of the transesterification reaction between triglycerides and ethanol using near infrared spectroscopy combined with gas chromatography. | Semantic Scholar [semanticscholar.org]
- 21. Evaluation and optimisation of direct transesterification methods for the assessment of lipid accumulation in oleaginous filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. pubs.aip.org [pubs.aip.org]
- 24. researchgate.net [researchgate.net]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. alkalimetals.com [alkalimetals.com]
- 27. echemi.com [echemi.com]
- 28. chemicalbook.com [chemicalbook.com]
- 29. fishersci.ie [fishersci.ie]
An In-depth Technical Guide to the Basicity of Metal Alkoxides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basicity of metal alkoxides, crucial reagents in organic synthesis and materials science. Understanding the factors that govern their basicity is paramount for controlling reaction outcomes and developing novel synthetic methodologies. This document details the theoretical underpinnings of metal alkoxide basicity, presents quantitative data to compare their strengths, outlines experimental protocols for their characterization, and visualizes their role in key chemical transformations.
Core Concepts of Metal Alkoxide Basicity
Metal alkoxides (M-OR) are the salts of alcohols and are characterized by the presence of a highly polarized metal-oxygen bond. This polarization imparts significant basic character to the alkoxide moiety. They can function as both Brønsted-Lowry bases, by accepting a proton, and as Lewis bases, by donating an electron pair from the oxygen atom.[1] Their reactivity is a delicate interplay of several factors, including the nature of the alkyl group (R), the identity of the metal cation (M), and the solvent system employed.
Brønsted-Lowry Basicity: The primary measure of a metal alkoxide's Brønsted basicity is the acidity of its conjugate acid, the corresponding alcohol (R-OH). The weaker the acid (i.e., the higher the pKa of the alcohol), the stronger the conjugate base (the alkoxide). For simple primary alcohols, the pKa values typically range from 15 to 18, making their corresponding alkoxides stronger bases than hydroxide (B78521) but weaker than amide ions.
Lewis Basicity: The oxygen atom in a metal alkoxide possesses lone pairs of electrons, enabling it to act as a Lewis base and coordinate to Lewis acids. This property is fundamental to their catalytic activity and their tendency to form oligomeric or polymeric structures, especially with smaller alkyl groups. The Lewis basicity also influences the formation of complex aggregates and their solubility.
Quantitative Assessment of Basicity
Directly measuring the pKb of metal alkoxides can be challenging due to their high reactivity and the leveling effect of protic solvents. A more practical approach is to consider the pKa of the conjugate acid (the parent alcohol). A higher pKa of the alcohol corresponds to a stronger basicity of the alkoxide. The nature of the metal cation also significantly influences the overall basicity through its Lewis acidity. A more Lewis acidic metal cation will withdraw electron density from the oxygen atom, thereby reducing the Brønsted basicity of the alkoxide. The pKa of the corresponding metal-aqua ion ([M(H₂O)ₙ]ᵐ⁺) serves as a useful proxy for the Lewis acidity of the metal center.
Below are tables summarizing the pKa values of various alcohols (conjugate acids of alkoxides) in water and DMSO, and the pKa values of selected metal-aqua ions.
Table 1: pKa Values of Selected Alcohols in Water and DMSO
| Alcohol | Structure | pKa in Water | pKa in DMSO |
| Methanol | CH₃OH | 15.5 | 29.0 |
| Ethanol | CH₃CH₂OH | 15.9 | 29.8 |
| Isopropanol | (CH₃)₂CHOH | 17.1 | 30.3 |
| tert-Butanol | (CH₃)₃COH | 18.0 | 32.2 |
| Phenol | C₆H₅OH | 9.95 | 18.0 |
| 2,2,2-Trifluoroethanol | CF₃CH₂OH | 12.4 | 23.5 |
Data sourced from various chemistry databases and publications.
Table 2: pKa Values of Selected Metal-Aqua Ions
| Metal-Aqua Ion | pKa | Lewis Acidity Trend |
| [Na(H₂O)ₙ]⁺ | ~14.2 | Weak |
| [K(H₂O)ₙ]⁺ | ~14.5 | Weaker |
| [Li(H₂O)ₙ]⁺ | ~13.8 | Stronger than Na⁺, K⁺ |
| [Mg(H₂O)₆]²⁺ | 11.4 | Moderate |
| [Ca(H₂O)₆]²⁺ | 12.8 | Weaker than Mg²⁺ |
| [Al(H₂O)₆]³⁺ | 5.0 | Strong |
| [Ti(H₂O)₆]⁴⁺ | < 2 | Very Strong |
pKa values are approximate and can vary with conditions. Data compiled from multiple sources.[2][3]
Experimental Protocols for Basicity Determination
The accurate determination of metal alkoxide basicity requires rigorous experimental techniques, often performed under inert atmospheres due to their sensitivity to moisture and carbon dioxide.
Potentiometric Titration
Potentiometric titration is a precise method for determining the basicity of a substance by measuring the potential difference (voltage) between two electrodes as a titrant is added. For metal alkoxides, this is typically performed in a non-aqueous, aprotic solvent.
Methodology:
-
Apparatus: An automatic titrator or a pH/ion meter equipped with a suitable electrode system (e.g., a glass electrode and a reference electrode with a non-aqueous salt bridge) is required. The titration vessel should be sealed and purged with an inert gas (e.g., argon or nitrogen).
-
Solvent and Titrant: A dry, aprotic solvent such as acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) is used to dissolve the metal alkoxide. The titrant is a standardized solution of a strong acid in a non-aqueous solvent, for example, perchloric acid in dioxane.
-
Procedure: a. A known quantity of the metal alkoxide is dissolved in the chosen solvent in the titration vessel under an inert atmosphere. b. The electrodes are immersed in the solution, and the initial potential is recorded. c. The acidic titrant is added in small, precise increments. After each addition, the solution is stirred, and the potential is allowed to stabilize before recording. d. The titration is continued past the equivalence point.
-
Data Analysis: The equivalence point is determined from the point of maximum inflection in the titration curve (a plot of potential versus titrant volume). The pKb (or pKa of the conjugate acid) can then be calculated from the potential at the half-equivalence point, after proper calibration of the electrode system in the specific non-aqueous solvent.
UV-Vis Spectrophotometric Method
This method is applicable when the protonated and deprotonated forms of an indicator molecule exhibit different UV-Vis absorption spectra. The basicity of the metal alkoxide is determined by observing the extent of deprotonation of a series of indicators with known pKa values.
Methodology:
-
Apparatus: A UV-Vis spectrophotometer.
-
Materials: A series of indicator compounds with a range of pKa values that bracket the expected basicity of the alkoxide. These indicators must be soluble in the chosen solvent and exhibit distinct spectral changes upon deprotonation. A dry, aprotic solvent is required.
-
Procedure: a. Prepare a stock solution of the metal alkoxide and stock solutions of each indicator in the chosen solvent. b. For each indicator, prepare two reference solutions: one of the fully protonated form (by adding a small amount of a strong, non-interfering acid) and one of the fully deprotonated form (by adding a large excess of a very strong, non-nucleophilic base). Record their UV-Vis spectra. c. Prepare a solution containing a known concentration of the indicator and the metal alkoxide. Record its UV-Vis spectrum. d. The ratio of the deprotonated to protonated form of the indicator ([A⁻]/[HA]) in the presence of the alkoxide can be determined from the absorbance values at a wavelength where the two forms have significantly different extinction coefficients.
-
Data Analysis: The pKa of the indicator in the specific solvent is related to the observed ratio by the Henderson-Hasselbalch equation. By identifying which indicators are significantly deprotonated by the alkoxide, the basicity of the alkoxide can be bracketed. For a more quantitative measure, the equilibrium constant for the reaction between the alkoxide and the indicator can be determined, from which the pKb of the alkoxide can be calculated.
Hammett Indicator Method
This is a colorimetric method that provides a semi-quantitative measure of the basicity of a solid or a solution. It relies on the color change of adsorbed Hammett indicators.
Methodology:
-
Materials: A set of Hammett indicators with known pKa values, a dry, non-polar solvent (e.g., benzene (B151609) or toluene), and the metal alkoxide to be tested.
-
Procedure: a. Dissolve a small amount of the metal alkoxide in the dry, non-polar solvent. b. Add a few drops of a dilute solution of a Hammett indicator to the alkoxide solution. c. Observe the color change.
-
Data Analysis: If the indicator changes to its basic color, the basicity of the solution is stronger than the pKa of that indicator. By testing a series of indicators, the basicity of the metal alkoxide solution can be narrowed down to a specific pKa range.
Visualizing the Role of Metal Alkoxides in Organic Reactions
Metal alkoxides are pivotal as strong bases and nucleophiles in a variety of organic transformations. The following diagrams, generated using the DOT language, illustrate their function in two fundamental reactions.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic method for forming ethers via an Sₙ2 reaction between a metal alkoxide and a primary alkyl halide. The alkoxide acts as the nucleophile.
Caption: Williamson Ether Synthesis Workflow.
Transesterification Catalyzed by a Metal Alkoxide
Metal alkoxides are effective catalysts for transesterification, the process of exchanging the alkyl group of an ester with that of an alcohol. This reaction is central to processes like biodiesel production.
References
The Pivotal Role of Methoxide in Claisen and Dieckmann Condensations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of methoxide in two cornerstone carbon-carbon bond-forming reactions in organic synthesis: the Claisen and Dieckmann condensations. A comprehensive understanding of the reaction mechanisms, optimal conditions, and experimental protocols is paramount for chemists engaged in the synthesis of complex molecules, including active pharmaceutical ingredients.
Introduction: The Significance of β-Keto Esters
Both the Claisen and Dieckmann condensations are indispensable methods for the synthesis of β-keto esters. These products are versatile intermediates, readily undergoing further transformations such as alkylation, decarboxylation to form ketones, and serving as precursors for the synthesis of a wide array of heterocyclic compounds and natural products. The success of these condensations hinges on the careful selection of a suitable base, with sodium this compound being a prominent and effective choice, particularly when methyl esters are employed as substrates.
The Core Function of this compound: A Strong Base and Nucleophile
In both Claisen and Dieckmann condensations, sodium this compound (CH₃ONa) primarily functions as a strong base. Its role is to deprotonate the α-carbon of an ester, generating a highly reactive enolate intermediate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another ester molecule (in the Claisen condensation) or the other ester group within the same molecule (in the Dieckmann condensation).
A crucial consideration is the prevention of transesterification, a potential side reaction where the alkoxide base exchanges with the alkoxy group of the ester substrate. To circumvent this, the alkoxide base used must match the alcohol component of the ester. For instance, sodium this compound is the base of choice for the condensation of methyl esters.[1]
The Claisen Condensation: Intermolecular Ester Condensation
The Claisen condensation is an intermolecular reaction between two ester molecules to form a β-keto ester.[1] The reaction requires at least one of the esters to have an α-hydrogen to enable enolate formation.
Mechanism of the Claisen Condensation
The reaction proceeds through the following key steps, catalyzed by this compound:
-
Enolate Formation: A this compound ion abstracts an acidic α-hydrogen from a methyl ester, forming a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second methyl ester molecule, forming a tetrahedral intermediate.
-
Elimination of this compound: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a this compound ion as a leaving group.
-
Deprotonation of the β-Keto Ester: The newly formed β-keto ester is more acidic than the starting ester. A this compound ion rapidly deprotonates the α-carbon situated between the two carbonyl groups, forming a highly resonance-stabilized enolate. This irreversible step drives the reaction to completion.
-
Protonation: A final workup with a weak acid protonates the enolate to yield the final β-keto ester product.
Caption: Mechanism of the Claisen Condensation.
Quantitative Data for Claisen Condensation
The following table summarizes yields for the Claisen condensation of various methyl esters using sodium this compound.
| Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Methyl acetate (B1210297) & Dimethyl carbonate | Dimethyl malonate | Catalytic sodium this compound | - | [2][3] |
| Methyl propionate (B1217596) & Methyl benzoate (B1203000) | Methyl α-benzoylpropionate | 80°C, 6 hours | - | [4] |
| Methyl i-propyl ketone & Dimethyl carbonate | Methyl 4-methyl-3-oxopentanoate | No solvent | Low | [5] |
Experimental Protocol: Claisen Condensation of Methyl Propionate with Methyl Benzoate
This protocol is adapted from the literature and provides a general framework.[4] Researchers should optimize conditions for their specific substrates.
Materials:
-
Methyl benzoate
-
Methyl propionate
-
Sodium this compound
-
Anhydrous diethyl ether
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place sodium this compound (0.5 mol).
-
Add a mixture of methyl benzoate (0.5 mol) and methyl propionate (0.5 mol) to the dropping funnel.
-
Slowly add the ester mixture to the stirring sodium this compound.
-
Heat the reaction mixture to 80°C in an oil bath and stir for 6 hours.
-
After cooling to room temperature, quench the reaction by carefully adding dilute hydrochloric acid until the solution is acidic.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
The Dieckmann Condensation: Intramolecular Ester Condensation
The Dieckmann condensation is an intramolecular version of the Claisen condensation, where a diester is treated with a base to form a cyclic β-keto ester.[6][7] This reaction is particularly useful for the synthesis of five- and six-membered rings.
Mechanism of the Dieckmann Condensation
The mechanism is analogous to the Claisen condensation, but occurs within a single molecule:
-
Enolate Formation: this compound deprotonates an α-carbon of the diester to form an enolate.
-
Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.
-
Elimination of this compound: The intermediate collapses, eliminating a this compound ion and forming the cyclic β-keto ester.
-
Deprotonation: The product is deprotonated by this compound at the acidic α-carbon between the two carbonyls.
-
Protonation: Acidic workup protonates the enolate to give the final product.
Caption: Mechanism of the Dieckmann Condensation.
Quantitative Data for Dieckmann Condensation
The following table presents data on the Dieckmann condensation of various dimethyl esters using sodium this compound.
| Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Dimethyl adipate (B1204190) | Methyl 2-oxocyclopentane-1-carboxylate | Sodium this compound in methanol, followed by aqueous acid | - | [7] |
| Diethyl adipate | Ethyl 2-oxocyclopentane-1-carboxylate | Sodium this compound | 61 | [8] |
| Diester in dry toluene (B28343) | Cyclic β-keto ester | Sodium hydride, dry methanol, reflux for 20h | 75 | [9] |
Experimental Protocol: Dieckmann Condensation of Dimethyl Adipate
This is a general procedure for the Dieckmann condensation of dimethyl adipate.[7]
Materials:
-
Dimethyl adipate
-
Sodium this compound
-
Anhydrous methanol
-
Anhydrous toluene
-
Dilute sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a dropping funnel, a reflux condenser, and a mechanical stirrer.
-
Add sodium this compound (1.0 equivalent) to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous toluene to the flask.
-
Dissolve dimethyl adipate (1.0 equivalent) in anhydrous toluene and add it to the dropping funnel.
-
Slowly add the dimethyl adipate solution to the stirred suspension of sodium this compound.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC or GC.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully add dilute sulfuric acid to neutralize the mixture.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting cyclic β-keto ester by vacuum distillation.
Experimental Workflow Overview
The general workflow for performing Claisen and Dieckmann condensations with sodium this compound is outlined below.
Caption: General experimental workflow.
Conclusion
Sodium this compound plays an indispensable role as a strong base in both Claisen and Dieckmann condensations, facilitating the formation of crucial β-keto ester intermediates. A thorough understanding of the reaction mechanisms, adherence to stoichiometric requirements, and careful control of reaction conditions are essential for achieving high yields and purity. The provided protocols and data serve as a valuable resource for researchers in the design and execution of these powerful synthetic transformations. For optimal results, it is always recommended to perform small-scale trial reactions to fine-tune the conditions for specific substrates.
References
- 1. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]
- 2. Insight into the Claisen condensation of methyl acetate and dimethyl carbonate to dimethyl malonate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. JP2000044515A - Production method of β-ketoester - Google Patents [patents.google.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]
- 8. US20060079709A1 - Process for preparing cyclic ketones - Google Patents [patents.google.com]
- 9. Dieckmann Condensation | NROChemistry [nrochemistry.com]
An In-depth Technical Guide to Methoxide-Initiated Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxide-initiated polymerization, a crucial technique in the synthesis of polymers with applications ranging from industrial materials to advanced drug delivery systems. The guide details the core principles, reaction mechanisms, experimental protocols, and quantitative data associated with this polymerization method, focusing on the ring-opening polymerization of epoxides and lactones.
Core Principles and Mechanisms
This compound-initiated polymerization is a form of anionic addition polymerization where the this compound anion (CH₃O⁻), typically from a salt like sodium this compound (CH₃ONa), acts as the initiator.[1] This process is particularly effective for the ring-opening polymerization (ROP) of strained cyclic monomers, such as epoxides and lactones, due to the high ring strain in these molecules which provides the thermodynamic driving force for the reaction.[2] The polymerization proceeds via a chain-growth mechanism, which, under ideal conditions, can be a "living" polymerization, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[3][4]
Anionic Ring-Opening Polymerization (AROP) of Epoxides
The AROP of epoxides, such as ethylene (B1197577) oxide (EO) and propylene (B89431) oxide (PO), is a well-established industrial process.[1][2] The polymerization is initiated by the nucleophilic attack of the this compound anion on one of the carbon atoms of the epoxide ring.[5]
The process can be broken down into three main stages: initiation, propagation, and termination.
-
Initiation: The this compound anion attacks an epoxide monomer, leading to the opening of the strained ring and the formation of an alkoxide active center. For ethylene oxide, this initiation step is an exothermic reaction with no apparent energy barrier.[6][7][8]
-
Propagation: The newly formed alkoxide end-group of the polymer chain then attacks another epoxide monomer. This process repeats, leading to the growth of the polymer chain. The chain growth step for ethylene oxide polymerization initiated by sodium this compound needs to overcome a significant energy barrier.[6][7][8]
-
Termination: In a living anionic polymerization, there is no formal termination step.[4] The polymer chains remain active until they are deliberately terminated or "quenched" by the addition of a proton-donating agent, such as a protic acid.[6][8]
The polymerization of propylene oxide is more complex due to the asymmetry of the monomer. The this compound can attack either the substituted or unsubstituted carbon of the oxirane ring. Furthermore, chain transfer reactions to the monomer can occur, leading to the formation of unsaturated end-groups and limiting the achievable molecular weight.[2]
Anionic Ring-Opening Polymerization (AROP) of Lactones
This compound initiators are also employed in the AROP of lactones, such as ε-caprolactone and lactides, to produce biodegradable polyesters.[9] The mechanism is analogous to that of epoxides, involving a nucleophilic attack by the this compound on the carbonyl carbon of the lactone, leading to ring-opening and the formation of a propagating alkoxide species.
However, the initiation mechanism for some lactones, like β-butyrolactone, can be more complex. With strong nucleophiles like alkali metal methoxides, the initiation can occur via an addition-elimination reaction where the initiator is not incorporated into the polymer chain.[10]
Quantitative Data on this compound-Initiated Polymerization
The following tables summarize quantitative data from various studies on this compound-initiated polymerization.
Table 1: Polymerization of Ethylene Oxide (EO)
| Initiator | Monomer/Initiator Ratio | Temperature (°C) | Solvent | Mn ( g/mol ) | PDI | Reference |
| Sodium this compound | Not Specified | 20 | THF | - | - | [2] |
| Potassium this compound | Not Specified | 30-70 | Not Specified | - | - | [11] |
Mn: Number-average molecular weight; PDI: Polydispersity index.
Table 2: Polymerization of Propylene Oxide (PO)
| Initiator System | Monomer/Initiator Ratio | Temperature (°C) | Solvent | Mn ( g/mol ) | PDI | Reference |
| Sodium tert-amyloxide/i-Bu₃Al | 100 | 20 | Toluene (B28343) | 10,500 | 1.4 | [12] |
| Sodium tert-amyloxide/i-Bu₃Al | 200 | 0 | Toluene | 15,200 | 1.2 | [12] |
Note: The addition of trialkylaluminum in these systems significantly enhances the polymerization rate and control.[12]
Table 3: Polymerization of Lactones
| Initiator | Monomer | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Reference |
| Sodium this compound | L-lactide (LL) | 100 | 120 | 1 | 93 | 12,000 | 1.45 | |
| Sodium this compound | L-lactide (LL) | 100 | 100 | 3 | 91 | 11,500 | 1.48 | |
| Sodium this compound | L-lactide (LL) | 100 | 80 | 24 | 85 | 10,800 | 1.55 | |
| Sodium this compound | L-lactide (LL) | 100 | 50 | 72 | 75 | 9,500 | 1.60 |
Experimental Protocols
The following are generalized experimental protocols for this compound-initiated polymerization based on common laboratory practices. Caution: These reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents to prevent premature termination of the living polymer chains.
Protocol for this compound-Initiated Polymerization of Ethylene Oxide
-
Preparation of Initiator Solution: In a glovebox or under an inert atmosphere, prepare a solution of sodium this compound in anhydrous tetrahydrofuran (B95107) (THF). The concentration will depend on the desired monomer-to-initiator ratio.
-
Reactor Setup: A flame-dried glass reactor equipped with a magnetic stirrer and maintained under a positive pressure of inert gas is charged with the initiator solution.
-
Monomer Addition: Ethylene oxide, a gas at room temperature, is condensed into a cooled graduated cylinder and then transferred to the reactor containing the initiator solution. The reaction is typically carried out at a controlled temperature.
-
Polymerization: The reaction mixture is stirred for the desired period. The progress of the polymerization can be monitored by techniques such as size exclusion chromatography (SEC) if samples can be safely withdrawn.
-
Termination: The polymerization is terminated by the addition of a quenching agent, such as a small amount of degassed methanol (B129727) or a dilute solution of acetic acid in THF.
-
Purification: The polymer is precipitated by pouring the reaction mixture into a non-solvent like cold diethyl ether or hexane. The precipitated polymer is then collected by filtration, washed, and dried under vacuum.
Protocol for this compound-Initiated Polymerization of ε-Caprolactone
-
Monomer and Solvent Purification: ε-Caprolactone is dried over calcium hydride and distilled under reduced pressure. The solvent, typically toluene or THF, is dried using an appropriate drying agent and distilled.
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet is used.
-
Initiator and Monomer Charging: The reactor is charged with the purified ε-caprolactone and anhydrous solvent under an inert atmosphere. The mixture is heated to the desired reaction temperature (e.g., 100-120 °C).
-
Initiation: A solution of sodium this compound in anhydrous methanol or THF is prepared under an inert atmosphere and injected into the heated monomer solution to initiate the polymerization.
-
Polymerization: The reaction is allowed to proceed for a predetermined time, with stirring, at the set temperature.
-
Termination and Purification: The reaction is cooled to room temperature and the polymer is dissolved in a suitable solvent like dichloromethane. The solution is then poured into a large volume of a non-solvent, such as cold methanol, to precipitate the polymer. The polymer is collected by filtration and dried in a vacuum oven.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-initiated AROP of epoxides.
References
- 1. Sodium this compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Azeotrope enabled polymerization of ethylene oxide - RSC Advances (RSC Publishing) DOI:10.1039/C6RA22064A [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Solubility of Sodium Methoxide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility of sodium methoxide in various organic solvents, a critical parameter for its application in organic synthesis, particularly in the pharmaceutical and fine chemical industries. This document compiles available solubility data, details experimental methodologies for its determination, and offers visual aids to assist in solvent selection.
Introduction
Sodium this compound (CH₃ONa) is a strong base and a versatile reagent widely used in organic chemistry for reactions such as deprotonation, condensation, and transesterification. Its efficacy and reaction kinetics are significantly influenced by its solubility in the chosen solvent system. A comprehensive understanding of its solubility profile is therefore essential for process optimization, reaction design, and ensuring reaction homogeneity. This guide aims to provide a centralized resource on the solubility of sodium this compound in common organic solvents.
Solubility of Sodium this compound: Data Overview
The solubility of sodium this compound is dictated by the polarity of the solvent and its ability to solvate the sodium and this compound ions. Generally, it exhibits higher solubility in polar protic solvents and is less soluble in nonpolar or weakly polar aprotic solvents.
Quantitative Solubility Data
For other common organic solvents, the available information is largely qualitative. The following tables summarize the known solubility characteristics of sodium this compound.
Table 1: Solubility of Sodium this compound in Common Organic Solvents
| Solvent | Chemical Formula | Solvent Type | Solubility | Notes |
| Methanol (B129727) | CH₃OH | Polar Protic | Soluble[2][3][4][5][6][7] | Reacts with the solvent (parent alcohol). Solubility increases with temperature.[1] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble[2][3][4][5][6][7] | May undergo transesterification over time. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble[4][8][9] | Forms a strongly basic solution.[8] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble | Often used in reactions where methanol is undesirable. |
| Toluene | C₇H₈ | Nonpolar Aprotic | Insoluble[2][6][7] | Often used as a solvent for reactions involving sodium this compound as a suspension. |
| Benzene | C₆H₆ | Nonpolar Aprotic | Insoluble[2][6][7] | Similar to toluene, used in heterogeneous reaction mixtures. |
| n-Hexane | C₆H₁₄ | Nonpolar | Insoluble[9] | Generally not a suitable solvent for dissolving sodium this compound. |
| Pentane | C₅H₁₂ | Nonpolar | Slightly Soluble[4] | Very limited solubility. |
Note on Quantitative Data: The absence of specific g/100mL or molarity values in the table for many solvents highlights a gap in the readily available chemical literature. Researchers requiring precise solubility data for a specific application are strongly encouraged to determine it experimentally using the protocols outlined in the following section.
Experimental Protocol: Determination of Sodium this compound Solubility via the Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid solvent. The following protocol is a generalized procedure that can be adapted for various organic solvents.
Materials and Equipment
-
Sodium this compound (high purity)
-
Anhydrous organic solvent of interest
-
Jacketed glass vessel with a stirrer
-
Thermostatic bath
-
Analytical balance (readable to at least 0.1 mg)
-
Syringe with a filter (e.g., 0.45 µm PTFE)
-
Drying oven
-
Inert gas supply (e.g., nitrogen or argon)
-
Glassware: beakers, flasks, weighing dishes
Experimental Procedure
-
Solvent Preparation: Ensure the solvent is anhydrous, as sodium this compound readily reacts with water.[2][5][6][7]
-
Saturation:
-
Add a known volume of the anhydrous solvent to the jacketed glass vessel.
-
Connect the vessel to the thermostatic bath set to the desired temperature.
-
Gradually add an excess of sodium this compound to the solvent while stirring. An excess of solid should be visible to ensure saturation.
-
Seal the vessel and purge with an inert gas to prevent reaction with atmospheric moisture and carbon dioxide.[8]
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-72 hours) with continuous stirring to ensure the solution is saturated.[1]
-
-
Sample Collection:
-
Once equilibrium is reached, stop stirring and allow the excess solid to settle.
-
Carefully draw a known volume of the clear supernatant liquid into a pre-weighed, dry syringe fitted with a filter. The filter will remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Dispense the filtered solution into a pre-weighed, dry weighing dish.
-
Record the total weight of the dish and the solution.
-
Carefully evaporate the solvent in a well-ventilated fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used.
-
Once the solvent has completely evaporated, dry the weighing dish containing the solid sodium this compound residue in a drying oven until a constant weight is achieved.
-
-
Calculation:
-
Weight of the empty weighing dish = W₁
-
Weight of the weighing dish + solution = W₂
-
Weight of the weighing dish + dry sodium this compound = W₃
-
Weight of the dissolved sodium this compound = W₃ - W₁
-
Weight of the solvent = W₂ - W₃
-
Solubility ( g/100 g of solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100
-
Visualization of Methodologies
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of sodium this compound solubility using the gravimetric method.
Caption: Gravimetric method workflow for solubility.
Logical Flow for Solvent Selection
The choice of an appropriate solvent for a reaction involving sodium this compound depends on several factors beyond just solubility. The following diagram presents a logical workflow for solvent selection.
Caption: Decision workflow for solvent selection.
Conclusion
This technical guide has summarized the available solubility data for sodium this compound in a range of common organic solvents. While quantitative data remains sparse for many solvents, the provided qualitative information and the detailed experimental protocol for the gravimetric method offer a solid foundation for researchers. The visualized workflows for experimental determination and solvent selection are intended to aid in the practical application of this knowledge. For critical applications, especially in drug development and process scale-up, experimental determination of solubility under specific reaction conditions is strongly recommended.
References
- 1. SOLUBILITY OF SODIUM this compound IN PURE AND MIXED SOLVENTS | Semantic Scholar [semanticscholar.org]
- 2. The physical and chemical properties of sodium this compound-Henan Songguang | Acetanilide | Cyclopropyl methyl ketone [en.songguangchem.com]
- 3. Sodium this compound | CH3ONa | CID 10942334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sodium this compound - Sciencemadness Wiki [sciencemadness.org]
- 5. haolonger.com [haolonger.com]
- 6. Liquid Sodium this compound -SHANDONG RUINAT CHEMICAL CO.,LTD. [ruinatchem.com]
- 7. Sodium this compound | 124-41-4 [chemicalbook.com]
- 8. Sodium this compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for Sodium Methoxide-Catalyzed Biodiesel Production
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the production of biodiesel via transesterification using sodium methoxide as a catalyst. The information is intended for use in a laboratory setting by professionals in the fields of chemistry, renewable energy, and drug development who may utilize fatty acid methyl esters (FAMEs) in their research.
Introduction
Biodiesel, a renewable and biodegradable fuel, is primarily composed of fatty acid methyl esters (FAMEs). It is produced through the transesterification of triglycerides, which are the main components of vegetable oils and animal fats. In this process, the glycerol (B35011) backbone of the triglyceride is replaced by a short-chain alcohol, typically methanol, in the presence of a catalyst.
Sodium this compound (CH₃ONa) is a highly effective and widely used basic catalyst for transesterification due to its high activity, which allows for rapid reaction rates and high conversion yields.[1][2][3] It is more active than sodium hydroxide (B78521) and does not produce water as a byproduct, which can inhibit the reaction and lead to soap formation.[1][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters and outcomes from various studies on sodium this compound-catalyzed biodiesel production. This data is essential for designing and optimizing the experimental setup.
| Feedstock | Catalyst Concentration | Methanol-to-Oil Ratio | Temperature (°C) | Reaction Time (min) | Biodiesel Yield (%) | Reference |
| Sunflower Oil | 0.5% w/w | 6:1 (molar ratio) | 60 | 60 | ~100 | [1] |
| Waste Cooking Oil | 0.4 wt% NaOMe-to-WCO | 16:1 (molar ratio) | 60 | 30 | 99 | [5] |
| Rapeseed Oil | 0.1-0.15 (molar ratio to oil) | 36:1-43:1 (molar ratio) | 50 | 30-60 | 112-120 | [6] |
| Soybean Oil | 0.572 wt% | 25% v/v | 60 | 120 | Not specified | [7] |
| Malaysian Rubber Seed Oil | 0.5 wt% | 7:1 (molar ratio) | 60 | 240 | 88 | [8] |
| Used Vegetable Oil | 4:100 %v/v | 35:100 %v/v | 65 | 75 | 84 (FAEE) + 16 (FAME) | [9] |
Experimental Protocol
This protocol outlines a general procedure for the laboratory-scale production of biodiesel using sodium this compound.
3.1. Materials and Reagents
-
Vegetable oil (e.g., sunflower, canola, soybean) or waste cooking oil
-
Methanol (CH₃OH), anhydrous (99.8% purity or higher)
-
Sodium this compound (CH₃ONa) solution (e.g., 25-30% in methanol) or solid sodium this compound
-
Glacial acetic acid or phosphoric acid (for neutralization)
-
Distilled water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
3.2. Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer or magnetic stirrer with a stir bar
-
Heating mantle with temperature controller
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
3.3. Pre-treatment of Oil (if necessary)
For oils with a high free fatty acid (FFA) content (e.g., waste cooking oil), a pre-treatment step is necessary to prevent soap formation. If the FFA content is above 1%, an acid-catalyzed esterification should be performed prior to transesterification.
3.4. Transesterification Procedure
-
Oil Preparation: Accurately measure a specific volume or weight of the oil and place it into the three-neck round-bottom flask.
-
Heating and Agitation: Begin stirring the oil and heat it to the desired reaction temperature (typically 50-65°C).[1][5][6][7][9]
-
Catalyst Preparation (Sodium this compound Solution): In a separate, dry container, carefully dissolve the required amount of sodium this compound in anhydrous methanol. This step is exothermic and should be performed with caution in a well-ventilated fume hood. The typical catalyst concentration ranges from 0.4% to 1.5% by weight of the oil.[1][2][5] The methanol-to-oil molar ratio is generally kept in excess to shift the equilibrium towards the product side, with common ratios ranging from 6:1 to 12:1.
-
Reaction: Once the oil has reached the target temperature, slowly add the sodium this compound-methanol solution to the reaction flask while maintaining vigorous stirring.
-
Reaction Monitoring: Allow the reaction to proceed for the specified time (typically 30-120 minutes).[1][5][6][7] The reaction mixture will initially be cloudy and will become clearer as the reaction progresses.
-
Catalyst Neutralization: After the reaction is complete, cool the mixture and then neutralize the sodium this compound catalyst by adding a small amount of glacial acetic acid or phosphoric acid until the pH is neutral.[6]
-
Separation of Biodiesel and Glycerol: Transfer the mixture to a separatory funnel and allow it to stand for several hours (or overnight) for phase separation. The denser glycerol layer will settle at the bottom, and the upper layer will be the biodiesel (FAMEs).[10]
-
Glycerol Removal: Carefully drain the lower glycerol layer.
-
Biodiesel Washing: Wash the biodiesel layer to remove any remaining catalyst, soap, and excess methanol. This is typically done by adding warm distilled water (around 10-20% of the biodiesel volume), gently shaking the separatory funnel, and then allowing the layers to separate.[1] Drain the lower water layer. Repeat this washing step 2-3 times.
-
Drying: To remove any residual water, dry the biodiesel by passing it through a column of anhydrous sodium sulfate or by using a rotary evaporator.
-
Product Analysis: The final biodiesel product can be analyzed for its purity and composition using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the FAMEs.
Visualizations
4.1. Experimental Workflow
References
- 1. Optimization of Sunflower Oil Transesterification Process Using Sodium this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. extension.okstate.edu [extension.okstate.edu]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. farm-energy.extension.org [farm-energy.extension.org]
- 5. mdpi.com [mdpi.com]
- 6. EP2862915A1 - Method for manufacturing biodiesel - Google Patents [patents.google.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biodiesel Information - Biodiesel process [biofuelsystems.com]
Application Notes and Protocols for Dehydrohalogenation Reactions Using Sodium Methoxide
For Researchers, Scientists, and Drug Development Professionals
Sodium methoxide (CH₃ONa or NaOMe) is a highly effective and widely utilized strong base in organic synthesis.[1] Its application is particularly prominent in dehydrohalogenation reactions, an essential transformation for the synthesis of alkenes and alkynes from alkyl halides.[2][3] This process is fundamental in the production of a vast array of chemical compounds, including crucial intermediates for pharmaceuticals, agrochemicals, and other specialty chemicals.[4] In the pharmaceutical industry, sodium this compound serves as a key reagent in the synthesis of various medications and vitamins, such as Vitamin A1, Vitamin B1, and sulfonamides.[4][5]
These notes provide detailed protocols and technical information to guide researchers in the safe and effective use of sodium this compound for dehydrohalogenation reactions.
Mechanism of Action: The E2 Pathway
Dehydrohalogenation reactions promoted by sodium this compound, a strong and relatively unhindered base, predominantly proceed through the E2 (bimolecular elimination) mechanism.[6][7] This mechanism is a concerted, one-step process where the base removes a proton from a carbon atom adjacent (beta) to the carbon bearing the halogen. Simultaneously, the electrons from the carbon-hydrogen bond shift to form a pi bond (C=C), and the halide ion departs as the leaving group.[6][8]
Caption: The concerted E2 dehydrohalogenation mechanism.
Regioselectivity and Stereoselectivity
A key consideration in dehydrohalogenation is the regiochemical outcome when multiple alkene products are possible.
-
Zaitsev's Rule : With an unhindered base like sodium this compound, the reaction generally follows Zaitsev's rule, which predicts that the major product will be the more substituted, and therefore more thermodynamically stable, alkene.[3][8]
-
Stereoselectivity : The E2 mechanism requires an anti-periplanar geometry between the beta-proton and the leaving group. This stereochemical requirement often results in the preferential formation of the more stable E (trans) stereoisomer over the Z (cis) isomer.[3]
Caption: Regioselectivity in dehydrohalogenation.
Quantitative Data Summary
The choice of base and the nature of the leaving group significantly impact the reaction's outcome and rate.
Table 1: Influence of Base on Product Distribution for 2-Bromopentane
| Base | Solvent | Major Product (Zaitsev) | Minor Product (Hofmann) |
|---|---|---|---|
| Sodium this compound (CH₃ONa) | Methanol (B129727) | ~70% (2-Pentene) | ~30% (1-Pentene) |
| Potassium tert-butoxide (KOtBu) | tert-Butanol | ~28% (2-Pentene) | ~72% (1-Pentene) |
Note: Values are representative and can vary with precise reaction conditions.
Table 2: Relative Reactivity of Alkyl Halides (Leaving Group Effect)
| Leaving Group (X) | C-X Bond Strength (kJ/mol) | Relative Rate of Elimination |
|---|---|---|
| I | ~228 | Fastest |
| Br | ~285 | Fast |
| Cl | ~346 | Moderate |
| F | ~485 | Very Slow (Rarely used) |
Data reflects the general trend that weaker C-X bonds lead to faster elimination rates.[2]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an Alkene via Dehydrohalogenation
This protocol describes a general method for the dehydrohalogenation of a secondary alkyl halide using sodium this compound in methanol.
Materials:
-
Alkyl halide (e.g., 2-bromobutane)
-
Sodium this compound (solid or as a solution in methanol)
-
Anhydrous methanol
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
Procedure:
-
Reagent Preparation: If using solid sodium this compound, prepare a 25% (w/v) solution by carefully and slowly adding solid sodium this compound to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). The dissolution is exothermic.[1]
-
Reaction Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Initiation: Charge the flask with the sodium this compound solution in methanol. Begin stirring and gently heat the solution to reflux (approx. 65°C for methanol).
-
Substrate Addition: Slowly add the alkyl halide to the refluxing solution of sodium this compound over 15-30 minutes using a dropping funnel.
-
Reaction Monitoring: Maintain the reaction at reflux. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 1-4 hours).
-
Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing cold water to quench the reaction.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with water (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: If necessary, purify the crude product by simple or fractional distillation to obtain the pure alkene.
Experimental Workflow Diagram
Caption: General workflow for a dehydrohalogenation experiment.
Safety Precautions
-
Sodium this compound: Sodium this compound is a dangerously caustic and flammable solid.[1] It reacts violently with water, generating heat and flammable methanol vapor. Always handle it in a fume hood under an inert atmosphere, away from moisture.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Solvents: Methanol and diethyl ether are flammable. Ensure all heating is done using a heating mantle or oil bath, with no open flames nearby. Ensure adequate ventilation.
References
- 1. Sodium this compound - Wikipedia [en.wikipedia.org]
- 2. Key Notes on Dehydrohalogenation and Related Reactions [unacademy.com]
- 3. chemlaba.wordpress.com [chemlaba.wordpress.com]
- 4. nbinno.com [nbinno.com]
- 5. Uses|Sodium this compound Aqueous Solution-Hosea Chem [hoseachem.com]
- 6. youtube.com [youtube.com]
- 7. 12.6. Reaction: Elimination of H-X (Dehydrohalogenation) – Introduction to Organic Chemistry [saskoer.ca]
- 8. youtube.com [youtube.com]
Step-by-step guide for Williamson ether synthesis using methoxide.
A Step-by-Step Guide to Williamson Ether Synthesis Using Methoxide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing the Williamson ether synthesis using sodium this compound. It includes detailed protocols, safety precautions, and quantitative data to assist researchers in the successful synthesis of ethers.
Introduction
The Williamson ether synthesis is a widely used organic reaction for the preparation of symmetrical and unsymmetrical ethers.[1][2] The reaction involves the nucleophilic displacement of a halide or other suitable leaving group from an alkyl substrate by an alkoxide ion.[1] This SN2 reaction is fundamental in both laboratory and industrial settings for the formation of a carbon-oxygen bond.[2] When using sodium this compound (NaOCH₃), a methyl group is introduced, forming a methyl ether. The choice of reactants is crucial: the alkyl halide should ideally be primary to favor the SN2 mechanism and avoid competing elimination reactions that are common with secondary and tertiary halides.[3]
Safety Precautions
Sodium this compound is a hazardous chemical that requires careful handling. It is corrosive, flammable, and reacts with water.[4] Always consult the Safety Data Sheet (SDS) before use.
Handling:
-
Work in a well-ventilated area, preferably a fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[5]
-
Keep away from heat, sparks, and open flames.[6]
-
Handle under an inert atmosphere (e.g., nitrogen or argon) as it is sensitive to air and moisture.[7]
-
Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water for at least 15 minutes and seek medical attention.[7]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as acids and oxidizing agents.[7]
-
Keep the container tightly sealed.[6]
Reaction Mechanism and Workflow
The Williamson ether synthesis proceeds via an SN2 mechanism. The this compound ion acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, leading to the displacement of the halide leaving group in a single, concerted step.[1]
The general experimental workflow involves the reaction of an alcohol or phenol (B47542) with a base to form the alkoxide/phenoxide, followed by the addition of the alkyl halide, work-up, and purification.
Experimental Protocols
Protocol 1: Synthesis of Anisole (B1667542) (Methoxybenzene)
This protocol details the synthesis of anisole from phenol and methyl iodide using sodium this compound.
Materials:
-
Phenol
-
Sodium this compound
-
Methyl iodide
-
Anhydrous N,N-dimethylformamide (DMF) or acetone[7]
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in anhydrous DMF.
-
Carefully add sodium this compound (1.1 eq) to the solution and stir for 15-20 minutes at room temperature to form the sodium phenoxide.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and maintain for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation to yield pure anisole.
Protocol 2: Synthesis of a Substituted Methyl Ether
This protocol provides a general method for the synthesis of a methyl ether from a primary or secondary alcohol.
Materials:
-
Alcohol (e.g., benzyl (B1604629) alcohol)
-
Sodium this compound
-
Methyl iodide or dimethyl sulfate
-
Anhydrous tetrahydrofuran (B95107) (THF) or acetonitrile[8]
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the alcohol (1.0 eq) in anhydrous THF, add sodium this compound (1.1 eq) at 0 °C under an inert atmosphere.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Let the reaction mixture warm to room temperature and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.[8]
-
Quench the reaction by the slow addition of deionized water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Williamson ether synthesis using various substrates.
| Starting Material | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | Methyl Iodide | NaOCH₃ | DMF | 50-60 | 1-3 | 85-95 |
| 4-Ethylphenol | Methyl Iodide | NaOH | Water | Reflux | 1 | ~70 |
| 2-Naphthol | Methyl Iodide | KOH | Methanol | Room Temp | 72 | High |
| Benzyl Alcohol | Methyl Iodide | NaH | THF | Room Temp | 4-8 | 90-98 |
Note: Yields are highly dependent on the specific reaction conditions and purity of reagents.
Conclusion
The Williamson ether synthesis using sodium this compound is a versatile and efficient method for the preparation of methyl ethers. By carefully selecting the substrates and controlling the reaction conditions, high yields of the desired products can be achieved. Adherence to safety protocols is paramount when working with sodium this compound. The provided protocols and data serve as a valuable resource for researchers in the planning and execution of this important organic transformation.
References
- 1. scholarship.richmond.edu [scholarship.richmond.edu]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. Ethers are prepared by the reaction of sodium alkoxides and alkyl halides. Which of the following reagents should be taken to prepare methyl tert-butyl ether ? [allen.in]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. How do you prepare methoxymethane by williamson ether synthesis | Filo [askfilo.com]
- 8. byjus.com [byjus.com]
Application Notes: Preparation and Standardization of Sodium Methoxide Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium methoxide (CH₃ONa) is a strong base and a versatile reagent widely used in organic synthesis, particularly in dehydrohalogenation, condensation reactions (e.g., Claisen condensation), and as an initiator for anionic polymerization. In pharmaceutical development, it is often employed in the synthesis of active pharmaceutical ingredients (APIs). The concentration of sodium this compound solutions can decrease over time due to reaction with atmospheric carbon dioxide and moisture.[1][2] Therefore, accurate preparation and frequent standardization are critical to ensure the reproducibility and success of chemical reactions.
This document provides detailed protocols for the preparation of a 0.1 M sodium this compound solution and its subsequent standardization using benzoic acid as a primary standard.
Safety Precautions
Sodium this compound is highly corrosive, flammable, and reacts violently with water.[3][4][5] It can cause severe skin burns and eye damage.[6][7] The preparation process involves metallic sodium, which is highly reactive and flammable, and generates hydrogen gas, which is explosive.[4][8]
Essential Safety Measures:
-
Always work in a well-ventilated chemical fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, a face shield, and a flame-retardant lab coat.[3][7][10]
-
Ensure an appropriate fire extinguisher (e.g., Class D for combustible metals, or dry powder/sand) is accessible. Do not use water or carbon dioxide extinguishers on sodium metal fires. [6][9]
-
Keep the reaction away from heat, sparks, and open flames.[3][6]
-
Handle sodium metal with forceps; never with bare hands.
-
The reaction is highly exothermic; use an ice bath to control the temperature.[1][8]
-
Store sodium this compound solutions under an inert atmosphere (e.g., nitrogen or argon) and protect them from moisture and carbon dioxide.[2][10][11]
Experimental Protocols
Protocol 1: Preparation of 0.1 M Sodium this compound Solution
This protocol describes the preparation of a 0.1 M sodium this compound solution by reacting metallic sodium with anhydrous methanol (B129727).
Materials and Equipment:
-
Sodium metal (Na)
-
Anhydrous methanol (CH₃OH)
-
Toluene (B28343), dried over sodium wire
-
1000 mL volumetric flask
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Forceps and scalpel
Procedure:
-
Set up the three-necked flask with a magnetic stirrer, reflux condenser, and a dropping funnel in a chemical fume hood.
-
Place 150 mL of anhydrous methanol into the flask and cool it in an ice-water bath.[2]
-
Carefully cut approximately 2.3 g - 2.5 g of fresh sodium metal into small pieces, ensuring to remove any oxide layer.[1][2]
-
While stirring the cooled methanol, add the small pieces of sodium slowly and portion-wise to control the reaction rate.[2] The reaction is exothermic and will generate hydrogen gas.[1][4]
-
Once all the sodium has completely dissolved, allow the solution to return to room temperature.
-
Transfer the resulting sodium this compound solution to a 1000 mL volumetric flask.
-
Add sufficient dried toluene to bring the final volume to 1000 mL and mix thoroughly.[2][12] If the solution becomes turbid, a small amount of additional methanol (25-30 mL) can be added to clarify it.[13]
-
Store the solution in a bottle protected from atmospheric moisture and carbon dioxide, preferably under an inert atmosphere.[11][12]
Protocol 2: Standardization of 0.1 M Sodium this compound Solution
This protocol details the titration of the prepared sodium this compound solution against benzoic acid, a primary standard, to determine its exact concentration.
Materials and Equipment:
-
Primary standard benzoic acid (C₇H₆O₂), dried at 110°C
-
Dimethylformamide (DMF)
-
Thymolphthalein indicator solution or Thymol blue indicator solution[2][13]
-
The prepared 0.1 M sodium this compound solution
-
Analytical balance
-
Burette (50 mL) and burette stand
-
Conical flasks (250 mL)
-
Pipettes and beakers
Procedure:
-
Accurately weigh approximately 0.4 g of dried benzoic acid and record the exact mass.[2][13]
-
Dissolve the benzoic acid in 80 mL of dimethylformamide in a 250 mL conical flask.[2][14]
-
Add 2-3 drops (or 0.15 mL) of the chosen indicator (e.g., thymolphthalein) to the flask.[2][14]
-
Rinse and fill the burette with the prepared sodium this compound solution, ensuring no air bubbles are present in the tip. Record the initial volume.
-
Titrate the benzoic acid solution with the sodium this compound solution while constantly swirling the flask.[14]
-
Continue the titration until the endpoint is reached, indicated by a persistent blue color change.[2][13][14] Record the final burette volume.
-
Throughout the titration, protect the solution from atmospheric carbon dioxide.[2]
-
Perform a blank titration using 80 mL of dimethylformamide and the indicator, without the benzoic acid. Subtract the blank volume from the titration volume.[2]
-
Repeat the titration at least two more times for accuracy and calculate the mean volume.[14]
Calculation of Molarity:
The molarity of the sodium this compound solution can be calculated using the following formula:
Molarity (M) = (Mass of Benzoic Acid (g)) / (0.1221 g/mol * (V_titrant - V_blank) (L))
Where:
-
0.1221 g/mol is the molar mass of benzoic acid.
-
V_titrant is the volume of sodium this compound solution used in the titration (in Liters).
-
V_blank is the volume of sodium this compound solution used in the blank titration (in Liters).
Note: 1 mL of 0.1 M sodium this compound is equivalent to 0.01221 g of benzoic acid (C₇H₆O₂).[2][14]
Data Presentation
The following table summarizes typical quantitative data for the standardization of a ~0.1 M sodium this compound solution.
| Parameter | Typical Value | Unit | Notes |
| Primary Standard | Benzoic Acid | - | Must be dried before use. |
| Mass of Benzoic Acid | ~0.4 | g | Weighed accurately on an analytical balance.[2][13] |
| Solvent | Dimethylformamide (DMF) | - | |
| Volume of DMF | 80 | mL | Used to dissolve the benzoic acid.[2][14] |
| Indicator | Thymolphthalein | - | Endpoint is a sharp change to blue.[2][14] |
| Volume of Indicator | 0.15 | mL | |
| Titrant | Sodium this compound Solution | - | Solution to be standardized. |
| Expected Titrant Volume | ~32.7 | mL | For 0.4g of Benzoic Acid and 0.1M Titrant. |
| Equivalence Factor | 1 mL of 0.1 M CH₃ONa | = 0.01221 g | Of Benzoic Acid.[2][14] |
Visualizations
The following diagrams illustrate the experimental workflow and the underlying chemical reaction for the standardization process.
Caption: Workflow for preparing and standardizing sodium this compound solution.
Caption: Chemical equation for the standardization titration reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and Standardization of 0.1 M Sodium this compound | Pharmaguideline [pharmaguideline.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Sodium this compound - Sciencemadness Wiki [sciencemadness.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. lobachemie.com [lobachemie.com]
- 8. youtube.com [youtube.com]
- 9. alkalimetals.com [alkalimetals.com]
- 10. gelest.com [gelest.com]
- 11. gelest.com [gelest.com]
- 12. scribd.com [scribd.com]
- 13. tech-publish.com [tech-publish.com]
- 14. Chrominfo: Preparation and standardization of 0.1 M sodium this compound solution [chrominfo.blogspot.com]
Application Notes and Protocols for the Quantification of Methoxide Concentration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methoxides, particularly sodium methoxide, are strong bases and nucleophiles widely employed as catalysts and reagents in various chemical processes, including the synthesis of pharmaceuticals and biodiesel production. Accurate quantification of this compound concentration is crucial for process optimization, quality control, and ensuring reaction stoichiometry. This document provides detailed application notes and experimental protocols for several analytical methods to determine this compound concentration in solution. The methods covered include classical titration, modern thermometric titration, spectrophotometry, and nuclear magnetic resonance (NMR) spectroscopy.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the quantitative performance of the analytical methods described in this document, offering a comparative overview to aid in method selection based on specific analytical requirements such as sensitivity, selectivity, and sample matrix.
| Analytical Method | Principle | Typical Concentration Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Limitations |
| Combined Acid-Base & Karl Fischer Titration | Two-step titration: 1) Acid-base titration for total alkalinity. 2) Acidification followed by Karl Fischer titration to quantify water from hydroxide (B78521)/carbonate, allowing for this compound calculation by difference.[1] | % level (e.g., commercial solutions) | Method-dependent, typically in the higher ppm or % range. | Method-dependent, typically in the higher ppm or % range. | Well-established, utilizes standard laboratory equipment. | Indirect, can be time-consuming, potential for cumulative errors.[2] |
| Thermometric Titration | Measurement of the heat change (enthalpy) from the reaction of this compound with water. The endpoint is detected by a sharp change in temperature.[3][4] | 15% to >29% m/m[5] | Not explicitly stated, but effective for % level concentrations. | Not explicitly stated, but effective for % level concentrations. | Selective for this compound in the presence of hydroxide, rapid analysis.[6][7] | Requires a specialized thermometric titrator.[5] |
| Spectrophotometry (with α-santonin) | Reaction of this compound with α-santonin to form a colored product, with the absorbance measured at 513 nm.[8] | 0.10 to 0.30 % (m/v)[8] | ~1.1 x 10⁻³ % w/w[8] | ~3.2 x 10⁻³ % w/w[8] | High sensitivity and selectivity, suitable for lower concentrations. | Requires a specific chromogenic reagent, potential for matrix interference. |
| Quantitative ¹H NMR Spectroscopy | Integration of the this compound proton signal relative to a known concentration of an internal standard. | Wide dynamic range possible with appropriate standards. | ~10 µM[9] | Dependent on desired accuracy and experiment time.[9] | Provides structural confirmation, non-destructive, can quantify multiple species simultaneously. | Requires access to an NMR spectrometer, higher initial instrument cost. |
Experimental Protocols and Visualizations
Combined Acid-Base and Karl Fischer Titration
This method provides a way to differentiate this compound from other basic impurities like sodium hydroxide and sodium carbonate.
Caption: Workflow for the combined acid-base and Karl Fischer titration method.
Part 1: Total Alkalinity by Acid-Base Titration
-
Sample Preparation: Accurately weigh a suitable amount of the this compound sample and dissolve it in anhydrous methanol (B129727).
-
Titration Setup: Use a standardized solution of a strong acid (e.g., 0.1 N Hydrochloric Acid) as the titrant.
-
Indicator: Add a few drops of phenolphthalein indicator to the sample solution.
-
Titration: Titrate the sample with the standardized acid until the pink color of the indicator disappears.
-
Calculation: Calculate the total alkalinity, expressed as moles of base per gram of sample.
Part 2: Quantification of Hydroxide and Carbonate by Karl Fischer Titration
-
Reaction: To a fresh, accurately weighed sample, add a stoichiometric excess of a solid acid like benzoic or salicylic (B10762653) acid. This reaction converts sodium hydroxide and sodium carbonate into water, while sodium this compound is converted to methanol.[1]
-
Karl Fischer Titration: The water produced in the previous step is then quantified using a standard Karl Fischer titration procedure.[10]
-
Calculation: From the amount of water determined, calculate the molar equivalents of sodium hydroxide and sodium carbonate present in the original sample.
Final Calculation of this compound Concentration
-
Subtract the molar equivalents of hydroxide and carbonate (determined in Part 2) from the total alkalinity (determined in Part 1).
-
The result is the molar equivalent of the this compound in the sample, from which the concentration can be calculated.
Thermometric Titration
This method is based on the exothermic reaction of sodium this compound with water. The temperature change of the solution is monitored as a titrant is added, and the endpoint is indicated by a sharp break in the temperature curve.[4]
Caption: Workflow for the thermometric titration of this compound.
-
Instrumentation: A thermometric titrator equipped with a high-resolution thermistor (e.g., a Metrohm Titrotherm 859) is required.[5]
-
Reagents:
-
Titrant: A solution of 10% (v/v) pure water in methanol.[7]
-
Sample: Sodium this compound solution in methanol.
-
-
Calibration:
-
Prepare a series of standard solutions of sodium this compound in methanol with known concentrations (e.g., ranging from 21% to 29% m/m).[7]
-
For each standard, place a known quantity (e.g., ~25 mL, accurately weighed) into the thermometric flask.[7]
-
Titrate with the water/methanol solution at a constant rate, recording the temperature change.
-
Construct a calibration curve by plotting the temperature change (ΔT) against the this compound concentration. The relationship is typically linear within a defined range.[5]
-
-
Sample Analysis:
-
Accurately weigh the unknown sample into the thermometric flask.
-
Titrate with the water/methanol solution under the same conditions as the calibration.
-
Determine the ΔT for the unknown sample.
-
Calculate the concentration of this compound in the unknown sample using the calibration curve.
-
Spectrophotometric Method using α-Santonin
This colorimetric method relies on the reaction of sodium this compound with α-santonin to produce a pink-colored species that can be quantified by measuring its absorbance.[8]
Caption: Simplified reaction scheme for the spectrophotometric determination of this compound.
-
Reagents:
-
α-Santonin solution: Prepare a solution of α-santonin in a mixture of N,N-dimethylformamide (DMF) and methanol.
-
Sodium this compound Standards: Prepare a series of standard solutions of sodium this compound in methanol covering the desired concentration range (e.g., 0.10 to 0.30% m/v).[8]
-
-
Calibration Curve:
-
To a set of vials, add a fixed volume of the α-santonin solution.
-
Add increasing volumes of the sodium this compound standard solutions to the vials.
-
Allow the reaction to proceed at a controlled temperature (e.g., 25°C).[8]
-
Measure the absorbance of each solution at 513 nm using a spectrophotometer.
-
Plot absorbance versus this compound concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Prepare the unknown sample in methanol.
-
Treat the unknown sample with the α-santonin solution in the same manner as the standards.
-
Measure the absorbance of the resulting solution at 513 nm.
-
Determine the concentration of this compound in the unknown sample from the calibration curve.
-
Quantitative ¹H NMR Spectroscopy
Quantitative ¹H NMR (qNMR) can be a powerful tool for the direct determination of this compound concentration. The method involves integrating the signal from the this compound protons and comparing it to the integral of a signal from a known amount of an internal standard.
Caption: Workflow for the quantitative ¹H NMR analysis of this compound.
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound-containing sample.
-
Accurately weigh a known amount of a suitable internal standard. The standard should be stable, have a simple ¹H NMR spectrum with signals that do not overlap with the analyte or solvent, and be soluble in the chosen NMR solvent. Dimethyl sulfone is a potential candidate.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., Methanol-d4).[11]
-
Transfer the homogeneous solution to a clean NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a calibrated spectrometer.
-
To ensure accurate quantification, use a long relaxation delay (D1) between scans (typically 5 times the longest T1 relaxation time of the protons of interest).
-
Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.[6]
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the area of the this compound proton signal and the area of a well-resolved signal from the internal standard.
-
Calculate the concentration of the this compound using the following equation:
Concentration_this compound = (Integral_this compound / N_protons_this compound) * (N_protons_standard / Integral_standard) * (Mass_standard / Molar_mass_standard) * (Molar_mass_this compound / Mass_sample)
Where:
-
Integral_this compound is the integral of the this compound signal.
-
N_protons_this compound is the number of protons giving rise to the this compound signal (3).
-
Integral_standard is the integral of the chosen signal from the internal standard.
-
N_protons_standard is the number of protons giving rise to the standard's signal.
-
Mass_standard is the mass of the internal standard.
-
Molar_mass_standard is the molar mass of the internal standard.
-
Molar_mass_this compound is the molar mass of the this compound salt (e.g., sodium this compound).
-
Mass_sample is the mass of the sample.
-
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. utm.mx [utm.mx]
- 3. sodium-methoxide.net [sodium-methoxide.net]
- 4. scielo.br [scielo.br]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
Application Notes and Protocols: Methoxide as a Catalyst for Fatty Acid Methyl Ester (FAME) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Methyl Esters (FAMEs), commonly known as biodiesel, are synthesized through the transesterification of triglycerides from sources like vegetable oils and animal fats. This process is efficiently catalyzed by strong bases, with sodium methoxide (CH₃ONa) and potassium this compound (CH₃OK) being among the most effective and widely used catalysts in both laboratory and industrial settings.[1][2] The active species in this reaction is the this compound ion (CH₃O⁻), which acts as a potent nucleophile.[3]
Compared to hydroxide (B78521) catalysts such as sodium hydroxide (NaOH) and potassium hydroxide (KOH), methoxides offer significant advantages. The reaction of hydroxides with methanol (B129727) produces water as a byproduct, which can lead to saponification (soap formation), a side reaction that consumes the catalyst and reduces the FAME yield.[3] this compound catalysts, particularly commercially available solutions in methanol, are produced through a water-free process, thereby minimizing the risk of saponification and leading to higher conversion rates.[3][4] Sodium this compound is often favored due to its high activity and ability to promote good phase separation between the FAME and glycerol (B35011) byproduct.[4]
These application notes provide detailed protocols and quantitative data for the synthesis of FAMEs using this compound as a catalyst, intended to guide researchers in optimizing their experimental designs.
Data Presentation: Reaction Parameters for FAME Synthesis
The efficiency of FAME synthesis is influenced by several key parameters, including catalyst concentration, methanol-to-oil molar ratio, reaction temperature, and reaction time. The following tables summarize quantitative data from various studies to facilitate comparison and optimization.
| Feedstock | Catalyst | Catalyst Conc. (% w/w of oil) | Methanol:Oil Molar Ratio | Temperature (°C) | Time (min) | FAME Yield (%) | Reference |
| Sunflower Oil | Sodium this compound | 0.5 | 6:1 (approx. 25% w/w excess) | 60 | 60 | 100 | [4] |
| Canola Oil | Potassium this compound | 1.59 | 4.5:1 | 50 | - | 95.8 | [5] |
| Palm Oil | Sodium this compound | 0.29 | 5.3:1 | 57 | 40 | 80 (first step) | [6] |
| Waste Cooking Oil | Sodium this compound on Zeolite Y | 0.4 (of NaOMe to oil) | 16:1 | 60 | 30 | 99 | [7] |
| Palm Oil | Sodium this compound | 1.02 (of total reactants) | - | 70 | 120 | - | [8] |
| Soybean Oil | Magnesium this compound | 8 | 9:1 | 50-65 | - | - | [9] |
Note: The catalyst concentration can be expressed in different ways (e.g., % of oil weight, % of total reactants). It is crucial to note the basis of the concentration when comparing protocols.
Experimental Protocols
This section outlines a general laboratory-scale protocol for the synthesis of FAMEs using a this compound catalyst. This should be adapted based on the specific feedstock and available equipment.
Materials and Equipment:
-
Vegetable oil or animal fat (low in free fatty acids and water)
-
Methanol (anhydrous)
-
Sodium this compound solution (e.g., 25-30% in methanol) or solid sodium this compound
-
Reaction vessel (e.g., three-neck round-bottom flask)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thermometer or temperature probe
-
Separatory funnel
-
Rotary evaporator (optional, for methanol removal)
-
Gas chromatograph (GC) for FAME analysis
Protocol for Sodium this compound Catalyzed Transesterification:
-
Oil Pre-treatment (if necessary): Ensure the oil has a low free fatty acid (FFA) content (ideally < 0.5%). If the FFA level is high, a pre-esterification step with an acid catalyst is recommended to prevent excessive soap formation. The water content should also be minimal.
-
Reaction Setup:
-
Set up the reaction vessel with a magnetic stirrer, reflux condenser, and a thermometer.
-
Add a known quantity of oil (e.g., 100 g) to the reaction vessel and begin stirring.
-
Heat the oil to the desired reaction temperature (e.g., 60°C).[4] It is important to keep the temperature below the boiling point of methanol (approx. 65°C) to avoid the need for a pressurized vessel.[4]
-
-
Catalyst Preparation:
-
Calculate the required amount of methanol and sodium this compound. For example, for a 6:1 molar ratio of methanol to oil and 0.5% w/w catalyst concentration for sunflower oil.[4]
-
Carefully dissolve the sodium this compound in the anhydrous methanol in a separate flask. This reaction is exothermic. If using a commercial sodium this compound solution, this step is not necessary.
-
-
Transesterification Reaction:
-
Once the oil reaches the target temperature, slowly add the methanolic sodium this compound solution to the reaction vessel while maintaining vigorous stirring to ensure proper mixing of the immiscible oil and methanol phases.[4]
-
Start timing the reaction once the catalyst solution is added. Continue the reaction for the specified duration (e.g., 60 minutes) at the set temperature and stirring speed.[4]
-
-
Product Separation:
-
After the reaction is complete, stop heating and stirring and allow the mixture to cool.
-
Transfer the mixture to a separatory funnel and let it stand for several hours (or overnight) to allow for the separation of the two phases: the upper layer of FAMEs (biodiesel) and the lower layer of glycerol.
-
Carefully drain the glycerol layer.
-
-
Purification:
-
The FAME layer may contain impurities such as excess methanol, residual catalyst, and soaps.
-
Wash the FAME layer with warm, slightly acidic water (e.g., 0.1 M HCl) to neutralize the catalyst, followed by washes with warm distilled water until the wash water is neutral.
-
Dry the washed FAMEs by heating gently under vacuum or by passing through anhydrous sodium sulfate.
-
Excess methanol can be removed using a rotary evaporator.
-
-
Analysis:
-
Analyze the final product for FAME content and composition using Gas Chromatography (GC) according to standard methods (e.g., EN 14103).
-
Visualizations
Transesterification Reaction Pathway
The following diagram illustrates the base-catalyzed transesterification of a triglyceride into FAMEs and glycerol. The this compound ion acts as a nucleophile, attacking the carbonyl carbon of the triglyceride.
References
- 1. researchgate.net [researchgate.net]
- 2. jbiochemtech.com [jbiochemtech.com]
- 3. farm-energy.extension.org [farm-energy.extension.org]
- 4. Optimization of Sunflower Oil Transesterification Process Using Sodium this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium this compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. CN102703227A - Method for synthesizing fatty acid methyl ester - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Sodium Methoxide in the Synthesis of Vitamins A and B1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium methoxide (CH₃ONa) is a versatile and widely utilized reagent in organic synthesis, serving as a potent base and nucleophile. Its application is critical in the industrial production of several essential vitamins, notably Vitamin A and Vitamin B1 (thiamine). In the synthesis of Vitamin A, sodium this compound is a key reagent in condensation reactions such as the Wittig and Darzens reactions, facilitating the formation of the carbon skeleton. For Vitamin B1, it plays a crucial role in the construction of the pyrimidine (B1678525) ring, a core component of the thiamine (B1217682) molecule. These application notes provide detailed protocols and quantitative data for the key steps involving sodium this compound in the synthesis of these two vital nutrients.
Introduction
Vitamins are indispensable organic compounds required in small quantities for various biochemical functions within an organism. The commercial synthesis of vitamins is a cornerstone of the pharmaceutical and nutraceutical industries, ensuring a consistent and affordable supply for fortification of foods, dietary supplements, and therapeutic applications. The efficiency and cost-effectiveness of these syntheses often rely on robust and well-established chemical reactions. Sodium this compound, a strong base, is a workhorse reagent in many of these industrial processes. This document outlines the specific applications of sodium this compound in the synthesis of Vitamin A and Vitamin B1, providing detailed experimental protocols and relevant data to aid researchers and professionals in the field.
Section 1: Use of Sodium this compound in Vitamin A Synthesis
The industrial synthesis of Vitamin A often commences from β-ionone and involves the construction of a polyene side chain. Sodium this compound is instrumental in several key bond-forming reactions.
BASF Wittig Reaction (C15 + C5 Approach)
One of the major industrial routes to Vitamin A, developed by BASF, employs a Wittig reaction to couple a C15 phosphonium (B103445) salt with a C5 aldehyde. Sodium this compound acts as the base to generate the phosphorus ylide, the reactive species in the Wittig reaction.[1]
Objective: To synthesize Vitamin A acetate (B1210297) via a Wittig reaction between (E)-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)penta-2,4-dien-1-yl)triphenylphosphonium salt and 4-acetoxy-2-methylbut-2-enal.
Materials:
-
(E)-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)penta-2,4-dien-1-yl)triphenylphosphonium salt (C15 phosphonium salt)
-
4-acetoxy-2-methylbut-2-enal (C5 aldehyde)
-
Sodium this compound (CH₃ONa)
-
Methanol (B129727) (anhydrous)
-
Toluene (B28343) (anhydrous)
-
Hexane
-
Water
Procedure:
-
A solution of the C15 phosphonium salt in anhydrous toluene is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen).
-
A solution of sodium this compound in anhydrous methanol is added dropwise to the stirred solution of the phosphonium salt at room temperature. The formation of the deep red-colored ylide indicates a successful reaction.
-
The C5 aldehyde is then added slowly to the reaction mixture.
-
The reaction is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, water is added to quench the reaction.
-
The organic layer is separated, and the aqueous layer is extracted with hexane.
-
The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude Vitamin A acetate is then purified by crystallization or chromatography.
| Parameter | Value |
| Yield | Typically high, often exceeding 80% |
| Reactant Ratio | Near equimolar amounts of phosphonium salt and aldehyde are used, with a slight excess of the ylide. |
| Base | Sodium this compound is a common choice, though other strong bases can be used. |
| Solvent | A mixture of a polar solvent like methanol and a non-polar solvent like toluene is often employed. |
Rhône-Poulenc Julia Olefination (C15 + C5 Approach)
The Rhône-Poulenc (now Adisseo) synthesis of Vitamin A utilizes a Julia olefination. In this multi-step process, a C15-sulfone is reacted with a C5-aldehyde derivative. The final step of this olefination involves an elimination reaction, for which a strong base like sodium this compound is suitable to generate the double bond and complete the Vitamin A backbone.[1]
Objective: To synthesize Vitamin A acetate from a C20 β-acetoxy sulfone intermediate.
Materials:
-
C20 β-acetoxy sulfone intermediate
-
Sodium this compound (CH₃ONa)
-
Methanol (anhydrous)
-
Toluene (anhydrous)
Procedure:
-
The C20 β-acetoxy sulfone is dissolved in a suitable solvent such as anhydrous toluene.
-
A solution of sodium this compound in methanol is added to the reaction mixture.
-
The mixture is heated to reflux for several hours to facilitate the elimination of the sulfonyl group.
-
Reaction progress is monitored by TLC.
-
Upon completion, the reaction is cooled, and water is added.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated to yield crude Vitamin A acetate, which is then purified.
| Parameter | Value |
| Yield of Elimination Step | Generally good, contributing to an efficient overall synthesis. |
| Base | A strong, non-nucleophilic base is required; sodium this compound is a cost-effective option. |
| Temperature | Elevated temperatures are typically necessary to drive the elimination. |
Roche Synthesis: Darzens Condensation (C14 + C6 Approach)
The classic Roche synthesis of Vitamin A involves a Darzens condensation to prepare a C14-aldehyde from β-ionone. This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester). Sodium this compound is an effective base for this transformation.[1]
Objective: To synthesize ethyl 3-(2,6,6-trimethyl-1-cyclohexen-1-yl)glycidate from β-ionone and ethyl chloroacetate (B1199739).
Materials:
-
β-Ionone
-
Ethyl chloroacetate
-
Sodium this compound (CH₃ONa)
-
Ethanol (B145695) (anhydrous)
-
Toluene (anhydrous)
Procedure:
-
A solution of sodium this compound in anhydrous ethanol is prepared in a flask equipped with a dropping funnel and a stirrer, under an inert atmosphere.
-
The solution is cooled to 0-5 °C.
-
A mixture of β-ionone and ethyl chloroacetate is added dropwise to the cooled sodium this compound solution while maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
-
The reaction is then quenched by pouring it into a mixture of ice and water.
-
The product is extracted with toluene.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude glycidic ester.
| Parameter | Value |
| Yield | Moderate to good, depending on reaction conditions. |
| Base | Sodium this compound or sodium ethoxide are commonly used. |
| Temperature | Low temperatures are crucial to control the reaction and minimize side products. |
Section 2: Use of Sodium this compound in Vitamin B1 Synthesis
The synthesis of Vitamin B1 (thiamine) involves the separate synthesis of a pyrimidine and a thiazole (B1198619) moiety, which are then coupled. Sodium this compound is primarily used in the construction of the pyrimidine ring.
Synthesis of the Pyrimidine Moiety
A key intermediate in many Vitamin B1 syntheses is 4-amino-2-methyl-5-aminomethylpyrimidine. Its synthesis often involves the formation of a pyrimidine ring through a cyclization reaction where sodium this compound plays a crucial role as a base. One common route involves the reaction of acetamidine (B91507) with a derivative of formyl-β-aminopropionitrile.
Objective: To synthesize 4-amino-2-methyl-5-formylaminomethylpyrimidine.
Materials:
-
α-formyl-β-formylaminopropionitrile sodium salt
-
Acetamidine hydrochloride
-
Sodium this compound (CH₃ONa)
Procedure:
-
Acetamidine hydrochloride is suspended in isopropanol.
-
A solution of sodium this compound in methanol is added to the suspension to generate the free base of acetamidine. The precipitated sodium chloride can be removed by filtration.
-
The α-formyl-β-formylaminopropionitrile sodium salt is then added to the solution of acetamidine.
-
The reaction mixture is heated at reflux for 4-6 hours.[2]
-
After cooling, the product precipitates and can be collected by filtration.
-
The crude product can be purified by recrystallization.
| Parameter | Value |
| Yield | Reported yields vary, with some patents claiming yields up to 57%, though 35% may be more typical under certain conditions.[2] |
| Base | Sodium this compound is used to liberate the acetamidine free base from its hydrochloride salt. |
| Solvent | Alcohols such as isopropanol are common solvents for this reaction. |
Synthesis of a Key Intermediate: Sodium α-formyl-β-formamidopropionitrile
The precursor for the pyrimidine ring, sodium α-formyl-β-formamidopropionitrile, can be synthesized using sodium this compound.
Objective: To prepare sodium α-formyl-β-formamidopropionitrile from β-aminopropionitrile.
Materials:
-
β-aminopropionitrile
-
Liquid Sodium this compound
-
Carbon Monoxide (CO)
-
Methanol
Procedure:
-
Liquid sodium this compound is charged into a pressure reactor.
-
β-aminopropionitrile is added to the reactor.
-
The reactor is pressurized with carbon monoxide.
-
The reaction mixture is heated to 65-70 °C under a pressure of 5.0-6.0 MPa and stirred for approximately 10 hours.[3]
-
After the reaction, the mixture is cooled, and the product is isolated by filtration.
| Parameter | Value |
| Yield | High yields, around 93.8%, have been reported.[3] |
| Temperature | 65-70 °C[3] |
| Pressure | 5.0-6.0 MPa[3] |
| Reaction Time | ~10 hours[3] |
Visualization of Synthesis Pathways
To better illustrate the role of sodium this compound in the context of the overall synthesis, the following diagrams depict the logical workflows.
Caption: Key industrial synthesis routes for Vitamin A.
Caption: Synthesis workflow for the pyrimidine moiety of Vitamin B1.
Conclusion
Sodium this compound is an indispensable reagent in the large-scale synthesis of Vitamin A and Vitamin B1. Its role as a strong base is critical for facilitating key carbon-carbon bond-forming reactions and cyclizations. The protocols outlined in these application notes provide a framework for understanding and implementing these important synthetic transformations. For process optimization, careful control of reaction parameters such as temperature, solvent, and stoichiometry is essential to maximize yields and purity. The provided data and workflows serve as a valuable resource for chemists and engineers in the pharmaceutical and fine chemical industries.
References
Application Notes and Protocols for Anionic Addition Polymerization with Methoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anionic addition polymerization is a powerful technique for synthesizing polymers with well-defined structures, molecular weights, and narrow molecular weight distributions.[1][2] This "living" polymerization method, when properly executed, allows for the creation of complex polymer architectures such as block copolymers.[2] Methoxide and other alkoxides are effective nucleophilic initiators for monomers containing electron-withdrawing groups, such as vinyls, acrylates, and for the ring-opening polymerization of epoxides.[3] This document provides a detailed experimental setup and protocol for conducting anionic addition polymerization using a this compound initiator, focusing on the synthesis of poly(methyl methacrylate) (PMMA) or poly(ethylene oxide) (PEO) as representative examples. The stringent requirement for anhydrous and oxygen-free conditions is a critical aspect of this technique to prevent premature termination of the growing polymer chains.
Principles and Mechanism
Anionic polymerization proceeds via initiation, propagation, and, if impurities are present, termination steps. The process is initiated by the nucleophilic attack of the this compound anion on a monomer molecule, creating a carbanion or an alkoxide, which then propagates by adding further monomer units. In a highly purified system, there is no inherent termination step, and the polymer chains remain active, a characteristic known as "living polymerization."[3]
Signaling Pathway of this compound-Initiated Anionic Polymerization
The following diagram illustrates the key steps in the anionic polymerization of a generic vinyl monomer initiated by this compound.
Caption: Mechanism of this compound-initiated anionic polymerization.
Experimental Data Summary
The following table summarizes representative quantitative data for anionic polymerizations. Note that results are highly dependent on experimental conditions and purity of reagents.
| Monomer | Initiator | Solvent | Temp. (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Yield (%) | Reference |
| Methyl Methacrylate | 1,1-diphenylhexyllithium | THF | -78 | 18,900 | 1.05 | >95 | [1] |
| tert-Butyl Methacrylate | 1,1-diphenylhexyllithium | THF | -78 | 180,000 | 1.07 | >95 | [1] |
| Styrene | n-Butyllithium | Toluene | 25 | Varies | ~1.1 | ~100 | [3] |
| Ethylene Oxide | sec-BuLi/ButP4 | THF | 40 | 5,000-20,000 | 1.05-1.10 | >90 | [4] |
| Styrene | sec-BuLi | Cyclohexane (B81311) | 50 | 10,000-50,000 | <1.10 | >95 | [5] |
Detailed Experimental Protocols
The following protocols outline the necessary steps for performing anionic polymerization with a this compound initiator. All glassware should be rigorously cleaned, dried in an oven at >120°C overnight, and assembled while hot under a stream of inert gas (Argon or Nitrogen).
Reagent and Solvent Purification
4.1.1. Solvent (Tetrahydrofuran - THF):
-
Pre-dry THF over calcium hydride (CaH₂) for 24-48 hours with stirring.
-
Decant the pre-dried THF into a flask containing sodium benzophenone (B1666685) ketyl under an inert atmosphere.
-
Reflux until the characteristic deep blue or purple color persists, indicating anhydrous and oxygen-free conditions.
-
Distill the THF directly into the reaction vessel under a positive pressure of inert gas immediately before use.
4.1.2. Monomer (Methyl Methacrylate - MMA):
-
Wash the monomer with an aqueous solution of sodium hydroxide (B78521) (5% w/v) to remove the inhibitor, followed by washing with deionized water until the washings are neutral.
-
Dry the monomer over anhydrous magnesium sulfate, filter, and then stir over fresh, finely ground CaH₂ for at least 24 hours.
-
Degas the monomer by several freeze-pump-thaw cycles.
-
Distill the purified monomer under reduced pressure and store under an inert atmosphere in a sealed ampoule.
4.1.3. Initiator (Sodium this compound - NaOMe):
-
Commercial sodium this compound can be used but should be dried under vacuum at an elevated temperature (e.g., 100°C) for several hours to remove any adsorbed methanol (B129727) or water.
-
For a highly purified solution, dissolve the dried NaOMe in freshly distilled, anhydrous methanol under an inert atmosphere. The concentration can be determined by titration. The methanol is then removed under high vacuum, and the initiator is dissolved in the reaction solvent (THF).
Experimental Workflow
The following diagram outlines the general workflow for the anionic polymerization experiment.
Caption: General experimental workflow for anionic polymerization.
Polymerization Procedure (Example: PMMA)
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a rubber septum, and a thermometer. Maintain a positive pressure of inert gas throughout the experiment.
-
Solvent Addition: Transfer the freshly distilled THF into the reaction flask via a cannula. Cool the flask to the desired reaction temperature (e.g., -78°C for MMA polymerization) using a dry ice/acetone bath.
-
Initiator Addition: Prepare a solution of sodium this compound in THF. Using a syringe, inject the calculated amount of the initiator solution into the stirred THF. The amount of initiator will determine the target molecular weight of the polymer (Mn = [Monomer (g)] / [Initiator (mol)]).
-
Monomer Addition: Slowly add the purified and chilled monomer (MMA) to the reaction mixture dropwise via a syringe or a cannula over a period of 15-30 minutes to control the exotherm. A color change is often observed upon initiation.
-
Polymerization: Allow the reaction to stir at the set temperature for the desired time (e.g., 1-4 hours). The viscosity of the solution will increase as the polymerization progresses.
-
Termination: To terminate the "living" polymer chains, add a small amount of degassed methanol to the reaction mixture. The color of the solution will typically disappear.
-
Polymer Isolation: Warm the reaction mixture to room temperature and pour it into a large volume of a stirred non-solvent (e.g., methanol or hexane) to precipitate the polymer.
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Polymer Characterization
The synthesized polymer should be characterized to determine its molecular weight, molecular weight distribution, and structure.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI (typically < 1.2) is indicative of a successful living polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure of the polymer and to assess its tacticity (for polymers like PMMA).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the functional groups present in the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.
Safety Considerations
-
Anionic polymerization involves highly reactive and often pyrophoric reagents (though sodium this compound is less so than organolithiums). Strict adherence to inert atmosphere techniques is crucial.
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Use caution when handling sodium metal and quenching reactive intermediates.
-
Ethylene oxide is a toxic and flammable gas and requires specialized handling procedures.
By following these detailed protocols and safety precautions, researchers can successfully employ anionic addition polymerization with this compound initiators to synthesize well-defined polymers for a variety of applications in materials science and drug development.
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. A polymerization-induced self-assembly process for all-styrenic nano-objects using the living anionic polymerization mechanism - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pslc.ws [pslc.ws]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, kinetic study and characterization of living anionic polymerized polystyrene in cyclohexane [ouci.dntb.gov.ua]
Application Note: Quantitative Analysis of Methoxide-Catalyzed Reactions Using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the analysis of products from methoxide-catalyzed reactions, such as transesterification, using Gas Chromatography-Mass Spectrometry (GC-MS). It covers the reaction mechanism, sample preparation, GC-MS instrument parameters, and quantitative data analysis. The provided methodologies are designed to ensure accurate and reproducible results for reaction monitoring, product identification, and yield determination.
Introduction
This compound-catalyzed reactions are fundamental in organic synthesis, most notably in the transesterification process for producing biodiesel and in the synthesis of various pharmaceutical intermediates.[1][2] The reaction typically involves an ester and an alcohol in the presence of a strong base catalyst, like sodium this compound (NaOCH₃), to yield a new ester and a new alcohol.[1]
Accurate monitoring of these reactions is crucial for optimizing reaction conditions, determining conversion rates, and quantifying product purity. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose. It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.[3][4] This allows for the effective separation, identification, and quantification of volatile and semi-volatile reactants, products, and byproducts in a complex reaction mixture.[5][6]
This compound-Catalyzed Transesterification Mechanism
The base-catalyzed transesterification mechanism proceeds through a nucleophilic acyl substitution pathway. The process is initiated by the deprotonation of the alcohol by the this compound catalyst, forming a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the starting ester, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, eliminating the original alkoxy group and forming the new ester product.[1][7]
Experimental Workflow
The overall process from the chemical reaction to data interpretation follows a structured workflow. This involves setting up the reaction, preparing the sample for analysis by quenching the reaction and extracting the analytes, performing the GC-MS analysis, and finally, processing the acquired data for qualitative and quantitative assessment.
Detailed Experimental Protocols
Materials and Reagents
-
Starting Ester (e.g., Methyl Laurate)
-
Alcohol (e.g., Ethanol)
-
Sodium this compound (catalyst)
-
Anhydrous Methanol (B129727)
-
Hexane (or other volatile organic solvent like Dichloromethane)[6]
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate
-
Internal Standard (IS) (e.g., Tetradecane, if not present in sample)
-
Glassware: Round-bottom flask, condenser, magnetic stirrer, separatory funnel
-
GC Vials (1.5 mL, glass) with caps[8]
-
Syringe filters (0.22 μm)[9]
Protocol 1: this compound-Catalyzed Transesterification (Example)
-
Set up a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add the starting ester (e.g., 1.0 g) and the alcohol in excess (e.g., 10 mL Ethanol).
-
Prepare a fresh solution of sodium this compound in methanol (e.g., 0.5 M).
-
While stirring the ester/alcohol mixture, add the required catalytic amount of the sodium this compound solution (e.g., 0.2 mL).
-
Heat the reaction mixture to reflux (temperature depends on the alcohol used) and monitor the reaction progress using Thin Layer Chromatography (TLC) or by taking time-point samples for GC-MS.
-
Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.
Protocol 2: Sample Preparation for GC-MS Analysis
Proper sample preparation is critical to protect the GC-MS system and ensure accurate analysis. The goal is to quench the reaction, isolate the organic products, and prepare a clean, diluted sample in a volatile solvent.[6][10]
-
Quenching: Carefully add a weak acid, like a saturated solution of sodium bicarbonate or ammonium (B1175870) chloride, to the cooled reaction mixture to neutralize the this compound catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Add an organic extraction solvent (e.g., 20 mL of hexane) and deionized water (20 mL). Shake vigorously and allow the layers to separate.[6]
-
Washing: Collect the organic (upper) layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (20 mL) and then brine (20 mL) to remove residual catalyst and water-soluble impurities.
-
Drying: Dry the collected organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration & Dilution: Filter the dried organic solution to remove the drying agent.[9] Dilute the sample to a final concentration of approximately 10-100 µg/mL using the same volatile organic solvent.[8][9]
-
Internal Standard (IS): For accurate quantification, add a known concentration of an internal standard to the diluted sample. The IS should be a compound that is not present in the sample and is well-resolved chromatographically from other components.
-
Final Step: Transfer the final prepared sample into a 1.5 mL glass autosampler vial for GC-MS analysis.[8]
Protocol 3: GC-MS Instrumentation and Parameters
The following are typical starting parameters. These should be optimized based on the specific analytes and instrument.
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Oven Program | Initial: 80 °C, hold for 2 min |
| Ramp: 10 °C/min to 280 °C | |
| Final Hold: Hold at 280 °C for 5 min | |
| Mass Spectrometer (MS) | |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Mass Scan Range | 40 - 500 amu |
| Solvent Delay | 3 min |
Data Presentation and Quantitative Analysis
Quantitative analysis in GC-MS relies on the principle that the peak area of an analyte is proportional to its concentration.[11] By using an internal standard and creating a calibration curve with standards of known concentrations, the exact amount of each product can be determined.[5]
Qualitative Analysis
-
Identification: Compounds are identified by matching their mass spectra with a reference library (e.g., NIST) and by comparing their retention times to those of known standards.[11]
Quantitative Data Summary
The results from the quantitative analysis of a hypothetical transesterification of Methyl Laurate to Ethyl Laurate are summarized below.
| Retention Time (min) | Compound Identified | Peak Area (Arbitrary Units) | Concentration (mg/mL) | Relative Abundance (%) |
| 8.54 | Methyl Laurate (Reactant) | 1.5 x 10⁶ | 0.09 | 9.0% |
| 9.21 | Ethyl Laurate (Product) | 1.5 x 10⁷ | 0.90 | 90.0% |
| 10.33 | Tetradecane (Internal Std.) | 1.0 x 10⁷ | 0.50 (Reference) | 1.0% |
Note: Data is for illustrative purposes only.
Conclusion
The combination of a robust sample preparation protocol and optimized GC-MS parameters provides a powerful method for the qualitative and quantitative analysis of this compound-catalyzed reactions.[3] This approach enables researchers to accurately determine reaction efficiency, identify byproducts, and ensure the purity of the final products, which is essential in both academic research and industrial drug development settings.
References
- 1. Base Catalyzed TransesterificationSRSINTL [srsintl.com]
- 2. frontiersin.org [frontiersin.org]
- 3. GC-MS Quantitative Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. GC-MS Analytical Testing Lab Services | EAG Laboratories [eag.com]
- 5. youtube.com [youtube.com]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 10. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Large-Scale Biodiesel Production Using Sodium Methoxide Catalyst
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biodiesel, a renewable and biodegradable fuel, is primarily composed of fatty acid methyl esters (FAMEs). Its production on a large scale is crucial for transitioning to more sustainable energy sources. The most prevalent method for biodiesel production is the transesterification of triglycerides from sources like vegetable oils and animal fats. This process is efficiently catalyzed by strong bases, with sodium methoxide (CH₃ONa) being a catalyst of choice for many industrial applications.[1] Sodium this compound is favored due to its high reactivity, which facilitates the transesterification process at relatively mild temperatures, and its ability to minimize the formation of soap, an undesirable byproduct.[2]
These application notes provide detailed protocols and quantitative data for the large-scale production of biodiesel using a sodium this compound catalyst.
Chemical Reaction and Mechanism
The core of biodiesel production is the transesterification reaction, where triglycerides react with an alcohol, typically methanol (B129727), in the presence of a catalyst to produce FAMEs (biodiesel) and glycerol (B35011).[2] The overall stoichiometric equation is:
Triglyceride + 3 Methanol ⇌ 3 FAMEs + Glycerol[2]
The reaction is reversible, so an excess of methanol is often used to shift the equilibrium towards the formation of the products.[3][4]
The Catalytic Role of Sodium this compound
Sodium this compound acts as a potent catalyst in this reaction. The mechanism involves the deprotonation of methanol by the base to form a this compound ion (CH₃O⁻).[5] This highly nucleophilic this compound ion then attacks the electrophilic carbonyl carbon of the triglyceride, leading to the formation of a tetrahedral intermediate.[5][6] This intermediate subsequently collapses, releasing a fatty acid methyl ester and a diglyceride anion, which then deprotonates another methanol molecule, perpetuating the catalytic cycle. This process repeats for the remaining two fatty acid chains on the glycerol backbone.
Quantitative Data Presentation
The efficiency of biodiesel production is influenced by several key parameters. The following tables summarize quantitative data from various studies on the optimal conditions for biodiesel production using sodium this compound.
Table 1: Optimal Reaction Conditions for Biodiesel Production
| Feedstock | Methanol to Oil Molar Ratio | Catalyst Concentration (wt% of oil) | Temperature (°C) | Reaction Time (min) | Biodiesel Yield (%) | Reference |
| Castor Oil | 9:1 | 0.5% | 30 | - | 99.64 | [7] |
| Sunflower Oil | 25% (w/w excess) | 0.5% | 60 | 60 | 100 | [8] |
| Used Fish Processor Oil | 12:1 | 1.0% | 65 | 90 | 96.81 | [9] |
| Waste Cooking Oil | 9:1 | 0.75% | 65 | 8 | 97.1 | [10] |
| Malaysian Rubber Seed Oil | 7:1 | 0.5% | 60 | 240 | 88 | [11] |
| Canola Oil | 4:1 | 1.5% | 60 | 30 | - | [4] |
| Soybean Oil | 9:1 | 1.2% (w/w) | 56 | 0.47 (residence time) | 99.5 | [4] |
Table 2: Reactant and Product Amounts for Transesterification
This table provides an approximate amount of reactants and products for a transesterification reaction using sodium this compound as a catalyst, with a 100% excess of methanol.
| Component | Amount (lbs) |
| Oil/Fat | 100 |
| Methanol | 22 |
| Catalyst (Sodium this compound) | 0.3 - 0.5 |
| Biodiesel | 100 |
| Glycerine | 11 |
| Excess Methanol | 11 |
Source: Adapted from Oklahoma State University Extension.[3]
Experimental Protocols
Protocol 1: Large-Scale Batch Production of Biodiesel
This protocol outlines a general procedure for the batch production of biodiesel using sodium this compound.
1. Feedstock Pre-treatment:
-
Ensure the feedstock (vegetable oil or animal fat) has a low free fatty acid (FFA) content (ideally < 0.5%).[8][12] High FFA content can lead to soap formation, which reduces biodiesel yield.[12]
-
If the FFA content is high, pre-treat the oil via acid esterification to convert FFAs to methyl esters.[13]
-
Dry the feedstock to a moisture content of less than 0.1% to prevent saponification.[12]
2. Catalyst Preparation (Sodium this compound Solution):
-
Sodium this compound is often supplied as a 25-30% solution in methanol for easier and safer handling.[1][12]
-
Caution: Sodium this compound is corrosive and flammable. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Calculate the required amount of sodium this compound solution based on the weight of the oil (typically 0.3-0.5 wt%).[12]
3. Transesterification Reaction:
-
Heat the pre-treated oil in a reactor to the desired reaction temperature (e.g., 60-65°C).[8][9][10] The reactor should be equipped with a mechanical stirrer and a condenser to prevent methanol evaporation.[3]
-
In a separate vessel, mix the required amount of methanol with the sodium this compound solution.
-
Add the methanol-catalyst mixture to the heated oil while stirring vigorously.
-
Maintain the reaction at the set temperature and continue stirring for the specified reaction time (e.g., 60-90 minutes).[8][9]
4. Separation and Purification:
-
After the reaction is complete, stop the stirring and allow the mixture to settle. Two distinct layers will form: an upper layer of biodiesel (FAMEs) and a lower layer of glycerol.[3]
-
Drain the glycerol layer from the bottom of the reactor.
-
The biodiesel layer will contain impurities such as excess methanol, residual catalyst, and soaps.
-
Washing: Wash the biodiesel by adding warm, slightly acidic water and gently agitating. This helps to neutralize the catalyst and remove soaps.[8] Allow the layers to separate and drain the water. Repeat the washing process with pure warm water until the wash water is neutral.
-
Drying: After washing, the biodiesel will be saturated with water. Remove the water by heating the biodiesel under vacuum.
5. Product Analysis:
-
Analyze the final product for key fuel properties according to standard methods (e.g., ASTM D6751) to ensure it meets the required specifications for biodiesel.[8]
Visualizations
Transesterification Reaction Pathway
References
- 1. biodieselmagazine.com [biodieselmagazine.com]
- 2. nbinno.com [nbinno.com]
- 3. pods.okstate.edu [pods.okstate.edu]
- 4. mdpi.com [mdpi.com]
- 5. Base Catalyzed TransesterificationSRSINTL [srsintl.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 8. Optimization of Sunflower Oil Transesterification Process Using Sodium this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improving Biodiesel Conversions from Blends of High- and Low-Acid-Value Waste Cooking Oils Using Sodium this compound as a Catalyst Based on a High Speed Homogenizer | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. extension.okstate.edu [extension.okstate.edu]
- 13. Biodiesel - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Methoxide-Mediated Synthesis of Complex Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
Sodium methoxide (CH₃ONa) is a highly versatile and potent reagent in organic synthesis, valued for its strong basicity and nucleophilicity. Its application is crucial in the construction of complex molecular architectures, particularly in the total synthesis of natural products and active pharmaceutical ingredients (APIs). These application notes provide detailed protocols for key this compound-mediated transformations in the synthesis of intricate organic molecules, supported by quantitative data and visual diagrams to facilitate understanding and replication.
Application Note 1: Dieckmann Condensation in the Total Synthesis of (±)-Strychnine
The intramolecular Dieckmann condensation is a powerful ring-forming reaction for the synthesis of cyclic β-keto esters. In their landmark total synthesis of strychnine (B123637), R.B. Woodward and his team utilized a sodium this compound-mediated Dieckmann condensation to construct a key pentacyclic intermediate. This reaction is a classic example of this compound's utility in forming sterically congested ring systems.
The reaction involves the deprotonation of an α-carbon to one ester group, followed by an intramolecular nucleophilic attack on the second ester, leading to the formation of a five-membered ring. The resulting β-keto ester is a crucial precursor for the subsequent elaboration of the complex strychnine core.
Quantitative Data
| Step | Reaction Type | Starting Material | Product | Reagent | Solvent | Yield |
| 1 | Dieckmann Condensation | Acetyl diester intermediate | Pentacyclic enol | Sodium this compound | Methanol (B129727) | High (not explicitly quantified in the original short communication, but implied to be efficient) |
Experimental Protocol: this compound-Mediated Dieckmann Condensation
Materials:
-
Acetyl diester intermediate (from Woodward's synthesis)
-
Anhydrous Methanol (MeOH)
-
Sodium this compound (NaOMe)
-
Apparatus for reactions under an inert atmosphere
Procedure:
-
A solution of the acetyl diester intermediate is prepared in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Sodium this compound is added to the solution. The reaction mixture is then heated to reflux.
-
The progress of the reaction is monitored by an appropriate method (e.g., thin-layer chromatography).
-
Upon completion, the reaction is cooled to room temperature.
-
The reaction mixture is carefully neutralized with a suitable acid (e.g., dilute hydrochloric acid or acetic acid) to quench the reaction.
-
The crude product is extracted with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrated under reduced pressure.
-
The resulting crude product, the pentacyclic enol, is purified by recrystallization or column chromatography.
Application Note 2: Base-Catalyzed Spirocyclization in the Total Synthesis of (±)-Fredericamycin A
Fredericamycin A is a potent antitumor antibiotic characterized by a unique spirocyclic core. The total synthesis developed by T. Ross Kelly and coworkers features a critical sodium this compound-mediated intramolecular cyclization to construct this challenging spiro[4.4]nonane system.
In this key step, sodium this compound acts as a base to deprotonate a benzylic position, generating a carbanion that undergoes an intramolecular nucleophilic addition to a lactone carbonyl. This reaction forges the central spirocyclic quaternary carbon, a significant challenge in organic synthesis.
Quantitative Data
| Step | Reaction Type | Starting Material | Product | Reagent | Solvent | Yield |
| 2 | Intramolecular Cyclization | Acyclic lactone precursor | Spirocyclic diketone | Sodium this compound | Methanol | Not explicitly provided for this specific step in the full paper, but the subsequent product is obtained. |
Experimental Protocol: this compound-Mediated Spirocyclization
Materials:
-
Acyclic lactone precursor (from Kelly's synthesis)
-
Anhydrous Methanol (MeOH)
-
Sodium this compound (NaOMe)
-
Apparatus for reactions under an inert atmosphere
Procedure:
-
The acyclic lactone precursor is dissolved in anhydrous methanol in a round-bottom flask under an inert atmosphere.
-
A solution of sodium this compound in methanol is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature, and the progress of the cyclization is monitored (e.g., by TLC).
-
Once the reaction is deemed complete, it is quenched by the addition of a proton source, such as saturated aqueous ammonium (B1175870) chloride solution.
-
The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude spirocyclic diketone.
-
The product is then purified using flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Mechanism of the Dieckmann Condensation.
Caption: Experimental Workflow for Dieckmann Condensation.
Caption: Mechanism of this compound-Mediated Spirocyclization.
Caption: Workflow for Spirocyclization in Fredericamycin A Synthesis.
Troubleshooting & Optimization
Technical Support Center: Prevention of Soap Formation in Methoxide-Catalyzed Transesterification
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of soap formation during methoxide-catalyzed transesterification experiments.
Troubleshooting Guide
This guide provides solutions to specific issues you might encounter during your experiments that lead to soap formation.
Issue 1: Upon addition of sodium this compound catalyst, the reaction mixture becomes thick, forms a gel-like substance, or solidifies.
| Possible Cause | Recommended Solution |
| High Free Fatty Acid (FFA) Content in Oil/Fat Feedstock | The primary cause of soap formation is the reaction between free fatty acids and the alkaline this compound catalyst (saponification). It is crucial to determine the FFA level of your feedstock before starting the transesterification reaction. For feedstocks with an FFA content greater than 0.5% w/w, a pretreatment step is necessary. The most common and effective method is acid-catalyzed esterification . This process converts the FFAs into fatty acid methyl esters (FAME), which do not react with the base catalyst to form soap.[1][2] |
| Presence of Water in Reactants (Oil or Methanol) | Water in the reaction mixture can hydrolyze triglycerides to form more FFAs, which then react with the catalyst to form soap.[3] Additionally, water can react with the sodium this compound to form sodium hydroxide (B78521), which also promotes saponification.[3] It is critical to ensure that both the oil and the methanol (B129727) are as anhydrous as possible. The recommended maximum water content is typically below 0.05% w/w (500 ppm).[4] |
| Excessive Catalyst Concentration | While a sufficient amount of catalyst is necessary to drive the transesterification reaction, an excessive amount can promote the side reaction of saponification. The optimal catalyst concentration depends on the specific feedstock and reaction conditions but is generally in the range of 0.5% to 1.5% by weight of the oil.[1][5] |
Issue 2: Poor separation of the ester and glycerol (B35011) layers after the reaction.
| Possible Cause | Recommended Solution |
| Emulsion Formation Due to Soap | Soap acts as an emulsifying agent, preventing the clear separation of the polar glycerol layer from the nonpolar ester (biodiesel) layer. This is a direct consequence of the issues described above (high FFA, water, or excess catalyst). To resolve this, you must first address the root cause of soap formation in subsequent reactions. For a reaction where an emulsion has already formed, you can try adding a small amount of a saturated salt solution (brine) and gently warming the mixture, which can help to break the emulsion. In some cases, acidification of the mixture can also break the emulsion by converting the soap back into free fatty acids.[6] |
Frequently Asked Questions (FAQs)
Q1: What is soap formation and why is it a problem in this compound-catalyzed transesterification?
Soap formation, or saponification, is an undesirable side reaction that occurs when free fatty acids (FFAs) in the oil or fat feedstock react with the alkaline catalyst (sodium this compound).[3] This reaction produces soap and consumes the catalyst, reducing the efficiency of the desired transesterification reaction. The resulting soap can cause the reaction mixture to thicken or solidify, create emulsions that complicate the separation of the final product (esters) from the glycerol byproduct, and ultimately lower the yield and purity of the desired ester.[4]
Q2: What are the acceptable limits for water and free fatty acid content in the feedstock?
To minimize soap formation, it is recommended to adhere to the following limits for your feedstock:
| Parameter | Recommended Limit |
| Free Fatty Acid (FFA) Content | < 0.5% w/w |
| Water Content | < 0.05% w/w (500 ppm) |
Note: These values are general guidelines. Optimal levels may vary depending on the specific feedstock and reaction conditions.
Q3: How can I determine the Free Fatty Acid (FFA) content of my oil?
The FFA content is typically determined by titration, following a standardized method such as AOCS Official Method Cd 3d-63.[7][8] This involves dissolving a known weight of the oil in a solvent mixture and titrating with a standardized solution of potassium hydroxide (KOH) using a phenolphthalein (B1677637) indicator. The volume of KOH solution required to neutralize the FFAs is then used to calculate the acid value, which can be converted to %FFA.
Q4: How can I measure the water content in my oil and methanol?
The most accurate and widely used method for determining water content in oils and organic solvents is the Karl Fischer titration.[9][10][11] This method is highly sensitive and can detect water content down to parts-per-million (ppm) levels. Both volumetric and coulometric Karl Fischer titrators are suitable, with the coulometric method being more sensitive for very low water concentrations.[12]
Q5: What should I do if my feedstock has a high FFA content?
If the FFA content of your feedstock is above 0.5% w/w, you should perform a pretreatment step called acid-catalyzed esterification before proceeding with the this compound-catalyzed transesterification.[1][2] This involves reacting the oil with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to convert the FFAs into fatty acid methyl esters (FAME). This reduces the acidity of the oil, preventing soap formation in the subsequent base-catalyzed reaction.
Experimental Protocols
1. Determination of Free Fatty Acid Content (Based on AOCS Official Method Cd 3d-63)
Materials:
-
Erlenmeyer flasks (250 mL)
-
Burette (10 mL, graduated in 0.05 mL divisions)
-
Analytical balance
-
Solvent mixture: Equal parts by volume of isopropyl alcohol and toluene.
-
Potassium hydroxide (KOH) solution, 0.1 M, standardized.
-
Phenolphthalein indicator solution (1% in isopropyl alcohol).
Procedure:
-
Prepare a neutralized solvent by adding a few drops of phenolphthalein indicator to the isopropyl alcohol/toluene mixture and titrating with the 0.1 M KOH solution until a faint but stable pink color is achieved.
-
Accurately weigh an appropriate amount of the oil sample into an Erlenmeyer flask. The sample size depends on the expected acid value.
-
Add 125 mL of the neutralized solvent mixture to the oil sample and swirl to dissolve. Gentle warming may be necessary for solid fats.
-
Add a few drops of phenolphthalein indicator to the sample solution.
-
Titrate the sample with the standardized 0.1 M KOH solution, swirling the flask continuously, until the first permanent pink color that persists for at least 30 seconds is observed.
-
Record the volume of KOH solution used.
-
Perform a blank titration with 125 mL of the neutralized solvent.
-
Calculate the acid value and %FFA using the appropriate formulas.
2. Determination of Water Content by Volumetric Karl Fischer Titration
Materials:
-
Karl Fischer titrator (volumetric)
-
Appropriate Karl Fischer reagents (titrant and solvent for oils).
-
Syringe and needle for sample injection.
-
Analytical balance.
Procedure:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Fill the titration vessel with the appropriate Karl Fischer solvent for oils.
-
Perform a pre-titration to neutralize any moisture in the solvent until a stable, low drift is achieved.
-
Accurately weigh a suitable amount of the oil sample into a syringe.
-
Inject the sample into the titration vessel.
-
Start the titration. The instrument will automatically add the Karl Fischer titrant and stop at the endpoint.
-
The instrument will calculate the water content, usually in ppm or percentage.
3. Acid-Catalyzed Esterification of High-FFA Oil
Materials:
-
Reaction vessel with heating and stirring capabilities.
-
Condenser to prevent methanol loss.
-
Separatory funnel.
-
High-FFA oil.
-
Methanol (anhydrous).
-
Sulfuric acid (concentrated, 95-98%).
Procedure:
-
Determine the FFA content of the oil.
-
For each gram of FFA in the oil, add approximately 2.25 g of methanol and 0.05 g of sulfuric acid.
-
Caution: Slowly add the sulfuric acid to the methanol in a separate flask, then add this mixture to the oil in the reaction vessel.
-
Heat the mixture to 60-65°C with continuous agitation for about one hour.
-
After the reaction, stop the heating and stirring and allow the mixture to settle in a separatory funnel.
-
Two layers will form: an upper layer of methanol, water, and sulfuric acid, and a lower layer of treated oil.
-
Drain and discard the upper layer.
-
Analyze the FFA content of the treated oil. If it is below 0.5%, it can be used for this compound-catalyzed transesterification. If it is still too high, the esterification process can be repeated.
4. Drying of Oil Feedstock
A simple and effective method for drying oil on a laboratory scale is to heat it under vacuum.
Procedure:
-
Place the oil in a round-bottom flask.
-
Connect the flask to a rotary evaporator or a vacuum line with a cold trap.
-
Heat the oil to 100-110°C while applying a vacuum.
-
Maintain these conditions for a sufficient time (e.g., 1-2 hours) to allow the water to evaporate and be collected in the cold trap.
-
Cool the oil under vacuum before exposing it to the atmosphere to prevent moisture reabsorption.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. farm-energy.extension.org [farm-energy.extension.org]
- 4. Sustainable biodiesel generation through catalytic transesterification of waste sources: a literature review and bibliometric survey - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07338A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. How Can the Soap Formed during Transesterification Be Separated from the Glycerol? → Learn [energy.sustainability-directory.com]
- 7. scribd.com [scribd.com]
- 8. library.aocs.org [library.aocs.org]
- 9. Determination of Water Content in Crude Oil Using Karl Fischer Titration [sigmaaldrich.com]
- 10. Determination of Water Content in Lube Oil Using Karl Fischer Titration [sigmaaldrich.com]
- 11. mt.com [mt.com]
- 12. Karl Fischer Coulometric Titration Explained and Illustrated [machinerylubrication.com]
Technical Support Center: Optimizing Sodium Methoxide Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium methoxide catalysis.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving sodium this compound, offering potential causes and recommended solutions in a question-and-answer format.
Question: Why is my reaction yield lower than expected?
Possible Causes & Solutions:
-
Inactive Catalyst: Sodium this compound is highly sensitive to moisture and air. Improper handling or storage can lead to its deactivation.
-
Suboptimal Reaction Conditions: The efficiency of sodium this compound catalysis is highly dependent on parameters like temperature, reaction time, and reactant molar ratios.
-
Solution: Systematically optimize reaction conditions. For instance, in glycidol (B123203) synthesis from glycerol (B35011) and dimethyl carbonate, optimal conditions were found to be a temperature of 85°C, a DMC/GL molar ratio of 2:1, a catalyst amount of 3 wt%, and a reaction time of 120 minutes.[3]
-
-
Presence of Water or Free Fatty Acids (in biodiesel production): Water and free fatty acids in the feedstock can react with sodium this compound to form soaps, a process known as saponification. This consumes the catalyst and reduces the yield of the desired product.[4][5]
-
Solution: Use feedstocks with low water and free fatty acid content. Pre-treatment of the feedstock may be necessary to remove these impurities. Using sodium this compound from a water-free process can also help avoid soap formation.[5]
-
-
Poor Solubility of Reactants: The reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate.
-
Solution: Select an appropriate solvent that dissolves both the substrate and the sodium this compound.[1]
-
Question: I'm observing the formation of significant amounts of byproducts, particularly soap. How can I minimize this?
Possible Causes & Solutions:
-
Saponification: As mentioned above, this is a common side reaction caused by the presence of water and free fatty acids in the reactants.[4][5]
-
Solution: Strictly maintain anhydrous conditions throughout the experimental setup.[1] Use high-purity reactants and solvents. For applications like biodiesel production, consider using a sodium this compound solution prepared via a water-free process, as this does not contribute to soap formation.[5] While methoxides can still react with existing free fatty acids, they cause less saponification of esters or triglycerides compared to sodium hydroxide.
-
Question: My catalyst seems to have lost its activity upon reuse. What could be the reason?
Possible Causes & Solutions:
-
Catalyst Deactivation: While sodium this compound can be stable for reuse under certain conditions, it can be deactivated by exposure to air and moisture between runs.[3] There's also a possibility of a progressive decrease in available active sites over time.[6]
-
Solution: If reusing the catalyst, minimize its exposure to the atmosphere. In some published procedures, subsequent reactant charges were added directly to the reaction mixture without separating the catalyst.[3]
-
Question: The separation of my product from the reaction mixture is difficult. What can I do?
Possible Causes & Solutions:
-
Emulsion Formation: The presence of soaps can lead to the formation of stable emulsions, making the separation of the desired product and byproducts like glycerol challenging.[4]
-
Solution: By minimizing soap formation through the control of water and free fatty acid content, phase separation should be improved. Using sodium this compound as a catalyst has been reported to induce good phase separation.[7]
-
Frequently Asked Questions (FAQs)
1. What are the optimal reaction conditions for sodium this compound catalysis?
The optimal conditions are highly dependent on the specific reaction. Key parameters to optimize include:
-
Reaction Temperature: In the synthesis of glycidol, increasing the temperature from 75°C to 85°C significantly improved the yield.[3] For reducing monoglyceride content in biodiesel, a temperature of 62°C was found to be optimal.[8][9]
-
Molar Ratio of Reactants: For reversible reactions like transesterification, adjusting the molar ratio of reactants can shift the equilibrium towards the product side.[3]
-
Catalyst Concentration: The amount of sodium this compound needs to be optimized for each specific reaction.
-
Reaction Time: Sufficient reaction time is crucial for the reaction to reach completion.[1][3]
2. How does water content affect the catalytic performance of sodium this compound?
Water can significantly impact the catalyst's efficiency. However, in some cases, small amounts of water may be tolerated. For example, in one study on glycidol synthesis, a water content of up to 2.5 wt% in glycerol did not have a noticeable negative effect on the conversion efficiency.[3] However, a higher water content (over 5.0 wt%) led to a rapid decrease in conversion and yield.[3] In biodiesel production, the presence of water is more detrimental as it leads to soap formation.[5]
3. What is the best way to prepare a sodium this compound solution?
A common laboratory method involves carefully reacting freshly cut sodium metal with anhydrous methanol (B129727) in a 1:1 molar proportion under an inert atmosphere.[10] This reaction is highly exothermic and can be dangerous, so appropriate safety precautions, such as using a cooling bath and a reflux condenser, are essential.[10][11] Alternatively, commercially available solutions of sodium this compound in methanol are widely used, especially in industrial applications, as they are produced through a water-free process.[5]
4. What are the key safety precautions when handling sodium this compound?
Sodium this compound is a hazardous material that is flammable, corrosive, and reacts violently with water.[2][11][12]
-
Handling: Handle in a well-ventilated area, away from open flames, sparks, and water.[12] Use non-sparking tools and ensure all equipment is grounded.[2]
-
Storage: Store in a dry, cool, fireproof area in tightly closed containers, separated from acids, strong oxidants, and moisture.[2][12] Partial containers should be blanketed with an inert gas.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene), safety goggles, a face shield, and protective clothing.[2][13]
-
Spills: In case of a spill, cover with dry sand, sweep into a covered, dry plastic container, and dispose of according to local regulations. Do not use water to clean up spills.[12]
Data Presentation
Table 1: Optimization of Reaction Conditions for Glycidol Synthesis via Transesterification of Glycerol (GL) and Dimethyl Carbonate (DMC)[3]
| Parameter | Range Studied | Optimal Condition | Glycerol Conversion (%) | Glycidol Yield (%) |
| Reaction Temperature | 75 - 90 °C | 85 °C | 99 | 75 |
| Molar Ratio (DMC/GL) | 1:1 - 3:1 | 2:1 | 99 | 75 |
| Catalyst Amount (wt% of GL) | 1 - 4 wt% | 3 wt% | 99 | 75 |
| Reaction Time | 30 - 150 min | 120 min | 99 | 75 |
Table 2: Effect of Water Content in Glycerol on Catalytic Performance[3]
| Water Content in GL (wt%) | Glycerol Conversion (%) | Glycidol Yield (%) |
| 0 | ~99 | ~75 |
| 2.5 | 91 | 70 |
| >5.0 | Rapid Decrease | Rapid Decrease |
Table 3: Optimal Conditions for Reducing Monoglyceride Content in Biodiesel Production[8][9]
| Parameter | Optimal Condition | Result |
| Impregnation Duration of NaOCH₃ in Methanol | 20 minutes | Monoglyceride Content of 0.3629% |
| Reaction Temperature | 62 °C |
Experimental Protocols
1. General Procedure for Glycidol Synthesis[3]
-
A 50 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a thermocouple, and a sampling device.
-
The flask is heated to the desired temperature using an oil bath.
-
Specified amounts of glycerol (e.g., 2 g) and dimethyl carbonate (e.g., 3.91 g for a 2:1 molar ratio) are added to the flask.
-
Once the desired temperature is reached, a specified amount of sodium this compound catalyst (e.g., 0.06 g for 3 wt%) is added to the mixture to initiate the reaction.
-
The reaction is carried out for a set time (e.g., 120 minutes) with constant stirring (e.g., 600 rpm).
-
After the reaction is complete, a sample is taken from the final mixture for analysis (e.g., by gas chromatography).
2. Preparation of 1M Sodium this compound Solution in Methanol[10]
Safety Note: This reaction is highly exothermic and produces flammable hydrogen gas. It must be performed in a fume hood with appropriate safety measures in place, including the absence of ignition sources.
-
Set up a three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Ensure all glassware is dry.
-
Place anhydrous methanol in the flask.
-
Carefully add freshly cut sodium metal (2.3 g for a 1M solution in approximately 4.6 mL of methanol, scale as needed) to the methanol in small portions at a rate that maintains a gentle reflux.
-
Stir the mixture until all the sodium has dissolved.
-
The resulting solution is approximately 1M sodium this compound in methanol.
Visualizations
Caption: General experimental workflow for a reaction using sodium this compound catalysis.
Caption: Troubleshooting logic for addressing low reaction yields in sodium this compound catalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. biodieselmagazine.com [biodieselmagazine.com]
- 3. mdpi.com [mdpi.com]
- 4. biodieselmagazine.com [biodieselmagazine.com]
- 5. medium.com [medium.com]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of Sunflower Oil Transesterification Process Using Sodium this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jesa.aks.or.id [jesa.aks.or.id]
- 10. researchgate.net [researchgate.net]
- 11. Sodium this compound - Wikipedia [en.wikipedia.org]
- 12. echemi.com [echemi.com]
- 13. fishersci.ie [fishersci.ie]
Technical Support Center: Navigating Side Reactions of Sodium Methoxide with Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using sodium methoxide with carbonyl compounds. The following information is designed to help you optimize your reaction conditions, maximize product yields, and minimize the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using sodium this compound with carbonyl compounds?
A1: Sodium this compound is a strong base and a potent nucleophile, which can lead to several side reactions with carbonyl compounds. The most prevalent side reactions include:
-
Self-Condensation (Aldol or Claisen): Carbonyl compounds with α-hydrogens can react with themselves to form dimers or polymers.
-
Crossed-Condensation: In reactions with two different carbonyl compounds, a mixture of up to four different products can be formed.
-
Cannizzaro Reaction: Aldehydes lacking α-hydrogens can undergo disproportionation in the presence of a strong base to yield a carboxylic acid and an alcohol.
-
Transesterification: When using an ester as a substrate, the this compound can exchange with the ester's alkoxy group, leading to a different ester.[1][2]
-
Saponification: Hydrolysis of an ester to a carboxylate salt, which can occur if water is present in the reaction mixture.
-
Reduction Reactions: Under certain conditions, sodium this compound can act as a reducing agent.
Q2: How can I minimize self-condensation in Aldol (B89426) and Claisen reactions?
A2: Minimizing self-condensation is crucial for achieving high yields of the desired product. Key strategies include:
-
Use of a Non-Enolizable Carbonyl: In mixed-carbonyl reactions, using one reactant that cannot form an enolate (i.e., lacks α-hydrogens), such as benzaldehyde (B42025) or formaldehyde (B43269), can prevent its self-condensation.[3][4]
-
Directed Aldol Reaction: For reactions involving two enolizable carbonyls, a directed approach is recommended. This involves the pre-formation of the desired enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures before the addition of the second carbonyl compound.[5][6]
-
Slow Addition: Slowly adding the enolizable carbonyl to the reaction mixture containing the base and the other reactant can help to keep the concentration of the enolate low and favor the crossed-condensation product.
-
Control of Reaction Temperature: Lowering the reaction temperature generally slows down the rate of all reactions, but it can sometimes be used to favor the desired reaction pathway.[7]
Q3: What is transesterification and how can I prevent it during a Claisen condensation?
A3: Transesterification is a side reaction that occurs when the alkoxide base used does not match the alkoxy group of the ester substrate. For example, using sodium this compound with an ethyl ester can lead to the formation of a methyl ester. To prevent this, always use an alkoxide base with the same alkyl group as the ester (e.g., sodium ethoxide with ethyl esters).[1][2]
Q4: When should I be concerned about the Cannizzaro reaction?
A4: The Cannizzaro reaction is a potential side reaction when you are using an aldehyde that has no α-hydrogens (e.g., formaldehyde or benzaldehyde) in the presence of a strong base like sodium this compound. If your desired reaction involves the nucleophilic attack of this compound on such an aldehyde, the Cannizzaro reaction can compete, reducing the yield of your target product. To minimize this, you can try using a lower concentration of the base or running the reaction at a lower temperature.
Troubleshooting Guides
Aldol Condensation
Problem: Low yield of the desired crossed-aldol product and a complex mixture of byproducts.
| Observed Issue | Potential Cause | Recommended Solution |
| Multiple Products | Both carbonyl reactants are enolizable, leading to a mixture of self- and crossed-condensation products. | Use a directed aldol approach by pre-forming the enolate of one carbonyl with a strong, non-nucleophilic base like LDA at low temperature before adding the second carbonyl.[5][6] |
| One of the aldehydes lacks α-hydrogens and is undergoing the Cannizzaro reaction. | Lower the concentration of sodium this compound and/or decrease the reaction temperature to disfavor the Cannizzaro reaction. | |
| Low Conversion | The equilibrium of the aldol addition favors the starting materials. | If the desired product is the condensed α,β-unsaturated carbonyl, increasing the reaction temperature can drive the dehydration step and shift the equilibrium towards the product.[8] |
| The base is being consumed by acidic impurities or water in the reagents or solvent. | Ensure all reagents and solvents are anhydrous and free of acidic impurities. Use freshly prepared sodium this compound. |
Quantitative Data: Aldol Condensation of Benzaldehyde and Acetone (B3395972)
| Base | Product | Yield | Reference |
| NaOH | Dibenzalacetone | 90.6% | [9] |
| NaOH | Dibenzalacetone | ~48% (average student yield) | [2] |
| NaOH | Dibenzalacetone | 59.48% | [10] |
Claisen Condensation
Problem: Low yield of the desired β-keto ester and/or formation of side products.
| Observed Issue | Potential Cause | Recommended Solution |
| Formation of a different ester | Transesterification due to a mismatch between the alkoxide base and the ester's alkoxy group. | Ensure the alkoxide base matches the ester (e.g., use sodium ethoxide for ethyl esters).[1][2] |
| Formation of a carboxylate salt | Saponification of the ester due to the presence of water. | Use strictly anhydrous conditions, including dry solvents, reagents, and glassware. |
| Mixture of β-keto esters | In a mixed Claisen condensation, both esters are enolizable. | Use one ester that cannot form an enolate (e.g., an aromatic ester, carbonate, or formate) or employ a directed method by pre-forming the enolate of one ester with LDA.[11] |
| Low Yield | The reaction is reversible and the equilibrium is not favorable. | The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting alcohol. Ensure at least one full equivalent of base is used.[3][12] |
Quantitative Data: Claisen Condensation of Ethyl Acetate (B1210297)
| Catalyst | Product | Yield | Conditions | Reference |
| Sodium Ethoxide | Ethyl Acetoacetate (B1235776) | 91.55% | 82°C, 2h, 2:1:1 molar ratio of ethyl acetate:ethanol (B145695):sodium | [13] |
| Sodium Ethoxide | Ethyl Acetoacetate | 50-65% | General reflux conditions | [13] |
Experimental Protocols
Protocol 1: Minimizing Self-Condensation in a Crossed Aldol Condensation
Objective: To synthesize dibenzalacetone from benzaldehyde (a non-enolizable aldehyde) and acetone.
Materials:
-
Benzaldehyde
-
Acetone
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Water
Procedure:
-
In a flask, dissolve sodium hydroxide in water.
-
In a separate flask, dissolve benzaldehyde in ethanol.
-
Slowly add the benzaldehyde solution to the sodium hydroxide solution with stirring.
-
Add acetone dropwise to the reaction mixture while maintaining vigorous stirring.
-
Continue stirring at room temperature for the specified time (e.g., 30 minutes).[9]
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials and base.
-
Recrystallize the crude product from ethanol to obtain pure dibenzalacetone.
Expected Yield: A yield of up to 90.6% has been reported for this reaction.[9]
Protocol 2: Claisen Condensation of Ethyl Acetate to Minimize Side Reactions
Objective: To synthesize ethyl acetoacetate from ethyl acetate using sodium ethoxide, while minimizing transesterification and saponification.
Materials:
-
Anhydrous ethyl acetate
-
Sodium metal
-
Anhydrous ethanol
-
50% Acetic acid solution
-
Saturated sodium chloride solution
Procedure:
-
Preparation of Sodium Ethoxide (in situ): In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add anhydrous ethanol. Carefully add small, freshly cut pieces of sodium metal to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction: Cool the sodium ethoxide solution to room temperature. Slowly add anhydrous ethyl acetate from the dropping funnel to the stirred sodium ethoxide solution. After the addition is complete, gently reflux the mixture for 2-3 hours.
-
Work-up: Cool the reaction mixture in an ice bath. Slowly add a 50% acetic acid solution to neutralize the excess base and protonate the enolate.
-
Extraction: Add a saturated sodium chloride solution and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude ethyl acetoacetate can be purified by fractional distillation.
Expected Yield: Optimized conditions have been reported to yield up to 91.55% of ethyl acetoacetate.[13]
Signaling Pathways and Logical Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. scite.ai [scite.ai]
- 5. youtube.com [youtube.com]
- 6. Crossed Aldol And Directed Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Aldol Condensation - Chemistry Steps [chemistrysteps.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.aip.org [pubs.aip.org]
Technical Support Center: Managing Sodium Methoxide in the Laboratory
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and management of moisture-sensitive sodium methoxide in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is sodium this compound and why is it highly sensitive to moisture?
Sodium this compound (CH₃ONa) is a strong base and a versatile reagent used in various chemical syntheses, including the production of pharmaceuticals and biodiesel.[1][2][3] It is the simplest sodium alkoxide and is typically a white, amorphous powder.[4][5] Its high reactivity stems from the this compound anion (CH₃O⁻), which is a potent proton acceptor.[6]
Sodium this compound is extremely sensitive to moisture because it readily reacts with water in a process called hydrolysis.[1][7] This reaction produces sodium hydroxide (B78521) (NaOH) and methanol (B129727) (CH₃OH).[1][4][7] The reaction is exothermic and can generate significant heat, potentially igniting the flammable methanol produced.[4][7][8]
Q2: How should I properly store sodium this compound to prevent degradation?
Proper storage is critical to maintaining the integrity of sodium this compound. It should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[9][10][11] The container must be kept tightly closed and sealed to prevent contact with moisture and air.[10][12][13] Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to protect it from moisture and carbon dioxide.[13][14]
Q3: What are the visible signs of sodium this compound decomposition?
Decomposition of sodium this compound due to moisture exposure may not always be visually apparent. However, signs of degradation can include the presence of clumps or a change in the powder's free-flowing nature, indicating the formation of sodium hydroxide.[4] Since sodium hydroxide is also a white solid, a visual inspection may not be sufficient. The most reliable way to assess the quality of sodium this compound is to test its activity or purity.[1]
Q4: Can I still use sodium this compound that has been accidentally exposed to air?
Using sodium this compound that has been exposed to air is generally not recommended, especially for reactions that require precise stoichiometry or are sensitive to the presence of impurities.[1] Exposure to air will lead to hydrolysis from atmospheric moisture, forming sodium hydroxide, and reaction with carbon dioxide, forming sodium carbonate.[1][8] These impurities can interfere with your reaction, leading to lower yields, unexpected side products, and irreproducible results.[1] It is best to use fresh, properly stored sodium this compound for optimal experimental outcomes.
Q5: What are the primary safety hazards associated with handling sodium this compound?
Sodium this compound is a hazardous chemical that requires careful handling. The primary hazards include:
-
Flammability: It is a flammable solid and its solutions in methanol are highly flammable.[12][15] It can self-heat and may catch fire.[15][16]
-
Corrosivity: It is highly corrosive and can cause severe burns to the skin and eyes upon contact.[12][15][17] Inhalation can cause severe irritation to the respiratory tract.[4][12]
-
Reactivity with Water: It reacts violently with water, which can produce flammable methanol and corrosive sodium hydroxide.[13][16] This reaction can be vigorous enough to cause ignition.[18]
-
Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.[12][15] The methanol produced upon hydrolysis is also toxic.[1]
Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield when handling sodium this compound.[9][19] Work in a well-ventilated area or under a chemical fume hood.[9][19]
Troubleshooting Guide
Encountering issues in reactions involving sodium this compound is often linked to its degradation from moisture. This guide will help you troubleshoot common problems.
| Problem | Probable Cause Related to Moisture | Recommended Solution |
| Low or no reaction yield | The sodium this compound has been partially or fully hydrolyzed to sodium hydroxide, which is a weaker base and may not be effective for the desired transformation. | Use a fresh, unopened container of sodium this compound. If using a previously opened container, ensure it was stored under an inert atmosphere. Consider titrating the sodium this compound solution to determine its active concentration before use. |
| Inconsistent or irreproducible results | The activity of the sodium this compound varies between batches due to different levels of exposure to moisture and carbon dioxide.[1] | Standardize your sodium this compound solution before each use or a series of related experiments. (See Experimental Protocol below). |
| Formation of unexpected side products | The presence of sodium hydroxide from hydrolysis can catalyze alternative reaction pathways, leading to the formation of undesired byproducts. | Ensure all reactants and solvents are rigorously dried before adding sodium this compound. Use freshly distilled solvents and consider adding a drying agent compatible with your reaction. |
| Reaction mixture becomes viscous or solidifies unexpectedly | The formation of insoluble sodium hydroxide or sodium carbonate can alter the physical properties of the reaction mixture. | Filter a small aliquot of your sodium this compound solution (if in a solvent) to check for insoluble materials before adding it to your reaction. |
Experimental Protocols
Protocol: Standardization of a Sodium this compound Solution by Titration
This protocol allows you to determine the exact concentration of active sodium this compound in a solution, which is crucial for stoichiometric control in your experiments.
Materials:
-
Sodium this compound solution (in methanol or other suitable solvent)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator solution
-
Anhydrous methanol
-
Burette, 50 mL
-
Erlenmeyer flasks, 250 mL
-
Pipette, 10 mL
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately pipette 10.00 mL of the sodium this compound solution into a 250 mL Erlenmeyer flask.
-
Add approximately 50 mL of anhydrous methanol to the flask to ensure sufficient volume for stirring and endpoint visualization.
-
Add 2-3 drops of phenolphthalein indicator solution to the flask. The solution should turn pink, indicating a basic environment.
-
Fill the burette with the standardized 0.1 M HCl solution and record the initial volume.
-
Titrate the sodium this compound solution with the HCl solution while continuously stirring. The endpoint is reached when the pink color just disappears.
-
Record the final volume of the HCl solution used.
-
Repeat the titration at least two more times to ensure accuracy.
-
Calculate the molarity of the sodium this compound solution using the formula: M₁V₁ = M₂V₂ Where:
-
M₁ = Molarity of the sodium this compound solution
-
V₁ = Volume of the sodium this compound solution (10.00 mL)
-
M₂ = Molarity of the standardized HCl solution
-
V₂ = Average volume of the HCl solution used in the titration
-
Visualizations
Caption: Hydrolysis of sodium this compound upon exposure to water.
References
- 1. Sodium this compound - Wikipedia [en.wikipedia.org]
- 2. istaykimya.com [istaykimya.com]
- 3. sanjaychemindia.com [sanjaychemindia.com]
- 4. Sodium this compound | CH3ONa | CID 10942334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The brief introduction of Sodium Methoxide_Chemicalbook [chemicalbook.com]
- 6. sodium-methoxide.net [sodium-methoxide.net]
- 7. Sodium this compound - Sciencemadness Wiki [sciencemadness.org]
- 8. chinasolvents.com [chinasolvents.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Sodium this compound [chembk.com]
- 12. actylislab.com [actylislab.com]
- 13. fishersci.ie [fishersci.ie]
- 14. gelest.com [gelest.com]
- 15. go.lupinsys.com [go.lupinsys.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. alkalimetals.com [alkalimetals.com]
- 18. SODIUM METHYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Biodiesel Yield with Sodium Methoxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving biodiesel yield using sodium methoxide as a catalyst.
Troubleshooting Guide
This guide addresses common issues encountered during the transesterification process for biodiesel production.
| Problem | Potential Cause | Recommended Solution |
| Low Biodiesel Yield | Insufficient Catalyst: The amount of sodium this compound is not enough to drive the reaction to completion. | Increase the catalyst concentration in small increments. The optimal concentration is typically between 0.5% and 1.5% by weight of the oil.[1][2] |
| High Free Fatty Acid (FFA) Content: FFAs react with the base catalyst to form soap, which consumes the catalyst and hinders the reaction.[3][4][5][6] | If the FFA content is above 0.5%, a pre-treatment step (acid esterification) is highly recommended to reduce the FFA level before transesterification.[3][5][6] | |
| Presence of Water: Water in the reactants (oil, methanol) can lead to soap formation and hydrolysis of triglycerides, reducing the yield.[5][6][7] | Ensure all reactants and equipment are substantially anhydrous. The water content should ideally be below 0.06% w/w.[5][6][8] | |
| Inadequate Mixing: Poor mixing results in insufficient contact between the oil, methanol (B129727), and catalyst, leading to an incomplete reaction. | Use a vigorous agitation speed (e.g., 300-400 rpm) to ensure proper mixing of the reactants.[2][3] | |
| Suboptimal Reaction Temperature: The reaction rate is sensitive to temperature. | Maintain the reaction temperature around 60-65°C. Higher temperatures can accelerate the saponification of triglycerides.[2][9] | |
| Incorrect Methanol-to-Oil Molar Ratio: An insufficient amount of methanol will result in an incomplete reaction. | Use an excess of methanol to shift the equilibrium towards the product side. A molar ratio of 6:1 (methanol to oil) is commonly used. However, excessive methanol can make glycerol (B35011) separation difficult.[3][9] | |
| Soap Formation (Emulsion) | High FFA and Water Content: As mentioned above, these are the primary causes of soap formation.[4][5][6][7] | Pre-treat the oil to reduce FFA and ensure all reactants are dry. Using sodium this compound instead of sodium hydroxide (B78521) can also minimize water formation during catalyst preparation.[3][7] |
| Excessive Catalyst Concentration: Too much catalyst can promote the saponification of triglycerides.[2] | Optimize the catalyst concentration. Start with a lower concentration and gradually increase it. | |
| Difficult Separation of Glycerol | Soap Formation: The presence of soap leads to the formation of an emulsion, making the separation of the biodiesel and glycerol layers difficult.[3][4] | Address the root causes of soap formation (high FFA, water, excess catalyst). |
| Excess Methanol: A large excess of methanol can increase the solubility of glycerol in the biodiesel phase.[9] | Optimize the methanol-to-oil ratio. After the reaction, excess methanol can be removed by heating. | |
| Incomplete Reaction | Short Reaction Time: The transesterification reaction requires sufficient time to reach completion. | Ensure an adequate reaction time, typically around 60-90 minutes.[3][10] |
| Poor Quality Catalyst: The sodium this compound may have degraded due to exposure to air and moisture. | Use fresh, high-purity sodium this compound and store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen).[11] |
Frequently Asked Questions (FAQs)
1. What is the optimal concentration of sodium this compound for biodiesel production?
The optimal concentration of sodium this compound typically ranges from 0.5% to 1.5% by weight of the oil.[1][2] For instance, one study on sunflower oil found the optimal catalyst content to be 0.5% w/w.[3] Another study on beef tallow (B1178427) reported maximum activity at 0.5% w/w.[5][6][8] It is crucial to optimize this parameter for the specific feedstock being used.
2. How do water and free fatty acids (FFAs) affect the reaction?
Water and FFAs have a significant negative impact on biodiesel yield. Both react with the sodium this compound catalyst to form soap.[3][4][5][6] This process, known as saponification, consumes the catalyst, reducing its availability for the transesterification reaction. The presence of water can also lead to the hydrolysis of triglycerides. For optimal results, the FFA content should be below 0.5% and the water content below 0.06% w/w.[3][5][6][8]
3. What is the ideal methanol-to-oil molar ratio?
Stoichiometrically, a 3:1 molar ratio of methanol to oil is required. However, to shift the reaction equilibrium towards the formation of biodiesel, an excess of methanol is necessary.[3] A molar ratio of 6:1 is commonly recommended. Some studies have explored ratios as high as 9:1, which can lead to high conversion rates but may complicate glycerol separation.[9][12]
4. What is the recommended reaction temperature and time?
The transesterification reaction is typically carried out at a temperature of around 60-65°C.[9] Higher temperatures can increase the reaction rate but may also lead to the loss of methanol due to evaporation and can accelerate soap formation.[2] The optimal reaction time is generally between 60 and 90 minutes to ensure the reaction goes to completion.[3][10]
5. How can I tell if the reaction is complete?
Visual inspection can provide a preliminary indication. After settling, two distinct layers should be visible: a larger, clearer upper layer of biodiesel and a smaller, darker lower layer of glycerol. For a quantitative assessment, techniques like gas chromatography (GC) can be used to determine the fatty acid methyl ester (FAME) content, which should be above 96.5% according to standards like ASTM D6751 and EN 14214.
6. What are the safety precautions for handling sodium this compound?
Sodium this compound is a hazardous material that is both corrosive and flammable.[11] It is crucial to handle it in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[11][13] It should be stored in a closed, dry system, away from water, acids, and sources of ignition.[11]
Quantitative Data Summary
Table 1: Effect of Reaction Parameters on Biodiesel Yield
| Parameter | Feedstock | Optimal Value | Biodiesel Yield/Conversion | Reference |
| Catalyst Concentration | Sunflower Oil | 0.5% w/w | 100% | [3] |
| Beef Tallow | 0.5% w/w | Maximum Activity | [5][6][8] | |
| Castor Oil | 0.5% | 99.64% | [12] | |
| Methanol-to-Oil Molar Ratio | Castor Oil | 9:1 | 99.64% | [12] |
| Waste Cooking Oil | 9:1 | 97.1% | [9] | |
| Reaction Temperature | Castor Oil | 30°C | 99.64% | [12] |
| Waste Cooking Oil | 65°C | 97.1% | [9] | |
| Reaction Time | Sunflower Oil | 60 min | 100% | [3] |
| Beef Tallow | 15 min | Complete | [5][6][14] | |
| Waste Cooking Oil | 8 min (with high-speed homogenizer) | 97.1% | [9] |
Experimental Protocols
Standard Protocol for Biodiesel Production via Transesterification with Sodium this compound
This protocol outlines a general procedure for producing biodiesel from vegetable oil.
1. Feedstock Pre-treatment (if necessary):
- Determine the free fatty acid (FFA) content of the oil.
- If the FFA is > 0.5%, perform an acid-catalyzed esterification to reduce it.
2. Preparation of Sodium this compound Solution:
- In a chemical fume hood, carefully measure the required amount of anhydrous methanol into a clean, dry flask.
- Slowly add the required amount of sodium this compound powder to the methanol while stirring continuously with a magnetic stirrer. The dissolution is exothermic, so the mixture will heat up.
- Continue stirring until the sodium this compound is completely dissolved. This solution is the catalyst.
3. Transesterification Reaction:
- Preheat the oil to the desired reaction temperature (e.g., 60°C) in a reactor equipped with a condenser, thermometer, and mechanical stirrer.
- Once the oil reaches the target temperature, add the freshly prepared sodium this compound solution.
- Maintain the reaction temperature and stir the mixture vigorously (e.g., 300 rpm) for the specified reaction time (e.g., 60-90 minutes).
4. Separation of Glycerol:
- After the reaction is complete, stop the stirring and heating.
- Transfer the mixture to a separatory funnel and allow it to stand for several hours (or overnight) for the layers to separate.
- The denser glycerol layer will settle at the bottom, and the lighter biodiesel layer will be on top.
- Carefully drain the glycerol from the bottom of the separatory funnel.
5. Biodiesel Purification:
- The raw biodiesel may contain impurities such as residual catalyst, soap, and excess methanol.
- Washing: Wash the biodiesel with warm, deionized water to remove these impurities. Gently agitate the mixture and then allow the layers to separate. Drain the water from the bottom. Repeat this washing step until the wash water is clear and has a neutral pH.
- Drying: After washing, the biodiesel will contain residual water. Dry the biodiesel by heating it to a temperature above 100°C under vacuum to remove any remaining water.
6. Product Analysis:
- Analyze the final product for key fuel properties such as fatty acid methyl ester (FAME) content, viscosity, and acid value to ensure it meets the required standards (e.g., ASTM D6751).
Visualizations
Caption: The transesterification process for biodiesel production.
Caption: A general experimental workflow for biodiesel production.
References
- 1. extension.okstate.edu [extension.okstate.edu]
- 2. updatepublishing.com [updatepublishing.com]
- 3. Optimization of Sunflower Oil Transesterification Process Using Sodium this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. THE EFFECTS OF CATALYST, FREE FATTY ACIDS, AND WATER ON TRANSESTERIFICATION OF BEEF TALLOW | Semantic Scholar [semanticscholar.org]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. farm-energy.extension.org [farm-energy.extension.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Biodiesel Production [jatrophaworld.org]
- 11. biodieselmagazine.com [biodieselmagazine.com]
- 12. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 13. canr.msu.edu [canr.msu.edu]
- 14. THE EFFECTS OF CATALYST, FREE FATTY ACIDS, AND WATER ON TRANSESTERIFICATION OF BEEF TALLOW [elibrary.asabe.org]
Troubleshooting low conversion rates in methoxide reactions.
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions utilizing sodium methoxide.
Frequently Asked Questions (FAQs)
Q1: My reaction with sodium this compound is showing low or no conversion. What are the most common initial checks I should perform?
A: Low conversion in this compound-catalyzed reactions often stems from catalyst deactivation or suboptimal reaction conditions. The most critical initial checks involve verifying the integrity of your reagents and the reaction setup:
-
Anhydrous Conditions: Sodium this compound is extremely sensitive to moisture.[1][2][3] Ensure all solvents (e.g., methanol) and starting materials are rigorously dried.[4] Water reacts with sodium this compound to form sodium hydroxide (B78521) and methanol (B129727), which can lead to unwanted side reactions and catalyst deactivation.[1][2][5]
-
Catalyst Quality: Solid sodium this compound can degrade upon exposure to air by absorbing moisture and carbon dioxide, forming sodium hydroxide and sodium carbonate, respectively.[2][6][7] This reduces the amount of active this compound available for your reaction.[2] If you suspect degradation, consider using a fresh bottle or titrating a sample to determine its true activity.
-
Inert Atmosphere: For reactions sensitive to air, ensure your reaction vessel is properly purged and maintained under an inert atmosphere (e.g., argon or nitrogen).[4] Carbon dioxide from the air can neutralize the this compound catalyst.[2][6]
Q2: How does water specifically impact my reaction?
A: Water is one of the biggest problems in this compound reactions as it directly deactivates the catalyst.[8] The reaction is as follows: CH₃ONa + H₂O → NaOH + CH₃OH[1]
This reaction has two major negative consequences:
-
Catalyst Consumption: Each molecule of water consumes a molecule of the active sodium this compound catalyst, reducing its effective concentration. Stoichiometrically, just 0.033% water can deactivate 0.1% of the catalyst.[5][8]
-
Side Reactions: The sodium hydroxide (NaOH) produced can promote side reactions like saponification (soap formation) if you are working with esters, such as in biodiesel production.[2][9] Saponification consumes your starting material and makes product purification more difficult.[9]
Q3: My starting materials are pure, and conditions are anhydrous, but conversion is still low. What else could be the problem?
A: If reagent quality is confirmed, consider the following factors:
-
Reaction Temperature: The reaction temperature can significantly affect the reaction rate. For some processes, like amidation, increasing the temperature can improve heat transfer and reaction speed.[4] However, for others, excessively high temperatures could lead to side reactions or degradation.
-
Reaction Time: The reaction may simply not have had enough time to reach completion. Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, GC, HPLC) to determine the optimal reaction duration.
-
Catalyst Concentration: An insufficient amount of catalyst will naturally lead to low conversion. While typical catalytic amounts are low (e.g., 1 mol%), this may need to be optimized for your specific substrate and reaction conditions.[4]
-
Solvent Effects: The basicity and reactivity of sodium this compound depend on the solvent. It is a significantly stronger base in polar aprotic solvents like DMSO compared to protic solvents like methanol, where it is less ionized due to hydrogen bonding.[2][10]
Q4: Can free fatty acids (FFAs) in my substrate affect the reaction?
A: Yes, particularly in transesterification reactions for biodiesel production. Free fatty acids will react with the sodium this compound catalyst to form soap and methanol.[2] This is another pathway that consumes the catalyst, reducing its availability for the desired transesterification reaction and leading to lower yields.[8]
Q5: How can I determine the actual concentration of active sodium this compound in my solution?
A: The most common method to determine the total alkalinity of a this compound solution (which includes NaOH and Na₂CO₃ impurities) is a simple acid-base titration with a standardized acid like HCl.[11][12] However, this does not distinguish between this compound and other basic impurities.[11] More specific methods have been developed to selectively quantify sodium this compound in the presence of hydroxide, such as thermometric analysis or spectrophotometric methods.[11][12][13][14]
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Low Conversion
This guide provides a systematic approach to identifying the root cause of poor reaction performance.
Caption: A step-by-step workflow for troubleshooting low conversion rates.
Guide 2: Understanding Catalyst Deactivation Pathways
Sodium this compound is a strong base and is readily neutralized by common atmospheric components and contaminants.
Caption: Common chemical pathways that lead to catalyst deactivation.
Data Presentation
Table 1: Impact of Water on Sodium this compound Catalyst
This table quantifies the deactivating effect of water on a sodium this compound catalyst, a critical factor in reactions like biodiesel production.
| Catalyst Concentration (% w/w) | Water Concentration (% w/w) that Deactivates Catalyst | Reference |
| 0.1% | 0.033% | [5][8] |
Table 2: Common Commercial Sodium this compound Solutions
Sodium this compound is often supplied as a solution in methanol at various concentrations.
| Product Description | Concentration (% w/w in Methanol) | Common Application | Reference |
| Sodium this compound Solution | 25% - 30% | Biodiesel Production | [5][9] |
| Sodium Methylate Solution | 30% | Industrial Syntheses | [11] |
Experimental Protocols
Protocol 1: Monitoring Transesterification via GC-MS
This protocol outlines a general method for derivatization and analysis of fatty acid methyl esters (FAMEs), the product of transesterification, to monitor reaction conversion.
Objective: To quantify the yield of FAMEs from a transesterification reaction.
Methodology:
-
Sample Preparation:
-
Extraction:
-
Add 500 μL of ultra-pure water and 400 μL of heptane (B126788) to the vial.[15]
-
Vortex the mixture for 1 minute to extract the FAMEs into the organic heptane layer.[15]
-
Centrifuge at 5000 rpm for 15 minutes to achieve clear phase separation.[15]
-
-
GC-MS Analysis:
-
Transfer 150 μL of the upper heptane layer to a GC vial.[15]
-
Add a known concentration of an internal standard (e.g., 50 μL of 200 μg/mL naphthalene).[15]
-
Analyze the sample using a GC-MS system. Use a full scan mode for qualitative identification of FAMEs and a selected ion monitoring (SIM) mode for accurate quantification against a calibration curve.[15]
-
Protocol 2: Determination of Total Alkalinity by Titration
This protocol provides a standard method for determining the total basic content of a sodium this compound solution.
Objective: To measure the concentration of all basic species (CH₃ONa, NaOH, Na₂CO₃) in a sample.
Methodology:
-
Reagent Preparation:
-
Prepare a standardized hydrochloric acid (HCl) solution (e.g., 0.1 M).
-
-
Titration Procedure:
-
Calculation:
Disclaimer: This guide is intended for informational purposes for trained laboratory professionals. Always follow appropriate safety protocols, including the use of personal protective equipment (PPE), when handling sodium this compound and other chemicals.[3][6][8]
References
- 1. Sodium this compound - Sciencemadness Wiki [sciencemadness.org]
- 2. Sodium this compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. chinasolvents.com [chinasolvents.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. soci.org [soci.org]
- 9. farm-energy.extension.org [farm-energy.extension.org]
- 10. sciencemadness.org [sciencemadness.org]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. First Time Determination of Important Catalyst Sodium this compound Used in Biodiesel by Colorimetric Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of Products from Reactions Containing Sodium Methoxide
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the purification of products from chemical reactions involving sodium methoxide.
Frequently Asked Questions (FAQs)
Q1: What is the first crucial step after my reaction with sodium this compound is complete?
A1: The first and most critical step is to safely and effectively quench the reaction to neutralize the highly reactive sodium this compound. This prevents unwanted side reactions and ensures the stability of your desired product.[1] The most common method is the controlled addition of a proton source.
Q2: What are the recommended quenching agents for sodium this compound?
A2: Several options are available, and the choice depends on the scale of your reaction and the sensitivity of your product:
-
Saturated Aqueous Ammonium (B1175870) Chloride (NH₄Cl): This is a widely used and generally safe option for quenching reactions.[2][3]
-
Water: Can be used, but the reaction is highly exothermic and can be violent if water is added too quickly.[1][4] It's recommended to add it slowly and with efficient cooling.
-
Alcohols (e.g., Methanol (B129727), Isopropanol): The addition of an alcohol like methanol can be a more controlled way to quench the reaction, as it's less exothermic than adding water directly.[1][5]
-
Weak Acids: In some cases, a dilute weak acid can be used for neutralization after initial quenching.[4]
Q3: Why is it critical to perform reactions with sodium this compound under anhydrous conditions?
A3: Sodium this compound is extremely sensitive to moisture.[4][6] Water will react with sodium this compound to form sodium hydroxide (B78521) and methanol.[4][7] The newly formed sodium hydroxide can act as a strong base and may lead to undesired side reactions, such as the saponification of ester products, which can complicate purification and reduce your yield.[2][3]
Q4: I've quenched my reaction, but now I have a lot of solid precipitate. What is it and how do I remove it?
A4: The precipitate is likely inorganic salts, such as sodium chloride (if you used ammonium chloride to quench) or other sodium salts. The most common and effective way to remove these solids is by filtering the biphasic mixture through a pad of Celite.[2] The Celite is a filter aid that prevents the fine inorganic salts from clogging the filter paper.
Q5: During the aqueous workup, I'm observing an emulsion. How can I resolve this?
A5: Emulsions can be a common issue, especially when residual basicity is present. Here are a few strategies to break an emulsion:
-
Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer can help to break the emulsion.
-
If your product is stable, a small addition of acid to neutralize any remaining base can also be effective.
-
Allow the mixture to stand for an extended period.
-
Filter the entire mixture through a pad of Celite.
Q6: How can I remove the final traces of sodium salts from my organic product?
A6: After the initial aqueous workup, residual sodium salts can sometimes remain.
-
Washing: Thoroughly washing the organic layer with water and brine should remove the majority of inorganic salts.[2]
-
Chromatography: Standard purification techniques like flash column chromatography will effectively separate your organic product from any non-volatile inorganic impurities.
-
Cation Exchange Resin: For sensitive applications where even trace amounts of sodium ions are a concern, filtering the product solution through a plug of a suitable cation exchange resin can be very effective.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) before quenching. |
| Decomposition of sodium this compound due to moisture.[2][7] | Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[2] | |
| Product degradation during workup. | Use a mild quenching agent like saturated aqueous ammonium chloride.[2] Avoid strong acids if your product is acid-labile. Perform the workup at a low temperature. | |
| Formation of an Oily or Gummy Precipitate Between Layers | Insoluble byproducts or partially soluble salts. | Attempt to dissolve the precipitate by adding more of the organic solvent. If that fails, filter the entire mixture through Celite.[9] |
| Product is Contaminated with Methanol | Insufficient removal after reaction. | After concentrating the organic layer on a rotary evaporator, co-evaporate with a higher boiling point solvent like toluene (B28343) to azeotropically remove residual methanol.[9] High-vacuum drying can also be effective. |
| Unexpected Byproducts Observed | Reaction with sodium hydroxide formed from hydrolysis of sodium this compound.[3][4] | Strictly adhere to anhydrous reaction conditions. |
| Side reactions due to prolonged reaction time or excessive temperature. | Optimize reaction conditions by running time-course and temperature studies. |
Experimental Protocols
Protocol 1: General Quenching and Aqueous Workup Procedure
This protocol outlines a standard procedure for quenching a reaction containing sodium this compound and performing an initial aqueous extraction.
Reagents and Equipment:
| Reagent/Equipment | Specification |
| Reaction Mixture | Containing product and residual sodium this compound |
| Quenching Agent | Saturated aqueous ammonium chloride (NH₄Cl) |
| Extraction Solvent | e.g., Ethyl acetate (B1210297) (EtOAc), Dichloromethane (DCM) |
| Washing Solutions | Deionized Water, Saturated aqueous sodium chloride (Brine) |
| Drying Agent | Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) |
| Filter Aid | Celite |
| Glassware | Separatory funnel, Erlenmeyer flasks, sintered glass funnel or Büchner funnel, filter paper |
| Rotary Evaporator | For solvent removal |
Procedure:
-
Cooling: Cool the reaction mixture in an ice-water bath to 0 °C. This helps to control the exotherm during quenching.
-
Quenching: Slowly add saturated aqueous ammonium chloride solution dropwise to the cooled and stirred reaction mixture.[2] Monitor for any temperature increase or gas evolution. Continue the addition until the mixture is no longer basic (test with pH paper if appropriate for your solvent system).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add the organic extraction solvent (e.g., ethyl acetate) and shake vigorously, venting frequently.[2] Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with deionized water and then with brine.[2] This helps to remove water-soluble impurities and residual water from the organic phase.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a sufficient amount of anhydrous sodium sulfate. Swirl the flask and let it stand for 15-20 minutes. The drying agent should appear free-flowing and not clumped together.
-
Filtration: Filter the dried organic solution through a funnel with a cotton plug or through filter paper to remove the drying agent.
-
Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
This is a general procedure for purifying the crude product obtained from Protocol 1.
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (often the same as the chromatography eluent or a slightly more polar solvent).
-
Column Packing: Pack a glass chromatography column with silica (B1680970) gel using the desired eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or other suitable containers.
-
Monitoring: Monitor the fractions for the presence of your product using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Combining and Concentrating: Combine the fractions containing the pure product and concentrate them using a rotary evaporator to obtain the purified product.
Visual Guides
Caption: General workflow for reaction quenching and product purification.
Caption: Troubleshooting logic for common workup issues.
References
- 1. xchemi.com [xchemi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. Sodium this compound - Sciencemadness Wiki [sciencemadness.org]
- 5. sarponggroup.com [sarponggroup.com]
- 6. research.uga.edu [research.uga.edu]
- 7. Sodium this compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
How to safely quench a reaction containing sodium methoxide.
This guide provides technical information and troubleshooting advice for the safe quenching of reactions containing sodium methoxide.
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern when quenching sodium this compound?
The primary safety concern is the highly exothermic reaction that occurs when sodium this compound, a strong base, is neutralized.[1][2] This reaction can generate significant heat, leading to boiling of solvents, splashing of corrosive materials, and potentially fire or explosion, especially if the quenching agent is added too quickly.[1][3][4]
Q2: What are the recommended quenching agents for sodium this compound?
Recommended quenching agents are proton sources.[1] The choice of agent depends on the scale of the reaction and the desired rate of quenching. Common agents include:
-
Alcohols: Isopropanol (B130326), ethanol, and methanol (B129727) are frequently used. A sequential approach, starting with a less reactive alcohol like isopropanol before moving to methanol, is a safe practice.[3][4]
-
Water: While effective, water reacts very vigorously with sodium this compound and should be added with extreme caution, typically after initial quenching with an alcohol.[1] Direct quenching with water is not recommended due to the risk of a violent reaction.[1]
-
Weakly Acidic Solutions: Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) is another option for neutralizing the reaction mixture.[5]
-
Ion-Exchange Resins: For some applications, an acidic ion-exchange resin can be used to neutralize the sodium this compound.[6]
Q3: Can I quench my sodium this compound reaction directly with water?
Directly quenching with water is strongly discouraged.[1] The reaction between sodium this compound and water is extremely exothermic and can be violent, posing a significant safety risk.[1][7] A safer method involves the slow, controlled addition of an alcohol first to moderate the reaction, followed by the careful addition of water.[4]
Q4: How can I control the temperature during the quenching process?
Temperature control is critical for a safe quench. Key methods include:
-
Cooling Bath: Place the reaction vessel in an ice bath before and during the quenching process.[3]
-
Slow Addition: Add the quenching agent dropwise or in small portions to manage the rate of heat generation.[1][4]
-
Vigorous Stirring: Ensure the reaction mixture is well-stirred to distribute the quenching agent and dissipate heat effectively.[4]
Troubleshooting Guide
Problem: The reaction is bubbling too vigorously or overheating during the quench.
-
Cause: The quenching agent is being added too quickly, causing an uncontrolled exothermic reaction.
-
Solution: Immediately stop the addition of the quenching agent. Allow the reaction to cool down before resuming addition at a much slower rate. Ensure the cooling bath is effectively cooling the reaction vessel.[4]
Problem: A solid precipitate forms during the quench.
-
Cause: The sodium salt byproduct of the neutralization may be insoluble in the reaction solvent. For example, when quenching with aqueous ammonium chloride, sodium chloride will precipitate.
-
Solution: This is often a normal part of the workup. The solids can typically be removed by filtration. In some cases, adding more solvent may help to dissolve the precipitate or make it easier to filter.[5]
Problem: How do I know when the quench is complete?
-
Cause: It is crucial to ensure all the sodium this compound has been neutralized to prevent hazardous situations during workup or disposal.[3]
-
Solution:
-
Cessation of Gas Evolution: If the reaction produces gas (e.g., when quenching sodium metal to form sodium this compound in situ), the cessation of bubbling is an indicator.[3]
-
pH Check: After the initial quench, you can check the pH of the aqueous layer (if applicable) to ensure it is neutral or slightly acidic.
-
Extended Stirring: Allow the mixture to stir for a period after the final addition of the quenching agent to ensure the reaction is complete.[3][4]
-
Quantitative Data Summary
For a controlled and safe quenching process, the following parameters are recommended.
| Parameter | Recommended Range/Value | Rationale |
| Reaction Temperature | 0-10 °C | Minimizes the risk of an uncontrolled exothermic reaction. An ice bath is standard practice.[3] |
| Rate of Addition | Dropwise or in small, controlled portions | Prevents rapid heat generation and potential splashing.[1][4] |
| Quenching Agent | Sequential addition: Isopropanol -> Methanol -> Water | Starts with a less reactive alcohol to moderate the initial exotherm, making subsequent additions safer.[3][4] |
Experimental Protocols
Detailed Protocol for Safely Quenching a Reaction Containing Sodium this compound
This protocol outlines a general procedure for quenching a laboratory-scale reaction where sodium this compound has been used as a reagent.
Materials:
-
Reaction mixture containing sodium this compound
-
Isopropanol
-
Methanol
-
Deionized water
-
Ice
-
Appropriate personal protective equipment (safety goggles, face shield, lab coat, compatible gloves)[1][4]
Procedure:
-
Preparation and Safety:
-
Cooling the Reaction:
-
Cool the reaction flask to 0 °C by placing it in the ice bath.[3] Allow the mixture to reach thermal equilibrium.
-
-
Initial Quench with Isopropanol:
-
With vigorous stirring, slowly add isopropanol to the reaction mixture dropwise via an addition funnel or syringe.[3][4]
-
Monitor the reaction for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, stop the addition immediately and allow it to cool.[4]
-
Continue adding isopropanol until gas evolution subsides (if applicable) and the initial vigorous reaction is complete.[3]
-
-
Secondary Quench with Methanol:
-
Final Quench with Water:
-
Completion and Workup:
-
Once the water addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes to ensure the quench is complete.[4]
-
The reaction mixture can now be worked up as required by the specific experimental procedure (e.g., extraction, filtration).
-
-
Waste Disposal:
Visualizations
Caption: Decision tree for selecting a sodium this compound quenching strategy.
Caption: Step-by-step workflow for the safe quenching of sodium this compound.
References
- 1. xchemi.com [xchemi.com]
- 2. Sodium this compound - Wikipedia [en.wikipedia.org]
- 3. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 4. sarponggroup.com [sarponggroup.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scienceopen.com [scienceopen.com]
- 7. The brief introduction of Sodium Methoxide_Chemicalbook [chemicalbook.com]
Technical Support Center: Sodium Methoxide Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium methoxide. The information focuses on the effect of temperature on reaction kinetics and aims to address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during reactions involving sodium this compound, with a focus on temperature-related issues.
| Question | Answer |
| My reaction is proceeding very slowly or not at all. How can I increase the reaction rate? | An increase in temperature will generally increase the reaction rate. For many reactions at room temperature, the rate can approximately double for every 10°C increase. However, this is a general approximation and the actual increase will vary. Ensure your temperature control is accurate and stable. Also, verify the quality of your sodium this compound, as it can degrade in the presence of moisture, and ensure anhydrous conditions are maintained. |
| I'm observing low yields of my desired product. Could temperature be the cause? | Yes, temperature can significantly impact yield. While higher temperatures increase the reaction rate, they can also promote side reactions or decomposition of reactants and products, leading to lower yields. For instance, in transesterification, temperatures that are too high can lead to the evaporation of methanol (B129727). It is crucial to find the optimal temperature that maximizes the formation of the desired product while minimizing competing reactions. Consider running small-scale experiments at various temperatures to determine the optimal condition for your specific reaction. |
| I'm seeing unexpected side products in my reaction mixture. How can temperature manipulation help? | The formation of side products is often temperature-dependent. Some side reactions may have a higher activation energy than the desired reaction and will therefore be more favored at higher temperatures. Conversely, some side reactions might be favored at lower temperatures. Carefully analyze your side products to understand the potential competing reaction pathways. Adjusting the temperature up or down may help to selectively favor the desired reaction. For example, in some transesterification reactions, high temperatures can lead to soap formation, especially in the presence of water. |
| My sodium this compound solution appears to be degrading. What are the storage and handling recommendations at different temperatures? | Sodium this compound is sensitive to moisture and air. At temperatures below 350°C, it can react with air humidity, leading to decomposition. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). For solutions in methanol, be aware of the vapor pressure of methanol, which increases with temperature. Avoid high temperatures during storage to prevent pressure buildup and potential container rupture. Always handle sodium this compound in a well-ventilated area, away from ignition sources. |
| How do I safely quench a reaction containing sodium this compound, especially after running it at an elevated temperature? | Quenching a sodium this compound reaction should be done carefully, as the reaction with protic solvents like water is highly exothermic and can be violent, especially if the reaction mixture is already hot. It is recommended to cool the reaction mixture to a lower temperature (e.g., in an ice bath) before quenching. Slowly add a proton source, such as isopropyl alcohol or a saturated aqueous solution of ammonium (B1175870) chloride, while stirring. Direct quenching with water should be avoided. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the effect of temperature on sodium this compound reaction kinetics.
| Question | Answer |
| How does temperature generally affect the rate of a reaction involving sodium this compound? | Increasing the temperature increases the kinetic energy of the reacting molecules. This leads to more frequent collisions and, more importantly, a higher proportion of collisions with sufficient energy to overcome the activation energy barrier of the reaction. This results in an increased reaction rate. The relationship between temperature and the rate constant is described by the Arrhenius equation. |
| What is the typical activation energy for a reaction involving sodium this compound? | The activation energy is highly dependent on the specific reaction. For the thermal decomposition of sodium this compound, an activation energy of 187.81 ± 11.22 kJ mol−1 has been reported. For other reactions, such as transesterification, the activation energy will differ. It is best to determine the activation energy experimentally for your specific system. |
| Can the reaction order change with temperature? | In most cases, the fundamental reaction order does not change with temperature. However, the overall observed kinetics of a complex reaction system with multiple competing reactions can appear to change with temperature if the temperature change favors one reaction pathway over another. |
| What is the optimal temperature range for transesterification reactions using sodium this compound? | The optimal temperature for transesterification is typically between 50°C and 65°C. Below this range, the reaction may be too slow. Above the boiling point of methanol (around 65°C), a pressurized reactor is needed to prevent the alcohol from boiling off. For a specific transesterification of refined palm oil, an optimal temperature of 57°C was identified. |
| How does temperature affect the solubility of sodium this compound? | Sodium this compound is soluble in alcohols like methanol and ethanol. While specific data on the temperature dependence of its solubility is not readily available in the provided search results, generally, the solubility of solids in liquids increases with temperature. |
| Are there any safety concerns when working with sodium this compound at elevated temperatures? | Yes, there are significant safety concerns. Sodium this compound is flammable and can self-heat, potentially catching fire if exposed to moist air at temperatures greater than 70°C. Reactions at elevated temperatures increase the vapor pressure of flammable solvents like methanol, increasing the risk of fire or explosion. Always work in a well-ventilated fume hood, away from ignition sources, and use appropriate personal protective equipment. |
Quantitative Data
The following tables summarize quantitative data on the effect of temperature on sodium this compound reaction kinetics from various studies.
Table 1: Activation Energies for Reactions Involving Sodium this compound
| Reaction Type | Reactants | Activation Energy (Ea) | Source |
| Thermal Decomposition | Sodium this compound | 187.81 ± 11.22 kJ mol⁻¹ |
Table 2: Rate Constants for Thiazole Reactions with Sodium this compound at 50°C
| Reactant | Rate Constant (k) (L mol⁻¹ s⁻¹) | Source |
| 2-chlorothiazole | 0.81 x 10⁻⁶ | |
| 4-chlorothiazole | 0.05994 x 10⁻⁶ | |
| 5-chlorothiazole | 1.863 x 10⁻⁶ | |
| 2-bromothiazole | 1.053 x 10⁻⁶ | |
| 4-bromothiazole | 0.1296 x 10⁻⁶ | |
| 5-bromothiazole | 2.268 x 10⁻⁶ |
Experimental Protocols
This section provides detailed methodologies for key experiments investigating the effect of temperature on sodium this compound reactions.
Protocol 1: Determination of Activation Energy for Thermal Decomposition of Sodium this compound
This protocol is based on thermogravimetric analysis (TGA) coupled with mass spectrometry (MS).
-
Sample Preparation: A known weight of sodium this compound is placed in the TGA sample pan.
-
TGA-MS Analysis:
-
The sample is heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen or helium).
-
The mass loss of the sample is recorded as a function of temperature.
-
The evolved gases are simultaneously analyzed by a mass spectrometer to identify the decomposition products.
-
-
Kinetic Analysis:
-
The activation energy is determined from the TGA data using methods such as the Arrhenius plot, which requires running the experiment at multiple heating rates.
-
The rate constant (k) is calculated at different temperatures (T).
-
A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R, where Ea is the activation energy and R is the gas constant.
-
Protocol 2: Investigating the Effect of Temperature on Transesterification of Vegetable Oil
This protocol describes a general procedure for studying the effect of temperature on biodiesel yield.
-
Reactant Preparation:
-
A known amount of vegetable oil is preheated to the desired reaction temperature in a reactor equipped with a stirrer and a condenser.
-
A solution of sodium this compound in methanol is prepared separately.
-
-
Reaction:
-
The sodium this compound solution is added to the preheated oil.
-
The reaction mixture is stirred vigorously at a constant, controlled temperature for a specific duration.
-
-
Workup and Analysis:
-
After the reaction, the mixture is allowed to settle to separate the glycerol (B35011) layer from the methyl ester (biodiesel) layer.
-
The methyl ester layer is washed with warm water to remove any residual catalyst, methanol, and soap.
-
The yield of biodiesel is determined, and its purity can be analyzed using techniques like gas chromatography (GC).
-
-
Temperature Variation:
-
The experiment is repeated at different temperatures (e.g., 40°C, 50°C, 60°C, 65°C) while keeping all other parameters (reactant ratio, catalyst concentration, reaction time) constant to determine the effect of temperature on the yield.
-
Visualizations
Diagram 1: Effect of Temperature on Reaction Rate
Catalyst deactivation of sodium methoxide and regeneration.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the deactivation and regeneration of sodium methoxide catalyst.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using sodium this compound.
Q1: My reaction is sluggish or incomplete. What are the potential causes related to the catalyst?
A1: Incomplete or slow reactions are often linked to a deactivated catalyst. The primary causes for sodium this compound deactivation are exposure to water and free fatty acids (FFAs) in the reaction mixture.[1][2][3][4]
-
Water Contamination: Sodium this compound is extremely hygroscopic and reacts exothermically with water to form sodium hydroxide (B78521) and methanol (B129727), both of which are less effective catalysts for many reactions.[1][5] Stoichiometrically, as little as 0.033% water can deactivate 0.1% of the catalyst.[1][2]
-
Presence of Free Fatty Acids (FFAs): FFAs react with sodium this compound to form soap and methanol, consuming the active catalyst.[3] This is a common issue when using feedstocks like waste cooking oil in biodiesel production.[6]
-
Improper Storage: Storing sodium this compound in a poorly sealed container can lead to absorption of atmospheric moisture, causing deactivation before it is even used.[1]
Q2: I am observing significant soap formation in my reaction. Why is this happening and how can I prevent it?
A2: Soap formation, or saponification, is a common side reaction when using sodium this compound, particularly in processes like biodiesel production.
-
Cause: The primary cause is the reaction of the sodium this compound catalyst with free fatty acids (FFAs) present in the feedstock.[3] Water in the reaction mixture can also exacerbate soap formation by first converting sodium this compound to sodium hydroxide, which then reacts with triglycerides to form soap.
-
Prevention:
-
Feedstock Pre-treatment: Ensure your reactants, especially oils and fats, have a low FFA and water content.[3][4] For feedstocks with high FFA content, an acid-catalyzed esterification pre-treatment step is often recommended to convert FFAs to esters before the transesterification reaction.
-
Anhydrous Conditions: Maintain anhydrous (dry) conditions throughout your experimental setup.[3][7] Use dry solvents and handle the catalyst in an inert atmosphere (e.g., under nitrogen or argon) to prevent exposure to moisture.[1][7]
-
Q3: The catalyst powder appears clumpy and is difficult to handle. Is it still effective?
A3: Clumping of sodium this compound powder is a strong indicator of moisture absorption.[1] The catalyst has likely been partially deactivated by reacting with atmospheric water vapor. While it may still have some activity, the effective concentration of active sodium this compound is reduced. For reactions sensitive to catalyst concentration, it is advisable to use fresh, free-flowing powder.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of sodium this compound deactivation?
A1: The primary deactivation mechanism is through reaction with protic substances, most notably water and free fatty acids (FFAs). The this compound ion (CH₃O⁻), which is the active catalytic species, is a strong base and will readily abstract a proton from these sources to form methanol, rendering the catalyst inactive for its intended purpose.
Q2: How can I determine the activity of my sodium this compound catalyst?
A2: The activity of a sodium this compound solution can be determined by titration. A common method is an acid-base titration with a standardized solution of hydrochloric acid (HCl) to determine the total alkalinity.[8][9] However, this method measures total base content, including any sodium hydroxide formed from deactivation. More specific methods, such as thermometric titration or spectrophotometric analysis, can selectively quantify sodium this compound in the presence of sodium hydroxide.[10][11][12]
Q3: Is it possible to regenerate a deactivated sodium this compound catalyst?
A3: While regeneration of heterogeneous catalysts is a common practice, the regeneration of a homogeneous catalyst like sodium this compound that has been chemically transformed (e.g., into sodium hydroxide or sodium salts of fatty acids) is not straightforward and often not practical in a laboratory setting. The deactivation reactions are generally irreversible under typical reaction conditions. Industrially, processes exist to produce sodium this compound from sodium hydroxide and methanol, which involves removing the water formed to drive the equilibrium towards the product.[5][13] This essentially re-synthesizes the catalyst rather than regenerating it from its deactivated form.
Q4: What are the best practices for handling and storing sodium this compound to prevent deactivation?
A4: To prevent deactivation, sodium this compound must be handled and stored under strictly anhydrous conditions.[1][7]
-
Storage: Keep the catalyst in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). Store in a cool, dry place away from sources of moisture.
-
Handling: Handle the powder in a glove box or under a stream of inert gas to minimize exposure to air.[1] Use dry glassware and solvents for all reactions.
Quantitative Data Summary
The following tables summarize key quantitative data related to sodium this compound deactivation and reaction conditions.
Table 1: Impact of Water on Sodium this compound Deactivation
| Water Content (% w/w) | Catalyst Deactivated (% w/w) | Source |
| 0.033 | 0.1 | [1][2] |
Table 2: Typical Reaction Conditions for Transesterification using Sodium this compound
| Parameter | Value | Source |
| Catalyst Loading | 0.5% - 1.0% w/w of oil | [4] |
| Methanol to Oil Molar Ratio | 6:1 | [3] |
| Reaction Temperature | 60 - 65 °C | [3][6] |
| Reaction Time | 30 - 180 minutes | [6] |
Experimental Protocols
Protocol 1: Determination of Sodium this compound Concentration by Acid-Base Titration
This protocol provides a method to determine the total alkalinity of a sodium this compound solution in methanol, which gives an indication of the active catalyst concentration.
Materials:
-
Sodium this compound solution in methanol (sample)
-
Standardized 0.1 N Hydrochloric Acid (HCl) solution
-
Phenolphthalein (B1677637) indicator solution
-
Deionized water
-
Conical flask (250 mL)
-
Burette (50 mL)
-
Pipette (5.0 mL)
Procedure:
-
Pipette 5.0 mL of the sodium this compound sample into a 250 mL conical flask.
-
Slowly add 100 mL of deionized water while stirring.
-
Add 2-3 drops of phenolphthalein indicator solution. The solution will turn pink.
-
Titrate with the standardized 0.1 N HCl solution from the burette until the pink color disappears (the endpoint).
-
Record the volume of HCl used.
-
Calculate the concentration of sodium this compound using the following formula: % CH₃ONa = (mL HCl × N HCl × 5.402) / Sample weight (g)[9]
(Note: The weight of the 5.0 mL sample can be determined by weighing the flask before and after adding the sample, or by using the density of the solution if known.)
Visualizations
References
- 1. soci.org [soci.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Sodium this compound - Sciencemadness Wiki [sciencemadness.org]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scielo.br [scielo.br]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scienceopen.com [scienceopen.com]
- 11. researchgate.net [researchgate.net]
- 12. First Time Determination of Important Catalyst Sodium this compound Used in Biodiesel by Colorimetric Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Byproduct Formation in Methoxide-Based Syntheses
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in methoxide-based syntheses. The following information is designed to help you identify and resolve common issues related to byproduct formation, thereby improving reaction efficiency and product purity.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.
Problem 1: Low Yield of the Desired Product in Transesterification (e.g., Biodiesel Production)
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using TLC or GC to determine the optimal reaction time. For example, in biodiesel production, a reaction time of 60 minutes is often optimal.[1] - Optimize Catalyst Concentration: The concentration of sodium this compound is crucial. For biodiesel synthesis, a catalyst concentration of around 0.5% w/w of the oil is often effective.[1] - Ensure Proper Mixing: Vigorous stirring (e.g., 300-500 rpm) is necessary to overcome the initial immiscibility of the reactants.[1][2] |
| Saponification (Soap Formation) | - Check Feedstock Quality: The free fatty acid (FFA) content of the oil should be less than 0.5%. If it is higher, pre-treat the oil with an acid-catalyzed esterification step. - Ensure Anhydrous Conditions: Both the oil and the methanol (B129727) should be as dry as possible. Water reacts with the this compound catalyst to form sodium hydroxide (B78521), which promotes soap formation.[3] |
| Catalyst Deactivation | - Protect from Air and Moisture: Sodium this compound is highly sensitive to moisture and carbon dioxide from the air. Handle and store it under an inert atmosphere (e.g., nitrogen or argon).[4][5] - Use High-Purity Reagents: Ensure the methanol used is of high purity and anhydrous. |
Problem 2: Formation of a Solid Precipitate During the Reaction
| Potential Cause | Recommended Solution |
| Saponification | - If the precipitate is soap, this indicates high levels of free fatty acids or water in your starting materials. Address this by pre-treating the feedstock and ensuring all reagents and glassware are dry. |
| Insoluble Byproducts | - Sodium Carbonate: If the reaction is exposed to air, sodium this compound can react with carbon dioxide to form sodium carbonate, which is poorly soluble in many organic solvents.[4] Maintain an inert atmosphere throughout the reaction. - Other Salts: Depending on the specific reaction, other insoluble salts may form. Analyze the precipitate to identify its composition and adjust the reaction workup accordingly. |
Problem 3: Unexpected Peaks in GC-MS or NMR Analysis of the Crude Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Peaks corresponding to starting materials or reaction intermediates (e.g., mono- and diglycerides in biodiesel synthesis) indicate that the reaction has not gone to completion. Optimize reaction conditions as described in Problem 1. |
| Side Reactions | - Transesterification with a Different Alcohol: If using a base like sodium ethoxide with a methyl ester, you may see the formation of the corresponding ethyl ester.[6] Use the alkoxide that corresponds to the alcohol you want in the final product. - Aldol or Claisen Condensation Byproducts: In reactions like the Claisen condensation, self-condensation of the starting material can occur. Control the reaction temperature and the rate of addition of reagents. |
| Degradation of Sodium this compound | - Sodium Formate (B1220265): Exposure of sodium this compound to air can lead to the formation of sodium formate.[7] Ensure the reagent is of high quality and handled under inert conditions. - Sodium Methyl Carbonate: Reaction with carbon dioxide can also produce sodium methyl carbonate.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound-based syntheses, and how can I avoid them?
A1: The most common byproducts stem from the reactivity of sodium this compound with water and carbon dioxide, and from side reactions related to the specific synthesis.
-
Sodium Hydroxide and Sodium Carbonate: These form when sodium this compound is exposed to moisture and air.[4] To avoid them, use anhydrous reagents and solvents, and maintain an inert atmosphere during the reaction.
-
Soap (Sodium Carboxylates): In transesterification reactions, soap forms from the reaction of the basic catalyst with free fatty acids (FFAs) in the feedstock.[4] Use oil with a low FFA content (<0.5%) or pre-treat the oil with an acid catalyst to esterify the FFAs.
-
Sodium Formate: This can form from the degradation of sodium this compound in the presence of air.[7] Use high-quality sodium this compound and handle it under an inert atmosphere.
Q2: How can I tell if my sodium this compound has degraded?
A2: Degradation of sodium this compound can lead to the presence of sodium hydroxide, sodium carbonate, and sodium formate.[7] While these may not be visually obvious, they can be detected by:
-
Titration: The total alkalinity can be determined by titration with a standard acid. Further titration with a second indicator after the addition of barium chloride can quantify the sodium carbonate content.
-
NMR Spectroscopy: 1H and 13C NMR can be used to detect the presence of sodium formate and sodium methyl carbonate.[7]
-
Thermometric Titration: This method can selectively quantify sodium this compound in the presence of sodium hydroxide.[8]
Q3: What is the best way to set up a reaction under an inert atmosphere?
A3: A Schlenk line or a glovebox is ideal for handling air-sensitive reagents like sodium this compound. A simpler setup for many lab-scale reactions involves using a three-necked flask equipped with a gas inlet, a condenser or dropping funnel, and a gas outlet connected to a bubbler. The glassware should be flame-dried or oven-dried to remove adsorbed water, and then the system is purged with an inert gas like nitrogen or argon before adding the reagents.
Q4: I am performing a Claisen condensation and getting a low yield. What could be the problem?
A4: Low yields in Claisen condensations can be due to several factors:
-
Inappropriate Base: Using a base like sodium hydroxide can lead to saponification of the ester. Sodium this compound is a suitable base, but it's crucial to use the alkoxide that matches the alcohol portion of the ester to avoid transesterification byproducts.[6]
-
Insufficient Base: A full equivalent of the base is required to deprotonate the resulting β-keto ester, which drives the reaction to completion.
-
Premature Workup: The reaction should be allowed to proceed to completion before the acidic workup. Monitor the reaction by TLC or GC.
-
Self-Condensation: If both reactants can form an enolate, a mixture of products can result. For mixed Claisen condensations, use one reactant that cannot form an enolate (e.g., an aromatic ester like methyl benzoate).[9]
Data Presentation
Table 1: Effect of Free Fatty Acid (FFA) Content on Soap Formation in Transesterification
| FFA Content in Feedstock (wt%) | Expected Soap Formation | Recommendation |
| < 0.5% | Minimal | Ideal for base-catalyzed transesterification. |
| 0.5% - 2.0% | Moderate | Pre-treatment with acid-catalyzed esterification is recommended. |
| > 2.0% | High | Pre-treatment is necessary to avoid significant yield loss. |
Table 2: Influence of Water Content on Catalyst Deactivation and Soap Formation
| Water Content in Oil (wt%) | Effect on Reaction | Recommendation |
| < 0.1% | Minimal | Optimal for high conversion. |
| 0.1% - 0.5% | Noticeable catalyst deactivation and soap formation | Pre-drying of oil is advised. |
| > 0.5% | Significant saponification and catalyst deactivation | Pre-drying of oil is essential. |
Experimental Protocols
Protocol 1: Sodium this compound-Catalyzed Transesterification of Canola Oil to Biodiesel
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of nitrogen.
-
Reactant Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 100 g of canola oil (pre-dried and with an FFA content < 0.5%).
-
Catalyst Solution: In a separate flask under a nitrogen atmosphere, prepare the sodium this compound solution by carefully adding 0.5 g of solid sodium this compound to 25 mL of anhydrous methanol. Stir until the sodium this compound is completely dissolved.
-
Reaction: Heat the canola oil to 60°C with stirring. Once the temperature is stable, add the sodium this compound/methanol solution to the oil.
-
Reaction Monitoring: Maintain the reaction temperature at 60°C with vigorous stirring for 1-2 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel. Allow the layers to separate. The lower layer will be glycerol (B35011), and the upper layer will be the biodiesel (fatty acid methyl esters).
-
Purification: Drain the glycerol layer. Wash the biodiesel layer with warm (50°C) deionized water several times until the washings are neutral. Be gentle with the first wash to avoid emulsion formation.
-
Drying: Dry the biodiesel layer over anhydrous sodium sulfate, filter, and remove any residual methanol under reduced pressure.
Protocol 2: Claisen Condensation of Ethyl Acetate (B1210297) to Ethyl Acetoacetate (B1235776)
-
Preparation: Assemble a flame-dried, three-necked flask with a dropping funnel, a reflux condenser with a nitrogen inlet, and a mechanical stirrer. Maintain a positive pressure of nitrogen throughout the reaction.
-
Base Preparation: In the reaction flask, place 2.7 g (0.05 mol) of sodium this compound and 20 mL of anhydrous diethyl ether.
-
Reactant Addition: Add 8.8 g (0.1 mol) of anhydrous ethyl acetate to the dropping funnel. Add a small portion of the ethyl acetate to the stirred suspension of sodium this compound in ether. The reaction should initiate (indicated by a slight warming).
-
Reaction: Add the remaining ethyl acetate dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 2-3 hours at room temperature.
-
Workup: Cool the reaction mixture in an ice bath and slowly add 15 mL of 20% sulfuric acid with vigorous stirring. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the ether layer. Extract the aqueous layer with two 15 mL portions of diethyl ether.
-
Purification: Combine the ether extracts and wash them with a saturated sodium bicarbonate solution and then with brine. Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the ether by distillation. The crude ethyl acetoacetate can be further purified by vacuum distillation.
Protocol 3: GC-MS Analysis of Byproducts in a this compound-Based Reaction
-
Sample Preparation:
-
Take a 1 mL aliquot of the crude reaction mixture.
-
If the sample contains solid particles, centrifuge and take the supernatant.
-
Dilute the sample with a suitable solvent (e.g., hexane (B92381) for biodiesel, diethyl ether for Claisen condensation products) to a concentration appropriate for GC-MS analysis (typically in the range of 100-1000 ppm).
-
If derivatization is required (e.g., for non-volatile byproducts like glycerol or mono/di-glycerides), treat the sample with a silylating agent like BSTFA.
-
-
GC-MS Conditions (Example for Biodiesel Analysis):
-
Column: A polar capillary column (e.g., BPX70, 30 m x 0.25 mm x 0.25 µm) is suitable for separating fatty acid methyl esters.[1]
-
Injector: Split injection (e.g., 100:1 split ratio) at 230°C.
-
Oven Program: Start at 140°C, ramp to 180°C at 10°C/min, then ramp to 220°C at 2°C/min and hold for 1 minute.[1]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-500.
-
-
Data Analysis:
-
Identify the peaks corresponding to the desired product and starting materials by comparing their retention times and mass spectra to known standards.
-
Identify byproduct peaks by searching their mass spectra against a library (e.g., NIST).
-
Quantify the relative amounts of products and byproducts by integrating the peak areas. For accurate quantification, use an internal standard.
-
Visualizations
Caption: Key pathways for byproduct formation from sodium this compound.
References
- 1. Optimization of Sunflower Oil Transesterification Process Using Sodium this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. extension.okstate.edu [extension.okstate.edu]
- 4. Sodium this compound - Wikipedia [en.wikipedia.org]
- 5. soci.org [soci.org]
- 6. organic chemistry - Base used in Claisen Condensation - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. scielo.br [scielo.br]
- 9. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]
Navigating the Exotherm: A Technical Guide to Sodium Methoxide Synthesis
Technical Support Center
For researchers, scientists, and drug development professionals, the synthesis of sodium methoxide is a common yet critical procedure. A key challenge in its preparation is the management of the significant heat generated, particularly when using sodium metal. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to ensure the safe and efficient handling of these exothermic reactions.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the preparation of sodium this compound, focusing on the control of the exothermic reaction.
Q1: My reaction is becoming too vigorous and the solvent is boiling rapidly. What should I do?
A1: An overly vigorous reaction indicates a runaway exotherm. Immediate action is required to prevent pressure buildup and potential vessel failure.
-
Immediate Action: Cease addition of the reactive agent (sodium metal or sodium hydroxide).
-
Enhance Cooling: If not already in use, immediately immerse the reaction vessel in an ice-water bath. Ensure the bath has sufficient ice and water to effectively absorb the heat.
-
Emergency Quenching: In extreme cases where the reaction is uncontrollable, prepare a quenching agent. For sodium this compound reactions, a high-boiling point, inert solvent like toluene (B28343) can be cautiously added to dilute the reactants and absorb heat. Do not use water , as it reacts violently with sodium metal and sodium this compound.[1]
Q2: The temperature of my reaction is rising quickly, even with an ice bath. What are the likely causes and how can I prevent this?
A2: A rapid temperature increase despite cooling suggests that the rate of heat generation is exceeding the rate of heat removal.
-
Likely Causes:
-
Too Rapid Addition of Reagents: Adding sodium metal or a concentrated sodium hydroxide (B78521) solution too quickly is the most common cause.
-
Inadequate Cooling: The ice bath may be too small for the scale of the reaction, or there may not be enough ice.
-
Poor Heat Transfer: Inadequate stirring can lead to localized "hot spots" where the reaction is more vigorous. The reaction vessel's material and thickness can also affect heat transfer.
-
Presence of Water: If preparing from sodium metal, any water contamination in the methanol (B129727) will react first in a highly exothermic manner.[2]
-
-
Preventative Measures:
Q3: What are the signs of a runaway reaction when preparing sodium this compound?
A3: Recognizing the early signs of a runaway reaction is critical for preventing accidents.
-
Key Indicators:
-
A sudden, uncontrolled rise in temperature that does not respond to cooling.
-
Rapid and excessive boiling of the solvent (methanol), even with cooling.
-
A noticeable increase in the rate of hydrogen gas evolution (when using sodium metal).
-
Changes in the color or viscosity of the reaction mixture that deviate from the expected norm.
-
Venting or hissing sounds from the reaction vessel, indicating a pressure buildup.
-
Q4: Can I use sodium hydroxide instead of sodium metal to avoid a strong exothermic reaction?
A4: Yes, the reaction of sodium hydroxide with methanol is also exothermic, but it is generally less vigorous than the reaction with sodium metal.[1] This reaction is a reversible equilibrium, and to drive it to completion, the water formed as a byproduct must be removed.[5] While safer from a purely exothermic standpoint, this method introduces challenges related to achieving high conversion and product purity.
Quantitative Data on Exothermicity
The heat released during the formation of sodium this compound is significant. The standard molar enthalpy of formation (ΔfH°) for solid sodium this compound is approximately -366.21 ± 1.38 kJ/mol , indicating a highly exothermic process.[6][7]
While specific time-temperature profiles are highly dependent on the experimental setup (e.g., scale, vessel geometry, stirring rate, and cooling efficiency), the following table provides a qualitative comparison of the two common synthesis methods.
| Parameter | Reaction with Sodium Metal | Reaction with Sodium Hydroxide |
| Relative Exothermicity | Very High | Moderate |
| Primary Hazard | Runaway reaction, hydrogen gas evolution (flammable) | Reversible reaction, requires water removal |
| Typical Temperature Control | Mandatory external cooling (ice bath) | May require initial cooling, followed by heating to remove water |
| Rate of Heat Generation | Directly proportional to the rate of sodium addition | Dependent on reaction kinetics and water removal rate |
Experimental Protocols
Protocol 1: Laboratory-Scale Preparation of Sodium this compound from Sodium Metal with Temperature Control
This protocol details a safe method for preparing a sodium this compound solution in methanol.
Materials:
-
Anhydrous methanol
-
Sodium metal, stored under mineral oil
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser with a drying tube.
-
An ice-water bath
Procedure:
-
Place the required volume of anhydrous methanol in the three-necked flask and begin stirring.
-
Immerse the flask in an ice-water bath and allow the methanol to cool to 0-5 °C.
-
Carefully cut small pieces of sodium metal, ensuring to remove the protective mineral oil with a dry solvent (e.g., hexane) and weigh them.
-
Add the small pieces of sodium to the cold methanol one at a time. The rate of addition should be slow enough to maintain the reaction temperature below the boiling point of methanol (64.7 °C). A gentle reflux may be observed.[4]
-
Continuously monitor the temperature. If the temperature rises rapidly, cease the addition of sodium until it stabilizes.
-
Continue adding sodium in portions until the desired amount has been added and all the sodium has reacted.
-
The resulting solution is sodium this compound in methanol.
Protocol 2: Preparation of Sodium this compound from Sodium Hydroxide
This method is an alternative that avoids the use of sodium metal.
Materials:
-
Anhydrous methanol
-
Sodium hydroxide pellets or flakes
-
A round-bottom flask equipped with a magnetic stirrer and a distillation apparatus.
Procedure:
-
Add anhydrous methanol to the round-bottom flask and begin stirring.
-
Slowly add the sodium hydroxide to the methanol. The dissolution is exothermic and may cause the methanol to warm.[8] Use a water bath to control the initial temperature if necessary.
-
Once the sodium hydroxide has dissolved, set up the apparatus for distillation.
-
Heat the mixture to drive the equilibrium towards the formation of sodium this compound by removing the water-methanol azeotrope.
-
The reaction is complete when water is no longer being distilled. The remaining solution is sodium this compound in methanol.
Visualizing the Workflow for Handling Exothermic Reactions
The following diagram illustrates the logical steps for safely managing an exothermic reaction during sodium this compound synthesis.
Caption: Workflow for managing exothermic reactions.
References
- 1. The effect of sodium species on methanol synthesis and water–gas shift Cu/ZnO catalysts: utilising high purity zincian georgeite - Faraday Discussions (RSC Publishing) DOI:10.1039/C6FD00202A [pubs.rsc.org]
- 2. quora.com [quora.com]
- 3. 5.3.1 Laboratory Emergency Shutdown Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 4. icheme.org [icheme.org]
- 5. methanolpoisoning.msf.org [methanolpoisoning.msf.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Safety Precautions for Handling Exothermic Reactions [docs.google.com]
- 8. Methanol toxicity - Wikipedia [en.wikipedia.org]
Technical Support Center: Removal of Residual Sodium Methoxide
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of residual sodium methoxide from a reaction mixture.
Troubleshooting Guide & FAQs
Quenching the Reaction
Q1: My reaction is complete. How do I safely neutralize the sodium this compound?
A1: Sodium this compound is a strong base and must be neutralized (quenched) carefully to avoid exothermic reactions that can be violent. The most common method is to add a proton source. This should be done slowly, with efficient stirring, and preferably at a reduced temperature (e.g., in an ice bath). Never add water directly to a concentrated solution of sodium this compound as it can cause a violent reaction.[1]
Q2: What are the recommended quenching agents for sodium this compound?
A2: Several options are available, and the choice depends on the sensitivity of your product to acidic or basic conditions.
-
Saturated Aqueous Ammonium (B1175870) Chloride (NH₄Cl): This is a mildly acidic salt solution (pKa of NH₄⁺ is ~9.24) and is a common and effective choice for quenching reactions.[2][3][4]
-
Weak Acids (e.g., Acetic Acid): A dilute solution of a weak acid like acetic acid (pKa ~4.76) can be used.[5][6][7] However, be cautious as a stronger acid might affect acid-labile functional groups in your desired product.
-
Alcohols (e.g., Methanol (B129727), Isopropanol): Adding an alcohol like methanol (pKa ~15.5) or isopropanol (B130326) can quench the reaction in a more controlled manner than water.[8][9][10][11] Methanol is often used as it is the conjugate acid of the this compound ion.
-
Water: While it can be used, it must be added very slowly and with vigorous stirring to a dilute reaction mixture to dissipate the heat generated.[1] Direct addition to the reaction mixture is not recommended.[1]
Q3: I've added the quenching agent, but I'm not sure if all the sodium this compound has been neutralized. How can I check?
A3: You can check the pH of the aqueous layer after the workup. Wet a piece of pH paper with a drop of the aqueous phase. A neutral or slightly acidic pH indicates that the base has been successfully quenched.
Aqueous Workup and Extraction
Q4: After quenching, how do I remove the resulting salts and byproducts?
A4: An aqueous workup is the standard procedure. This involves adding water and a water-immiscible organic solvent to the reaction mixture in a separatory funnel. The organic product will dissolve in the organic layer, while the inorganic salts (e.g., sodium chloride) and other water-soluble byproducts will partition into the aqueous layer.
Q5: Which organic solvent should I use for extraction?
A5: The choice of extraction solvent depends on the polarity of your product. Common choices include:
-
Ethyl Acetate (B1210297) (EtOAc): A moderately polar solvent that is effective for a wide range of organic compounds.
-
Dichloromethane (DCM): A denser-than-water solvent that is also widely used. Note that DCM is a suspected carcinogen and should be handled with appropriate safety precautions.[12]
Q6: I'm seeing an emulsion form during the extraction. What should I do?
A6: Emulsions are a common issue, especially when residual base is present. To break up an emulsion, you can try the following:
-
Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer can help force the separation of the layers.
-
Allow the mixture to stand for a longer period.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
Filter the entire mixture through a pad of Celite.
Purification
Q7: My crude product still contains some impurities after the workup. What are the next steps?
A7: Further purification is often necessary. The two most common methods for solid compounds are:
-
Flash Column Chromatography: This technique separates compounds based on their polarity, allowing for the isolation of the desired product from any remaining impurities.
-
Recrystallization: This method involves dissolving the crude product in a hot solvent and allowing it to cool slowly. The desired compound will crystallize out in a pure form, leaving the impurities dissolved in the solvent.
Q8: How do I choose a suitable solvent for recrystallization?
A8: A good recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. The impurities, on the other hand, should either be very soluble or insoluble in the solvent at all temperatures.
Data Presentation
Table 1: Comparison of Common Quenching Agents for Sodium this compound
| Quenching Agent | pKa | Advantages | Disadvantages |
| Saturated Aqueous NH₄Cl | ~9.24[2][3][4] | Mildly acidic, effective at neutralizing strong bases, readily available. | May not be suitable for products sensitive to even mild acidity. |
| Acetic Acid | ~4.76[5][6][7] | Stronger acid for more robust quenching. | Can protonate sensitive functional groups; excess acid may need to be neutralized. |
| Methanol | ~15.5[8][9][10][11] | Less exothermic than water, regenerates the solvent often used for the reaction. | Weaker acid, may not fully quench if a large excess of base is present. |
| Water | ~15.7 | Readily available and inexpensive. | Highly exothermic reaction, can be violent if added too quickly.[1] |
Table 2: Properties of Common Solvents for Extractive Workup
| Solvent | Boiling Point (°C) | Density (g/mL) | Key Characteristics |
| Ethyl Acetate | 77.1[1][13][14][15][16][17][18][19] | 0.902[13][15][16] | Moderately polar, effective for a wide range of compounds, less dense than water. |
| Dichloromethane (DCM) | 39.6[12][20][21][22][23][24] | 1.3266[12][20][22][23][24] | Good solvent for many organic compounds, denser than water, volatile. Suspected carcinogen.[12] |
| Methanol | 64.7[8][25][26][27][28][29][30][31] | 0.792[8][30][32] | Polar protic solvent, miscible with water. Used as a quenching agent and reaction solvent. |
Experimental Protocols
Protocol 1: Quenching with Saturated Aqueous Ammonium Chloride and Extractive Workup
-
Cool the Reaction Mixture: Place the reaction flask in an ice-water bath and cool to 0-5 °C with stirring.
-
Slow Addition of Quenching Agent: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to the cooled reaction mixture. Monitor the temperature to ensure it does not rise significantly. Continue addition until gas evolution (if any) ceases and the mixture is no longer strongly basic (test with pH paper on an aliquot diluted with water).
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., ethyl acetate).
-
Wash the Organic Layer: Shake the separatory funnel to mix the layers. Allow the layers to separate and drain the aqueous layer. Wash the organic layer sequentially with:
-
Water (to remove most of the inorganic salts).
-
Brine (saturated aqueous NaCl) (to help break any emulsions and remove residual water).
-
-
Dry and Concentrate: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Choose a Solvent System: Select a solvent or a mixture of solvents in which your desired compound has high solubility when hot and low solubility when cold.
-
Dissolve the Crude Product: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Allow the crystals to air dry or dry them in a vacuum oven.
Mandatory Visualization
References
- 1. APC Pure | News | The Complete Guide to Ethyl Acetate / Ethyl Ethanoate [apcpure.com]
- 2. quora.com [quora.com]
- 3. Ammonium Chloride [commonorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. Acetic Acid [commonorganicchemistry.com]
- 6. Acetic acid - Wikipedia [en.wikipedia.org]
- 7. sciencing.com [sciencing.com]
- 8. Methanol - Wikipedia [en.wikipedia.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. scribd.com [scribd.com]
- 11. quora.com [quora.com]
- 12. Dichloromethane [commonorganicchemistry.com]
- 13. Ethyl acetate - Wikipedia [en.wikipedia.org]
- 14. acs.org [acs.org]
- 15. Ethyl Acetate: Structure, Properties, Uses & Safety in Chemistry [vedantu.com]
- 16. Ethyl acetate 141-78-6 [sigmaaldrich.com]
- 17. alcohols.co.uk [alcohols.co.uk]
- 18. ctsconservation.com [ctsconservation.com]
- 19. Ethyl Acetate Solvent Properties [macro.lsu.edu]
- 20. Dichloromethane - Wikipedia [en.wikipedia.org]
- 21. acs.org [acs.org]
- 22. CAS Common Chemistry [commonchemistry.cas.org]
- 23. Dichloromethane Solvent Properties [macro.lsu.edu]
- 24. americanelements.com [americanelements.com]
- 25. encyclopedia.airliquide.com [encyclopedia.airliquide.com]
- 26. proprep.com [proprep.com]
- 27. Methanol | 67-56-1 [chemicalbook.com]
- 28. Methanol Solvent Properties [macro.lsu.edu]
- 29. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. nj.gov [nj.gov]
- 31. Flexi answers - What's the normal boiling point of methanol? | CK-12 Foundation [ck12.org]
- 32. youtube.com [youtube.com]
Common mistakes to avoid when using sodium methoxide solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using sodium methoxide solutions in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the decreased reactivity of my sodium this compound solution?
A1: The most frequent cause of decreased reactivity is the degradation of the sodium this compound. This degradation is primarily due to exposure to moisture and carbon dioxide from the atmosphere.[1][2] Sodium this compound reacts with water to form sodium hydroxide (B78521) and methanol (B129727), and with carbon dioxide to produce sodium carbonate.[1][2] Both sodium hydroxide and sodium carbonate are less basic than sodium this compound and can negatively impact reactions where strong basicity is crucial. To mitigate this, always handle sodium this compound solutions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[3][4]
Q2: My sodium this compound solution has turned yellow. Is it still usable?
A2: A yellow to orange discoloration of sodium this compound solutions can occur upon exposure to air.[5] This is often attributed to air oxidation, potentially forming aldehydes which can then undergo condensation reactions to create colored impurities.[5] While a slight discoloration may not significantly affect some reactions, it is an indicator of decomposition. For sensitive applications, it is recommended to determine the active concentration of the solution via titration before use or to use a fresh, colorless solution.[6][7]
Q3: How should I properly store my sodium this compound solution to maintain its quality?
A3: Proper storage is critical for maintaining the integrity of sodium this compound solutions. Store the solution in a tightly sealed, corrosion-resistant container, preferably under an inert atmosphere like dry nitrogen or argon.[3] The storage area should be cool, dry, well-ventilated, and away from heat, sparks, and open flames.[8][9] Avoid contact with incompatible materials such as water, acids, and oxidizing agents.[3][4] Using stainless steel storage tanks is recommended to prevent corrosion.[4]
Q4: What are the key safety precautions I should take when working with sodium this compound solutions?
A4: Sodium this compound is a corrosive, flammable, and toxic substance that requires careful handling.[10][11] Always work in a well-ventilated area or a fume hood.[8][9] Personal protective equipment (PPE) is mandatory and should include chemical-resistant gloves (neoprene or nitrile rubber), safety goggles or a face shield, and a flame-resistant lab coat.[3][10] Ensure that an eye wash station and safety shower are readily accessible.[3][4] All equipment should be properly grounded to prevent static discharge, and non-sparking tools should be used.[4][8]
Troubleshooting Guides
Problem 1: Inconsistent or Low Yields in My Reaction
If you are experiencing inconsistent or low yields in reactions where sodium this compound is used as a base or nucleophile, the issue may lie with the quality of your sodium this compound solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Problem 2: Formation of Unexpected Byproducts
The presence of unexpected byproducts can often be traced back to the degradation of the sodium this compound solution.
Degradation Pathway:
Caption: Degradation pathway of sodium this compound.
The formation of sodium hydroxide introduces water into the reaction mixture, which can lead to hydrolysis of sensitive functional groups. Sodium carbonate, a weaker base, may not be sufficient to drive the desired reaction to completion, leading to starting material recovery or side reactions.
Experimental Protocols
Protocol 1: Standardization of Sodium this compound Solution by Titration
This protocol allows for the determination of the exact concentration of active sodium this compound in a solution. It is crucial to perform this standardization before use in sensitive applications, especially if the solution has been stored for an extended period.
Methodology:
-
Preparation of Benzoic Acid Standard: Accurately weigh approximately 0.4 g of primary standard benzoic acid and dissolve it in 80 mL of dimethylformamide in a flask.[6][12]
-
Indicator Addition: Add 3 drops of a 1 in 100 solution of thymol (B1683141) blue in dimethylformamide or 0.15 ml of thymolphthalein (B86794) solution.[6][12]
-
Titration: Titrate the benzoic acid solution with the sodium this compound solution to a blue endpoint.[6][12] It is important to protect the solution from atmospheric carbon dioxide throughout the titration.[12]
-
Blank Determination: Perform a blank titration with 80 mL of dimethylformamide and the indicator, and make any necessary corrections.[12]
-
Calculation: The molarity of the sodium this compound solution can be calculated using the following formula:
Molarity (M) = (mass of benzoic acid in g / 122.12 g/mol ) / (Volume of NaOMe solution in L - Volume of blank in L)
Note: 1 mL of 0.1 M sodium this compound is equivalent to 0.01221 g of benzoic acid (C7H6O2).[12]
Experimental Workflow for Standardization:
Caption: Workflow for standardizing a sodium this compound solution.
Data Presentation
Table 1: Physical and Chemical Properties of Sodium this compound
| Property | Value | Reference |
| Chemical Formula | CH₃ONa | [1] |
| Molar Mass | 54.02 g/mol | [1] |
| Appearance | White solid | [1][11] |
| Melting Point | 127 °C (decomposes) | [1] |
| Solubility in Water | Reacts violently | [1][13] |
| Solubility | Soluble in methanol and ethanol | [1] |
Table 2: Common Impurities in Sodium this compound and their Impact
| Impurity | Formation | Impact on Reactions |
| Sodium Hydroxide (NaOH) | Reaction with water[1][13] | Weaker base than NaOMe; can act as a nucleophile, leading to undesired byproducts. |
| Sodium Carbonate (Na₂CO₃) | Reaction with carbon dioxide[1][2] | Significantly weaker base; may result in incomplete reactions or low yields. |
| Sodium Formate | Potential byproduct of degradation | Can interfere with catalytic processes. |
References
- 1. Sodium this compound - Wikipedia [en.wikipedia.org]
- 2. chinasolvents.com [chinasolvents.com]
- 3. gelest.com [gelest.com]
- 4. biodieselmagazine.com [biodieselmagazine.com]
- 5. Sciencemadness Discussion Board - Yellowing of Sodium this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. scribd.com [scribd.com]
- 7. Sciencemadness Discussion Board - Determining the concentration of this compound solution - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. kishida.co.jp [kishida.co.jp]
- 10. lobachemie.com [lobachemie.com]
- 11. Sodium this compound | CH3ONa | CID 10942334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Preparation and Standardization of 0.1 M Sodium this compound | Pharmaguideline [pharmaguideline.com]
- 13. Sodium this compound - Sciencemadness Wiki [sciencemadness.org]
Impact of free fatty acids on methoxide catalyst efficiency.
Technical Support Center: Methoxide Catalyst Efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions regarding the impact of free fatty acids (FFAs) on the efficiency of this compound catalysts.
Frequently Asked Questions (FAQs)
Q1: What is the primary issue with free fatty acids (FFAs) when using a this compound catalyst?
A1: Free fatty acids react with basic this compound catalysts (e.g., sodium this compound, potassium this compound) in a neutralization reaction to form soap and water.[1][2] This process consumes the catalyst, reducing its availability for the desired transesterification reaction and thereby lowering the efficiency and yield of the intended product, such as biodiesel.[3] The soap formation can also lead to emulsification, which complicates the separation and purification of the final product.[4]
Q2: What is the acceptable limit of FFA content in feedstock for efficient this compound-catalyzed reactions?
A2: For efficient transesterification using an alkaline catalyst like sodium this compound, the FFA content of the oil should be low. Various studies suggest that the FFA level should ideally be below 0.5% to avoid significant soap formation and catalyst consumption.[4][5] However, some sources indicate that base catalysts can tolerate FFA content up to 2-3% under certain conditions.[3][6] Feedstocks with FFA levels exceeding 1% generally require pretreatment to reduce the acid content before introducing the this compound catalyst.[1]
Q3: How can I determine the FFA content in my oil or fat feedstock?
A3: The most common method for determining FFA content is through titration. This involves dissolving a known weight of the oil or fat in a solvent mixture (e.g., ethanol (B145695) and diethyl ether) and titrating it with a standardized solution of a base, typically potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), using a phenolphthalein (B1677637) indicator.[7][8] The volume of the titrant used is then used to calculate the acid value, which can be converted to % FFA. Potentiometric titration can also be used for this purpose.[9][10]
Q4: What are the common pretreatment methods to reduce high FFA content in feedstocks?
A4: There are several techniques to lower the FFA content in feedstocks before using a this compound catalyst:
-
Acid Esterification: This is a widely used method where the feedstock is reacted with an alcohol (like methanol) in the presence of an acid catalyst (e.g., sulfuric acid). This process converts the FFAs into esters (e.g., fatty acid methyl esters or FAMEs), which are often the desired product, and water.[1][11]
-
Glycerolysis: This technique involves reacting the high FFA feedstock with glycerol (B35011) at high temperatures, often with a catalyst like zinc chloride. The FFAs react with glycerol to form monoglycerides (B3428702) and diglycerides, which can then be transesterified using an alkaline catalyst.[11][12]
-
Caustic Stripping: In this method, a caustic solution is used to react with and remove the FFAs as soaps. However, this can lead to a loss of yield as the soaps are typically separated and discarded.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low product yield and/or slow reaction rate. | High Free Fatty Acid (FFA) content in the feedstock consuming the catalyst. | 1. Determine the FFA content of your feedstock using a titration method. 2. If FFA is >1%, consider a pretreatment step like acid esterification to reduce the FFA level.[1] 3. Alternatively, increase the amount of this compound catalyst to compensate for the amount that will be neutralized by the FFAs. |
| Formation of a thick, soapy emulsion during the reaction. | Saponification reaction due to high FFA levels reacting with the this compound catalyst. | 1. Stop the reaction and attempt to break the emulsion by adding a brine solution or heating the mixture gently. 2. For future experiments, ensure the FFA content of the feedstock is below the recommended threshold (ideally <0.5%).[4][5] 3. Consider using a two-step process: acid esterification followed by alkaline transesterification.[11] |
| Difficulty in separating the ester product from the glycerol byproduct. | The presence of soap, formed from the reaction of FFAs and the catalyst, is acting as an emulsifier.[4] | 1. Wash the product mixture with warm, slightly acidified water to help break down the soaps.[4] 2. Centrifugation can also aid in separating the layers. 3. To prevent this in subsequent reactions, reduce the initial FFA content of the feedstock. |
| Inconsistent results between batches. | Variation in the FFA content of the feedstock. | 1. Always measure the FFA content of each new batch of feedstock before starting the reaction. 2. Adjust the amount of catalyst or perform pretreatment as necessary based on the measured FFA level. |
Data Presentation
Table 1: Effect of FFA on this compound Catalyst Requirement and Product Yield This table compiles illustrative data from various sources to show the general trend.
| Initial FFA Content (%) | Recommended Catalyst (Sodium this compound, wt%) | Expected Outcome | Reference |
| < 0.5% | 0.5 - 1.0 | High conversion rate (>95%), minimal soap formation. | [4][5] |
| 1% - 2% | > 1.0 (additional catalyst needed) | Moderate conversion, risk of some soap formation. | [3] |
| > 2% | Pretreatment recommended | Low conversion, significant soap formation and emulsification if not pretreated. | [6][13] |
| 5% - 15% | Pretreatment is necessary | Very low to no conversion with alkaline catalyst alone. | [1][11] |
Table 2: Comparison of Pretreatment Methods for High FFA Feedstocks
| Pretreatment Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Acid Esterification | Methanol (B129727), Sulfuric Acid | 60°C, 1 hour | No yield loss (FFAs are converted to product), no soap production.[1] | Can be slow, water produced can inhibit the reaction.[11] |
| Glycerolysis | Glycerol, Zinc Chloride | ~200°C | No methanol added during pretreatment. | High temperatures required, relatively slow reaction.[11] |
| Caustic Stripping | Caustic solution (e.g., NaOH) | Varies | Fast reaction. | Significant yield loss due to soap formation, disposal issues with soap.[1] |
Experimental Protocols
Protocol 1: Determination of Free Fatty Acid Content by Titration
This protocol is a standard method to determine the acid value, which is then used to calculate the percentage of free fatty acids.[7][8]
Materials:
-
Oil/fat sample
-
200 ml Conical flask
-
Solvent mixture: 1:1 (v/v) neutralized ethyl alcohol and diethyl ether
-
Phenolphthalein indicator solution (1% in 95% ethanol)
-
Standardized 0.1 N Potassium Hydroxide (KOH) solution
-
Burette, stand, and clamp
-
Hot plate
Procedure:
-
Accurately weigh an appropriate amount of the oil sample into a 200 ml conical flask. The sample size should be chosen such that the titration volume does not exceed 10 ml.
-
Add 50-100 ml of the freshly neutralized hot solvent mixture to the flask.
-
Add about 1 ml of phenolphthalein indicator solution.
-
Gently heat the mixture to a boil for approximately five minutes.
-
While the solution is still hot, titrate with the standard 0.1 N KOH solution, shaking the flask vigorously, until a faint, permanent pink color persists for at least 30 seconds.
-
Record the volume of KOH solution used.
Calculation:
-
Acid Value (mg KOH/g) = (V × N × 56.1) / W
-
V = volume of KOH solution used (ml)
-
N = normality of the KOH solution
-
56.1 = molecular weight of KOH ( g/mol )
-
W = weight of the oil sample (g)
-
-
% FFA (as Oleic Acid) = Acid Value / 1.99
Visualizations
Caption: Mechanism of this compound catalyst deactivation by FFAs.
Caption: Troubleshooting workflow for high FFA feedstocks.
Caption: Experimental workflow for FFA determination via titration.
References
- 1. High FFA Pretreatment - SRS BiodieselSRS Biodiesel [srsbiodiesel.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Sunflower Oil Transesterification Process Using Sodium this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biofueljournal.com [biofueljournal.com]
- 6. researchgate.net [researchgate.net]
- 7. egyankosh.ac.in [egyankosh.ac.in]
- 8. ysi.com [ysi.com]
- 9. mt.com [mt.com]
- 10. xylemanalytics.com [xylemanalytics.com]
- 11. youtube.com [youtube.com]
- 12. Maximizing biodiesel production from high free fatty acids feedstocks through glycerolysis treatment [inis.iaea.org]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Sodium Methoxide and Potassium Methoxide as Transesterification Catalysts
For Researchers, Scientists, and Drug Development Professionals
The transesterification of triglycerides into fatty acid methyl esters (FAME), commonly known as biodiesel, is a cornerstone of renewable energy research and has applications in the synthesis of various chemical intermediates. The efficiency of this reaction heavily relies on the choice of catalyst. Among the most effective are alkali metal alkoxides, with sodium methoxide (CH₃ONa) and potassium this compound (CH₃OK) being two of the most prominent homogeneous catalysts. This guide provides an objective, data-driven comparison of their performance, detailed experimental protocols, and a visual representation of the experimental workflow.
Performance Comparison: Sodium this compound vs. Potassium this compound
Both sodium this compound and potassium this compound are highly effective catalysts for transesterification, significantly accelerating the reaction rate.[1] Alkali metal alkoxides are generally more active than their hydroxide (B78521) counterparts (NaOH and KOH) because they do not produce water as a byproduct, which can lead to saponification (soap formation) and reduce the final ester yield.[2][3]
Studies comparing the two methoxides reveal nuances in their catalytic activity and suitability for different feedstocks and process conditions. Potassium-based catalysts have been reported to give slightly higher yields in some cases, while sodium-based catalysts may result in lower soap formation. Sodium this compound is often noted for being a highly active catalyst that promotes good phase separation between the ester and glycerol (B35011) layers.[4]
The choice between sodium and potassium this compound can depend on factors such as the free fatty acid (FFA) content of the oil, desired reaction time, and economic considerations. For oils with low FFA content, both catalysts perform exceptionally well.
Quantitative Data Summary
The following table summarizes experimental data from various studies to provide a comparative overview of the performance of sodium this compound and potassium this compound under different reaction conditions.
| Parameter | Sodium this compound (CH₃ONa) | Potassium this compound (CH₃OK) | Feedstock | Reference |
| Biodiesel Yield | ~100% | 99.0% | Sunflower Oil / Waste Cooking Oil | [4][5] |
| Catalyst Conc. | 0.29 - 0.5 wt.% | 0.2 mol/mol (~1.59 wt.%) - 1.0 wt.% | Refined Palm Oil / Canola Oil | [3][6][7] |
| Methanol (B129727):Oil Ratio | 5.3:1 (molar) | 4.5:1 (molar) | Refined Palm Oil / Canola Oil | [3][6] |
| Reaction Temperature | 57 - 60 °C | 50 °C | Refined Palm Oil / Canola Oil | [3][6] |
| Reaction Time | 40 - 60 min | Not Specified | Refined Palm Oil | [4][6] |
| Soap Formation | Generally lower than potassium-based catalysts | Can be higher than sodium-based catalysts | General Observation |
Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution as experimental conditions can vary.
Experimental Protocols
This section provides a detailed methodology for a typical laboratory-scale transesterification reaction.
Materials:
-
Vegetable oil (e.g., refined canola, sunflower, or soybean oil with low FFA < 0.5%)
-
Methanol (anhydrous, 99.8%+)
-
Catalyst: Sodium this compound (powder or solution in methanol) or Potassium this compound (solution in methanol)
-
Glacial acetic acid or another weak acid for neutralization
-
Anhydrous sodium sulfate (B86663)
-
Hexane (B92381) (for gas chromatography analysis)
-
Internal standard for GC (e.g., methyl heptadecanoate)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Thermometer or thermocouple
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID)
Procedure:
-
Oil Preparation:
-
This compound Solution Preparation:
-
In a separate, dry flask, prepare the methanolic catalyst solution. For a 6:1 methanol-to-oil molar ratio and 1 wt.% catalyst concentration (relative to oil):
-
Calculate the required moles of methanol and oil.
-
Weigh the corresponding mass of methanol (e.g., ~22g for 100g of soybean oil).
-
Carefully add 1g of sodium this compound (or the equivalent molar amount of potassium this compound) to the methanol.
-
-
Stir the mixture until the catalyst is completely dissolved. This reaction is exothermic and should be handled with care in a fume hood.
-
-
Transesterification Reaction:
-
Product Separation:
-
After the reaction is complete, stop the heating and stirring and transfer the mixture to a separatory funnel.
-
Allow the mixture to settle for at least one hour. Two distinct layers will form: an upper layer of fatty acid methyl esters (biodiesel) and a lower layer of glycerol.
-
Carefully drain the bottom glycerol layer.
-
-
Purification:
-
Neutralize the crude biodiesel by adding a small amount of weak acid to quench the remaining catalyst.
-
"Wash" the biodiesel by adding warm deionized water (approximately 20% of the biodiesel volume), gently shaking, and allowing the layers to separate. Drain the lower water layer. Repeat this washing step 2-3 times until the wash water is neutral.
-
To remove residual water, dry the biodiesel over anhydrous sodium sulfate or by using a rotary evaporator.
-
-
Analysis:
-
Determine the FAME content using gas chromatography (GC) according to standard methods (e.g., EN 14103 or ASTM D6584). Prepare a sample by dissolving a known mass of the purified biodiesel in hexane with an internal standard.[4]
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the transesterification process, from reactant preparation to final product analysis.
Caption: Workflow for base-catalyzed transesterification.
Conclusion
Both sodium this compound and potassium this compound are excellent catalysts for transesterification, capable of achieving high yields of fatty acid methyl esters under optimized conditions. The choice between them is not always straightforward and may depend on the specific characteristics of the feedstock, process economics, and desired purity of the final product. Sodium this compound is often favored for its high activity and tendency to produce less soap.[4] However, potassium-based catalysts can also provide superior yields in certain scenarios. For researchers and drug development professionals utilizing transesterification, a careful evaluation of these catalysts based on empirical data is crucial for process optimization and achieving desired outcomes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Widely used catalysts in biodiesel production: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07931F [pubs.rsc.org]
- 3. PROCESS OPTIMIZATION OF BIODIESEL PRODUCTION USING ALKALINE CATALYSTS [elibrary.asabe.org]
- 4. Optimization of Sunflower Oil Transesterification Process Using Sodium this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Sodium Methoxide and Sodium Hydroxide in Biodiesel Production
For Researchers, Scientists, and Drug Development Professionals
The production of biodiesel through the transesterification of triglycerides is a cornerstone of renewable energy research. The choice of catalyst in this process is critical, significantly influencing reaction efficiency, product yield, and overall process economics. Among the most common homogeneous base catalysts are sodium methoxide (NaOCH₃) and sodium hydroxide (B78521) (NaOH). This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visual representations of the underlying chemical processes and workflows.
Performance Comparison: Sodium this compound vs. Sodium Hydroxide
Experimental evidence consistently demonstrates that while both sodium this compound and sodium hydroxide are effective catalysts for transesterification, they exhibit key differences in performance. Sodium this compound generally leads to higher biodiesel yields and faster reaction rates compared to sodium hydroxide under similar conditions.[1] This is primarily because the reaction of sodium hydroxide with methanol (B129727) to form the active this compound species also produces water, which can lead to soap formation through the saponification of triglycerides.[2][3] This side reaction not only consumes the catalyst but also complicates the purification process and reduces the final biodiesel yield.
Conversely, sodium this compound is supplied as a methanolic solution and does not generate water, thereby minimizing the issue of saponification. Although sodium hydroxide is often less expensive, the potential for higher yields and simpler purification with sodium this compound can make it a more economically viable option in the long run.[1][3]
Quantitative Data Summary
The following table summarizes experimental data from studies comparing the efficacy of sodium this compound and sodium hydroxide in biodiesel production.
| Parameter | Sodium this compound (NaOCH₃) | Sodium Hydroxide (NaOH) | Feedstock | Reference |
| Optimal Catalyst Concentration | 0.5% w/w | 1.0% w/w | Waste Soybean Oil | [4] |
| Biodiesel Yield | 94.54% | 87.70% | Eruca Sativa Oil | [5] |
| Biodiesel Yield | Higher | Lower | Canola Oil | [1] |
| Soap Formation | Lower | Higher | Canola Oil | |
| Reaction Rate | Generally Faster | Slower due to water formation | General | [3] |
Experimental Protocols
Below are detailed methodologies for biodiesel production using both sodium this compound and sodium hydroxide as catalysts. These protocols are generalized based on common laboratory practices.
Protocol 1: Biodiesel Production Using Sodium this compound
-
Oil Preparation: Filter the raw vegetable oil to remove any solid impurities. If the oil has a high free fatty acid (FFA) content (acid value > 1 mg KOH/g), a pre-esterification step with an acid catalyst is recommended. Heat the filtered oil to the desired reaction temperature (e.g., 60-65°C) in a reaction vessel equipped with a magnetic stirrer and a condenser.
-
Catalyst Preparation (Sodium this compound Solution): In a separate, dry flask, carefully measure the required amount of methanol. Slowly add the predetermined quantity of sodium this compound solution (typically 25-30% in methanol) to the methanol with gentle stirring. This step should be performed in a fume hood due to the toxicity and flammability of methanol.
-
Transesterification Reaction: Once the oil has reached the target temperature, slowly add the sodium this compound/methanol solution to the reaction vessel while stirring vigorously. Continue the reaction for the specified time (e.g., 60-90 minutes) at a constant temperature.[6]
-
Separation: After the reaction is complete, turn off the heat and stirrer and allow the mixture to settle in a separatory funnel for several hours (typically 8-24 hours). The mixture will separate into two distinct layers: a lighter upper layer of biodiesel (fatty acid methyl esters) and a denser lower layer of glycerol (B35011).[6]
-
Purification: Carefully drain the glycerol layer. The biodiesel layer is then washed with warm, deionized water to remove any residual catalyst, soap, and methanol. The washing process is repeated until the wash water is neutral.
-
Drying: The washed biodiesel is then dried to remove any remaining water, typically by heating it to a temperature above 100°C under vacuum or by passing it through anhydrous sodium sulfate.
Protocol 2: Biodiesel Production Using Sodium Hydroxide
-
Oil Preparation: Follow the same procedure as in Protocol 1 for oil filtration and pre-esterification if necessary. Heat the oil to the desired reaction temperature (e.g., 60-65°C).
-
Catalyst Preparation (Sodium this compound formation in situ): In a separate, dry flask, carefully measure the required amount of methanol. Slowly add the predetermined quantity of sodium hydroxide pellets to the methanol while stirring.[6] This is an exothermic reaction and will generate heat. Continue stirring until all the NaOH pellets have dissolved to form sodium this compound.[7] This step must be performed in a fume hood.
-
Transesterification Reaction: Follow the same procedure as in Protocol 1 for the transesterification reaction, adding the freshly prepared sodium this compound/methanol solution to the heated oil.
-
Separation and Purification: Follow the same separation and purification steps as described in Protocol 1. Due to the potential for higher soap formation, the separation and washing steps may require more attention to break any emulsions that may have formed.
-
Drying: Dry the purified biodiesel as described in Protocol 1.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the underlying chemical transformations, the following diagrams have been generated using Graphviz.
References
- 1. PROCESS OPTIMIZATION OF BIODIESEL PRODUCTION USING ALKALINE CATALYSTS [elibrary.asabe.org]
- 2. 8.2 The Reaction of Biodiesel: Transesterification | EGEE 439: Alternative Fuels from Biomass Sources [courses.ems.psu.edu]
- 3. extension.okstate.edu [extension.okstate.edu]
- 4. cropj.com [cropj.com]
- 5. researchgate.net [researchgate.net]
- 6. Biodiesel Production [jatrophaworld.org]
- 7. scribd.com [scribd.com]
Navigating the Landscape of Strong Bases: Alternatives to Sodium Methoxide in Organic Synthesis
In the realm of organic synthesis, the choice of a strong base is a critical decision that can significantly influence the outcome of a reaction. Sodium methoxide has long been a staple for chemists, facilitating a wide range of transformations from deprotonations to condensation reactions.[1] However, its utility can be limited by factors such as solubility, steric hindrance, and nucleophilicity. This guide provides a comparative overview of several powerful alternatives to sodium this compound, offering experimental insights to aid researchers, scientists, and drug development professionals in selecting the optimal base for their synthetic challenges.
The alternatives discussed herein—Potassium tert-butoxide, Sodium Hydride, and Lithium Diisopropylamide (LDA)—each possess unique properties that make them suitable for specific applications where sodium this compound may fall short.
Comparative Analysis of Strong Bases
The selection of a strong base is often dictated by the specific requirements of the reaction, including the pKa of the substrate, the desired regioselectivity, and the tolerance of functional groups. The following table summarizes the key characteristics and performance of these bases in representative organic transformations.
| Base | Formula | pKa of Conjugate Acid | Key Features | Typical Applications |
| Sodium this compound | NaOCH₃ | ~15.5 (Methanol) | Strong base, good nucleophile. | Dehydrohalogenation, Claisen and Dieckmann condensations, transesterification.[1] |
| Potassium tert-Butoxide | KOC(CH₃)₃ | ~17 (tert-Butanol) | Strong, sterically hindered, non-nucleophilic base.[2][3] | Elimination reactions (favors Hofmann product), deprotonation of sterically hindered substrates.[4] |
| Sodium Hydride | NaH | ~35 (H₂) | A superbase, non-nucleophilic, insoluble in organic solvents.[5][6] | Deprotonation of alcohols, phenols, and carbon acids; promotes condensation reactions.[5][7] |
| Lithium Diisopropylamide (LDA) | LiN(i-Pr)₂ | ~36 (Diisopropylamine in THF) | Very strong, sterically hindered, non-nucleophilic base.[8][9] | Kinetic enolate formation from ketones and esters, selective deprotonation.[10][11] |
In-Depth Look at Alternative Bases
Potassium tert-Butoxide (KOt-Bu)
Potassium tert-butoxide is a strong, non-nucleophilic base valued for its steric bulk.[2][3] This bulkiness hinders its ability to act as a nucleophile, minimizing unwanted side reactions like SN2 substitutions.[12] It is particularly effective in elimination reactions, where it preferentially forms the less substituted (Hofmann) alkene product due to its size.[4]
Sodium Hydride (NaH)
As a saline hydride, sodium hydride is a powerful, non-nucleophilic superbase.[5][6] It is capable of deprotonating a wide variety of weak Brønsted acids, including alcohols, phenols, and carbon acids like malonic esters.[5][7] Since it is insoluble in organic solvents, reactions involving NaH occur at the surface of the solid, which can sometimes be a limitation.[7] It is commonly used to promote condensation reactions such as the Dieckmann, Stobbe, Darzens, and Claisen condensations.[5]
Lithium Diisopropylamide (LDA)
LDA is a highly popular, sterically hindered strong base that is prized for its non-nucleophilic character.[8][9][10] Its primary application lies in the selective deprotonation of ketones, esters, and other carbonyl compounds to form kinetic enolates.[8][11] This allows for precise control in subsequent alkylation and condensation reactions.[10] LDA is typically prepared in situ by treating diisopropylamine (B44863) with n-butyllithium at low temperatures.[8][9]
Experimental Data and Protocols
To provide a practical context for the comparison, this section details experimental protocols for key reactions where these bases are employed, along with comparative yield data where available.
1. Deprotonation of an Alcohol
-
Reaction: Conversion of a generic alcohol (R-OH) to its corresponding alkoxide (R-O⁻Na⁺).
-
Sodium this compound (for comparison): While sodium this compound is an alkoxide itself, its use in deprotonating a different alcohol would lead to an equilibrium mixture.
-
Sodium Hydride Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, a solution of the alcohol (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.[13]
-
The reaction mixture is stirred at room temperature until the evolution of hydrogen gas ceases (typically 1-2 hours).
-
The resulting alkoxide solution is then ready for use in subsequent reactions.
-
2. Elimination Reaction: Dehydrobromination of 2-Bromobutane (B33332)
-
Reaction: Elimination of HBr from 2-bromobutane to form a mixture of 1-butene (B85601) and 2-butene.
-
Comparative Yields:
| Base | 1-Butene (Hofmann Product) Yield | 2-Butene (Zaitsev Product) Yield |
| Sodium this compound | ~20% | ~80% |
| Potassium tert-Butoxide | ~70% | ~30% |
-
Potassium tert-Butoxide Protocol:
-
To a solution of 2-bromobutane (1.0 equivalent) in tert-butanol, potassium tert-butoxide (1.5 equivalents) is added portion-wise at 50 °C.[4]
-
The reaction mixture is stirred at 50 °C for 3 hours.
-
After cooling, the mixture is quenched with water and the organic products are extracted with diethyl ether.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the alkene mixture.
-
3. Kinetic Enolate Formation: Deprotonation of 2-Methylcyclohexanone (B44802)
-
Reaction: Selective deprotonation of 2-methylcyclohexanone to form the kinetic or thermodynamic enolate.
-
Comparative Enolate Ratios:
| Base | Kinetic Enolate (less substituted) | Thermodynamic Enolate (more substituted) |
| Sodium this compound | Minor product | Major product |
| Lithium Diisopropylamide (LDA) | >95% | <5% |
-
LDA Protocol:
-
A solution of diisopropylamine (1.1 equivalents) in anhydrous THF is cooled to -78 °C under an inert atmosphere.[9]
-
n-Butyllithium (1.0 equivalent) is added dropwise, and the mixture is stirred for 30 minutes to generate LDA.[14]
-
A solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF is then added dropwise to the LDA solution at -78 °C.[14]
-
The reaction is stirred for 1 hour at -78 °C to ensure complete formation of the kinetic lithium enolate. This enolate solution can then be treated with an electrophile.
-
Visualizing Reaction Pathways
To further illustrate the distinct roles of these bases, the following diagrams depict their application in key synthetic transformations.
Caption: Deprotonation of an alcohol using sodium hydride.
References
- 1. nbinno.com [nbinno.com]
- 2. Potassium tert-butoxide - Wikipedia [en.wikipedia.org]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sodium hydride - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. Sodium_hydride [chemeurope.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. fiveable.me [fiveable.me]
- 12. The Uses of Potassium Tert-butoxide_Chemicalbook [chemicalbook.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Lithium_diisopropylamide [chemeurope.com]
A Comparative Guide to New and Established Analytical Methods for Methoxide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new thermometric titration method for the quantification of methoxide against established analytical techniques, including acid-base titration and Karl-Fischer titration, as well as a recently developed colorimetric method. The performance of each method is evaluated based on key validation parameters as defined by the International Conference on Harmonisation (ICH) guidelines, providing a clear basis for selecting the most appropriate method for your research and development needs.
Performance Comparison of Analytical Methods
The following tables summarize the quantitative performance of each method across various validation parameters. This allows for a direct comparison of their accuracy, precision, sensitivity, and operating range.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Validation Parameter | Acid-Base Titration (Established) | Karl-Fischer Titration (Established) | Thermometric Titration (New) | Colorimetric Method (New) |
| Principle | Neutralization reaction | Reaction with iodine and sulfur dioxide in the presence of a base and alcohol | Enthalpy change of reaction | Formation of a colored complex |
| Specificity | Low (titrates total alkalinity) | Indirect (quantifies water formed from reaction with hydroxide) | High (selective for this compound) | High (selective for this compound) |
| **Linearity (R²) ** | Typically ≥ 0.999[1] | Typically ≥ 0.999 | 0.9961 | 0.9997[2] |
| Accuracy (% Recovery) | High (typically 98-102%) | High (typically 98-102%) | Statistically agrees with Karl-Fischer[3][4] | Not explicitly reported |
| Precision (% RSD) | ≤ 0.3%[5] | ≤ 0.3% | Statistically agrees with Karl-Fischer[3][4] | 0.4% to 1.9%[2] |
| Limit of Detection (LOD) | Not typically determined for this assay | Not typically determined for this assay | Not explicitly reported | ~1.1 x 10⁻³ % w/w[2] |
| Limit of Quantitation (LOQ) | Not typically determined for this assay | Not typically determined for this assay | Not explicitly reported | ~3.2 x 10⁻³ % w/w[2] |
| Range | 80-120% of the test concentration | 80-120% of the test concentration | 21.31 - 28.83% m/m[4] | 0.10 - 0.30% (m/v)[2] |
| Robustness | High | High | Good | Good |
Table 2: Summary of Advantages and Disadvantages
| Method | Advantages | Disadvantages |
| Acid-Base Titration | Simple, inexpensive, well-established. | Lacks specificity; measures total alkalinity including hydroxides and carbonates.[6] |
| Karl-Fischer Titration | Well-established, accurate for indirect this compound determination. | Indirect method, requires reaction to form water, sensitive to atmospheric moisture.[3] |
| Thermometric Titration | Fast, selective for this compound in the presence of hydroxide (B78521), suitable for automation.[3][4] | Requires specialized thermometric titration equipment. |
| Colorimetric Method | High sensitivity (low LOD and LOQ), selective.[2] | Requires a specific reagent (α-santonin), may be less suitable for very high concentrations. |
Experimental Workflow and Method Validation
The validation of a new analytical method is a critical process to ensure its suitability for the intended purpose. The following diagram illustrates the logical workflow for validating a new method against established ones.
Caption: Logical workflow for the validation of a new analytical method.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Acid-Base Titration (Established Method)
This method determines the total alkalinity of a sample, which includes sodium this compound, sodium hydroxide, and sodium carbonate.
Materials:
-
Hydrochloric acid (HCl) solution, 0.1 N, standardized
-
Phenolphthalein (B1677637) indicator solution
-
Deionized water
-
Conical flask, 250 mL
-
Burette, 50 mL
-
Pipette, 5.0 mL
Protocol:
-
Pipette 5.0 mL of the sodium this compound sample into a 250 mL conical flask.
-
Slowly add 100 mL of deionized water while stirring.
-
Add 2-3 drops of phenolphthalein indicator solution.
-
Titrate with 0.1 N HCl solution until the pink color disappears.
-
Record the volume of HCl used.
-
The concentration of total alkalinity as sodium this compound is calculated using the following formula: % Sodium this compound = (V_HCl × N_HCl × 54.02) / (V_sample × 10) where V is the volume in mL and N is the normality of the HCl.
Karl-Fischer Titration (Indirect Established Method)
This method indirectly determines the sodium this compound concentration by quantifying the water produced from the reaction of sodium hydroxide (an impurity) with an acid, which is then correlated back to the this compound content.[3]
Materials:
-
Karl-Fischer titrator
-
Karl-Fischer reagent (e.g., Aquastar®-CombiTitrant 5)
-
Karl-Fischer solvent (e.g., Aquastar®-CombiSolvent)
-
Benzoic or salicylic (B10762653) acid
-
Gastight syringe
Protocol:
-
Add the Karl-Fischer solvent and benzoic or salicylic acid to the titration cell.
-
Titrate to a stable, dry endpoint to remove any residual water.
-
Accurately weigh and inject a known amount of the sodium this compound sample into the titration cell.
-
The sodium hydroxide in the sample reacts with the acid to produce water, which is then titrated by the Karl-Fischer reagent.
-
The instrument will automatically determine the amount of water.
-
The amount of sodium hydroxide is calculated from the water content, and this is used to correct the total alkalinity value obtained from the acid-base titration to give the true sodium this compound concentration.
Thermometric Titration (New Method)
This method is based on the measurement of the temperature change during the exothermic reaction of sodium this compound with water.[3][4]
Materials:
-
Thermometric titrator
-
Titration vessel, thermally insulated
-
Reagent: 10% (v/v) water in methanol
-
Sodium this compound solutions of known concentrations for calibration
Protocol:
-
Pipette a known volume of the sodium this compound sample into the thermally insulated titration vessel.
-
Start the stirrer at a constant, high speed.
-
Record the initial stable temperature of the solution.
-
Add the water/methanol reagent at a constant rate.
-
The temperature will increase due to the exothermic reaction.
-
The endpoint is detected as a sharp change in the rate of temperature increase.
-
The concentration of sodium this compound is determined by comparing the temperature change to a calibration curve prepared with standard solutions.
Colorimetric Method (New Method)
This method involves the reaction of sodium this compound with α-santonin to form a pink-colored species, the absorbance of which is proportional to the this compound concentration.[2]
Materials:
-
UV-Vis Spectrophotometer
-
α-santonin solution
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Volumetric flasks
-
Pipettes
Protocol:
-
Prepare a series of standard solutions of sodium this compound in methanol.
-
For each standard and the unknown sample, pipette a specific volume into a volumetric flask.
-
Add the α-santonin solution and dilute to the mark with a mixture of DMF and methanol.
-
Allow the reaction to proceed at a controlled temperature (e.g., 25 °C).
-
Measure the absorbance of the resulting pink solution at the wavelength of maximum absorbance (e.g., 513 nm).
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of the unknown sample from the calibration curve.
References
A Comparative Guide to the Efficacy of Alkoxide Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Alkoxide catalysts are a cornerstone of modern organic synthesis, facilitating a diverse range of reactions from the production of biofuels to the synthesis of biodegradable polymers and complex pharmaceutical intermediates. Their efficacy, however, is highly dependent on the choice of the metal cation and the steric and electronic properties of the alkyl group. This guide provides an objective comparison of the performance of common alkoxide catalysts—specifically sodium methoxide, potassium tert-butoxide, and titanium isopropoxide—across three key reaction types: transesterification, ring-opening polymerization, and aldol (B89426) condensation. The information presented is supported by experimental data to aid researchers in catalyst selection and methods development.
Transesterification for Biodiesel Production
Transesterification, the reaction of triglycerides with an alcohol in the presence of a catalyst to form fatty acid alkyl esters (biodiesel) and glycerol (B35011), is a critical industrial process. Alkoxide catalysts are widely employed due to their high activity.
| Catalyst | Oil Feedstock | Alcohol | Catalyst Conc. (wt%) | Temp. (°C) | Time (h) | Biodiesel Yield (%) | Reference |
| Sodium this compound (CH₃ONa) | Waste Cooking Oil | Methanol (B129727) | 1.0 | 60 | 0.5 | ~98 | [1] |
| Potassium this compound (CH₃OK) | Waste Cooking Oil | Methanol | 1.0 | 60 | 0.5 | 99.0 | [1] |
| Sodium Hydroxide (B78521) (NaOH) | Waste Cooking Oil | Methanol | 1.0 | 60 | 0.5 | ~97 | [1] |
| Potassium Hydroxide (KOH) | Waste Cooking Oil | Methanol | 1.0 | 60 | 0.5 | ~97.5 | [1] |
| Titanium Isopropoxide | Soybean Oil | Isopropanol | 1.0 (monomeric form) | 200 | 3 | 41.56 | [2] |
| Titanium Isopropoxide | Soybean Oil | Isopropanol | 16.0 | 200 | - | 71 | [2] |
| Yttrium Isopropoxide | Not specified | Not specified | 1.0 | Not specified | 3 | 35 | [2] |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies.
In alkali-catalyzed transesterification, this compound catalysts generally exhibit higher yields compared to their hydroxide counterparts.[3] A study comparing various homogeneous base catalysts for the methanolysis of waste cooking oil found that potassium this compound provided the highest biodiesel yield (99.0%), followed by sodium this compound, potassium hydroxide, and sodium hydroxide under identical reaction conditions.[1] This suggests that for simple alkali metal alkoxides, the cation (potassium vs. sodium) can influence the catalytic activity.
Transition metal alkoxides, such as titanium isopropoxide, have also been investigated. While direct comparison under the same conditions as alkali metal alkoxides is limited, studies show that titanium isopropoxide can effectively catalyze the transesterification of soybean oil, with yields reaching up to 71% at higher catalyst concentrations.[2] One study comparing different metal isopropoxides found that titanium and yttrium isopropoxides gave the highest ester yields compared to sodium isopropoxide.[2] However, the reaction conditions (e.g., higher temperatures) required for titanium isopropoxide can differ significantly from those for alkali metal alkoxides.
The following is a representative protocol for the transesterification of waste cooking oil using an alkaline catalyst.
Materials:
-
Waste Cooking Oil (WCO)
-
Methanol (CH₃OH)
-
Potassium Hydroxide (KOH)
-
Three-necked flask
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
Procedure:
-
100 g of WCO is placed in a 500 mL three-necked flask.
-
The required amount of KOH catalyst (e.g., 1.0 wt% of the oil) is dissolved in the desired molar ratio of methanol (e.g., 6:1 methanol to oil).
-
The resulting potassium this compound solution is added to the preheated oil in the reactor.
-
The mixture is heated to the reaction temperature (e.g., 60 °C) and stirred vigorously for the specified reaction time (e.g., 90 minutes).
-
After the reaction, the mixture is cooled and transferred to a separatory funnel.
-
The mixture is allowed to settle, and the lower glycerol layer is separated from the upper biodiesel layer.
-
The biodiesel is then purified by washing with warm water to remove any remaining catalyst, soap, and methanol.
Caption: General workflow for comparing the efficacy of different alkoxide catalysts in transesterification.
Ring-Opening Polymerization (ROP) of Lactide
The ring-opening polymerization (ROP) of lactide is a primary method for producing polylactic acid (PLA), a biodegradable and biocompatible polymer. The choice of catalyst is crucial for controlling the polymerization rate, molecular weight, and stereochemistry of the resulting polymer.
| Catalyst | Monomer | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Molecular Weight (Mw/Mn) | PDI | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Titanium Isopropoxide | L-Lactide | Toluene (B28343) | 70 | - | >90 (with supported catalyst) | Varies | - |[4] | | TiCl(O-i-Pr)₃ | L-Lactide | Toluene | 70 | - | <90 (homogeneous) | Varies | - |[4] | | Lithium Isopropoxide | meso-Lactide | THF | - | - | - | - | - |[5] | | Magnesium Isopropoxide | meso-Lactide | THF | - | - | - | - | - |[5] | | Zinc Isopropoxide | meso-Lactide | THF | - | - | - | - | - |[5] | | Lithium tert-Butoxide | meso-Lactide | THF | - | - | - | - | - |[5] | | Magnesium tert-Butoxide | meso-Lactide | THF | - | - | - | - | - |[5] | | Zinc tert-Butoxide | meso-Lactide | THF | - | - | - | - | - |[5] |
Note: A computational study suggests the catalytic activity for meso-lactide ROP follows the trend Li > Mg > Zn for the metal and OiPr > OtBu for the alkoxide ligand.[5] Experimental data for direct comparison is limited.
Titanium alkoxides are effective catalysts for the ROP of lactide.[6] Studies have shown that the structure of the titanium alkoxide initiator significantly influences the polymerization, affecting polymer yield and molecular weight. For instance, titanatranes have been shown to produce polylactides with significantly increased molecular weight over extended polymerization times.[6] The use of supported titanium alkoxide catalysts, such as Ti(O-i-Pr)₄ on silica, can lead to higher conversions and produce polymers with higher molecular weights compared to their homogeneous counterparts.[4]
Computational studies on the initiation of ROP of meso-lactide with various metal alkoxides (M = Li, Mg, Zn; OR = OiPr, OtBu) suggest that the catalytic activity is influenced by both the metal and the alkoxide ligand.[5] The predicted order of activity for the metals is Li > Mg > Zn, and for the alkoxide ligands, isopropoxide is predicted to be more active than tert-butoxide.[5] This suggests that less sterically hindered alkoxides may facilitate faster polymerization initiation.
Alkali metal alkoxides have also been studied. Lithium alkoxides can initiate the polymerization of L-lactide to produce high molecular weight poly(L-lactide) with high optical purity.[5] Sodium and potassium complexes with bio-based ligands have been shown to be very active in the ROP of rac-lactide.[7]
The following protocol is a general procedure for the bulk polymerization of L-lactide using a titanium alkoxide catalyst.
Materials:
-
L-Lactide
-
Titanium(IV) isopropoxide
-
Dry Schlenk flask
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Anhydrous toluene (optional, for catalyst stock solution)
Procedure:
-
Under an inert atmosphere, add the desired amount of L-lactide to a dry Schlenk flask equipped with a magnetic stir bar.
-
If using a stock solution, prepare a solution of titanium isopropoxide in anhydrous toluene.
-
Add the catalyst (or catalyst solution) to the Schlenk flask containing the monomer.
-
Heat the reaction mixture to the desired temperature (e.g., 130-180 °C) under stirring.
-
Maintain the reaction at the set temperature for the desired time. The viscosity of the mixture will increase as polymerization progresses.
-
After the reaction is complete, cool the flask to room temperature.
-
Dissolve the resulting polymer in a suitable solvent (e.g., dichloromethane) and precipitate it in a non-solvent (e.g., cold methanol) to purify.
-
Dry the purified polymer under vacuum.
Caption: Simplified coordination-insertion mechanism for the ring-opening polymerization of lactide catalyzed by a metal alkoxide.
Aldol Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that joins two carbonyl compounds. Alkoxide bases are commonly used to deprotonate the α-carbon of one carbonyl compound to form an enolate, which then acts as a nucleophile.
| Catalyst | Reactants | Solvent | Temp. (°C) | Yield (%) | Notes | Reference |
| Sodium Hydroxide (NaOH) | Acetylferrocene + Aldehyde | Ethanol (B145695) | Room Temp. | - | General procedure | [8] |
| Basic Alumina | Aldehyde + Ketone | - | - | 61 | Multistep process with separate elimination | [8] |
| SrMo₀.₅Ni₀.₅O₃-δ | Benzaldehyde + Diethyl Ketone | None | 120 | 88 (conversion) | Heterogeneous catalyst | [9] |
The choice of alkoxide base in an aldol condensation is critical for controlling the reaction pathway. Strong, non-hindered bases like sodium this compound or sodium ethoxide are often used. However, for reactions involving ketones that can self-condense or when specific selectivity is required, a bulkier base like potassium tert-butoxide may be preferred. The steric hindrance of potassium tert-butoxide can favor the formation of the kinetic enolate, leading to different product distributions compared to smaller bases that favor the thermodynamic enolate.
While detailed comparative studies are scarce, the principles of base strength and steric hindrance guide catalyst selection. For simple aldol additions, a moderately strong alkoxide is generally sufficient. For crossed aldol reactions where self-condensation is a concern, careful selection of the base and reaction conditions is necessary.
The following is a general procedure for a base-catalyzed aldol condensation.
Materials:
-
Aldehyde/Ketone (with α-hydrogens)
-
Aldehyde/Ketone (electrophile)
-
Sodium Hydroxide (or other alkoxide base)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the carbonyl compound that will form the enolate in ethanol in a round-bottom flask.
-
Add a solution of the base (e.g., aqueous NaOH) to the flask while stirring.
-
Add the electrophilic carbonyl compound to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating for the required time, monitoring the reaction progress by TLC.
-
After the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure and purify the product by chromatography or recrystallization.
Caption: Logical flow of the key stages in a base-catalyzed aldol condensation reaction.
Conclusion
The efficacy of alkoxide catalysts is highly dependent on the specific reaction, the nature of the metal cation, and the structure of the alkoxide itself. For transesterification , potassium this compound appears to be a highly efficient catalyst among the simple alkali metal alkoxides for biodiesel production. Titanium alkoxides show great promise in the ring-opening polymerization of lactide, where catalyst structure can be tuned to control polymer properties. In aldol condensations , the choice between a small, unhindered alkoxide like sodium this compound and a bulky base like potassium tert-butoxide is dictated by the desired selectivity and the nature of the substrates.
This guide provides a comparative overview based on available literature. Researchers are encouraged to consult the primary literature for detailed experimental conditions and to perform their own optimizations, as catalyst performance can be highly sensitive to subtle changes in the reaction environment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Solvent-free cross aldol condensation of aldehydes and ketones over SrMo1-xNixO3-δ perovskite nanocrystals as heterogeneous catalysts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Sodium Methoxide vs. Enzymatic Catalysts in Industrial Synthesis
For Researchers, Scientists, and Drug Development Professionals
The choice of catalyst is a critical decision in chemical synthesis, profoundly influencing reaction efficiency, cost-effectiveness, and environmental impact. In numerous industrial applications, particularly in biodiesel production and the synthesis of pharmaceutical intermediates, sodium methoxide and enzymatic catalysts represent two distinct and competing approaches. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers and professionals in making informed decisions.
At a Glance: Key Performance and Cost Metrics
The following table summarizes the key quantitative data comparing sodium this compound and enzymatic catalysts, primarily focusing on their application in transesterification for biodiesel production, which serves as a well-documented model for their relative performance.
| Parameter | Sodium this compound | Enzymatic Catalysts (Immobilized Lipase) |
| Catalyst Cost | ~$1.50 - $2.00 / kg | ~$150 - $1100+ / kg (e.g., Novozym 435)[1][2][3][4] |
| Typical Biodiesel Yield | >98%[5][6] | ~90-98%[5] |
| Reaction Temperature | 50-65°C | 30-50°C |
| Reaction Time | 0.5 - 2 hours[7] | 4 - 48 hours |
| Catalyst Reusability | Not reusable (consumed in the reaction) | High (10 to over 100 cycles with retained activity) |
| Feedstock Quality Tolerance | Low (sensitive to free fatty acids and water)[5][8] | High (can handle high free fatty acid and water content) |
| Byproduct Formation | Soap formation (with lower quality feedstock), salts | Minimal byproducts |
| Downstream Processing | Extensive (washing to remove catalyst, soap, and salts; wastewater treatment) | Simplified (easy catalyst separation, minimal washing)[9] |
| Energy Consumption | Higher (due to higher reaction temperatures and distillation) | Lower (milder reaction conditions)[10] |
| Wastewater Generation | Significant | Minimal |
Delving Deeper: A Cost-Benefit Analysis
While sodium this compound presents a lower upfront catalyst cost, a comprehensive cost-benefit analysis reveals a more nuanced picture. The economic advantages of enzymatic catalysts become apparent when considering the entire process, from feedstock flexibility to downstream processing.
Enzymatic catalysts, such as immobilized lipases, operate under milder conditions, leading to significant energy savings.[10] Their high specificity minimizes the formation of byproducts, simplifying purification and drastically reducing the volume of wastewater that requires treatment.[9][10] Furthermore, the ability to reuse immobilized enzymes for numerous cycles can offset their initial high cost over the long term.
Conversely, while sodium this compound is inexpensive, its use with lower-quality feedstocks containing free fatty acids and water leads to soap formation. This not only consumes the catalyst but also complicates the separation of biodiesel from the glycerol (B35011) byproduct, necessitating extensive washing and generating a considerable amount of wastewater.[8] The purification of glycerol from a process using sodium this compound is also more complex and costly due to the presence of salts and soaps.[11]
Experimental Protocols: A Methodological Overview
To provide a practical context for the data presented, the following are generalized experimental protocols for biodiesel production using both sodium this compound and an immobilized enzymatic catalyst.
Protocol 1: Biodiesel Production using Sodium this compound
Materials:
-
Vegetable oil (e.g., soybean, canola)
-
Methanol (B129727) (anhydrous)
-
Sodium this compound (as a 25-30% solution in methanol or solid)
-
Hydrochloric acid or phosphoric acid (for neutralization)
-
Distilled water
Procedure:
-
Oil Preparation: The oil is filtered to remove any solid impurities and preheated to the reaction temperature (typically 60-65°C) in a reactor equipped with a stirrer and a condenser.
-
Catalyst Preparation: A specific amount of sodium this compound (typically 0.5-1.5% by weight of the oil) is dissolved in a predetermined molar ratio of methanol to oil (commonly 6:1).[12]
-
Transesterification Reaction: The sodium this compound-methanol solution is added to the preheated oil. The mixture is vigorously stirred for the duration of the reaction (typically 1-2 hours) while maintaining the temperature.
-
Separation: After the reaction, the mixture is allowed to settle. Two layers form: the upper layer is the crude biodiesel (fatty acid methyl esters), and the lower layer is glycerol. The glycerol layer is drained off.
-
Purification: The crude biodiesel is washed with warm, slightly acidified water to neutralize the remaining catalyst and remove soaps. This is followed by several washes with warm distilled water until the wash water is neutral.
-
Drying: The washed biodiesel is then dried under a vacuum to remove any residual water and methanol.
Protocol 2: Enzymatic Biodiesel Production using Immobilized Lipase (B570770)
Materials:
-
Vegetable oil (can be of lower quality with higher free fatty acids)
-
Methanol
-
Immobilized lipase (e.g., Novozym 435)
-
Buffer solution (optional, depending on the enzyme)
Procedure:
-
Oil Preparation: The oil is filtered and preheated to the optimal temperature for the specific lipase being used (typically 40-50°C).
-
Reaction Setup: The preheated oil, methanol (often added stepwise to avoid enzyme inhibition, with a lower overall molar ratio compared to the chemical method), and the immobilized lipase (typically 5-10% by weight of the oil) are added to the reactor.
-
Transesterification Reaction: The mixture is agitated at a constant temperature for a longer reaction period (ranging from 4 to 48 hours).
-
Catalyst Recovery: After the reaction, the immobilized enzyme is separated from the reaction mixture by simple filtration or centrifugation. The recovered enzyme can be washed and reused for subsequent batches.
-
Product Separation: The remaining mixture is allowed to settle, and the glycerol layer is separated from the biodiesel layer.
-
Purification: Due to the high purity of the crude biodiesel, minimal washing is required. A single wash with warm water may be sufficient, followed by vacuum drying.
Visualizing the Pathways: Reaction Mechanisms and Workflows
To further elucidate the differences between these two catalytic systems, the following diagrams, generated using the DOT language, illustrate the respective reaction pathways and a generalized experimental workflow.
Caption: Reaction pathway for sodium this compound-catalyzed transesterification.
Caption: The Ping-Pong Bi-Bi mechanism of lipase-catalyzed transesterification.
Caption: A comparative overview of the experimental workflows.
Conclusion: A Strategic Choice Based on Priorities
The selection between sodium this compound and enzymatic catalysts is not merely a matter of initial cost but a strategic decision that impacts the entire production process, from feedstock sourcing to waste management.
Sodium this compound remains a viable option for large-scale production where high-quality, low-cost feedstocks are readily available and the infrastructure for handling hazardous materials and treating significant wastewater streams is in place. Its high reactivity and short reaction times are advantageous for maximizing throughput.
Enzymatic catalysts , on the other hand, represent a more sustainable and ultimately cost-effective approach for many modern applications. Their ability to handle variable and lower-quality feedstocks, coupled with significantly reduced energy consumption and waste generation, aligns with the principles of green chemistry. For industries such as pharmaceuticals, where high purity and stereoselectivity are paramount, the specificity of enzymes is a distinct advantage. As the cost of enzymatic catalysts continues to decrease and their stability improves, they are poised to become an increasingly attractive option for a wide range of industrial syntheses.
For researchers and drug development professionals, the high selectivity of enzymatic catalysts can lead to cleaner reaction profiles, simplifying the isolation and purification of target molecules and potentially reducing the cost and time associated with process development and scale-up. The choice, therefore, depends on a careful evaluation of the specific application's priorities, weighing the upfront catalyst cost against the total cost of ownership, environmental impact, and desired product quality.
References
- 1. mdpi.com [mdpi.com]
- 2. Novozym 435 (Candida antarctica lipase, immobilized) [myskinrecipes.com]
- 3. Novozym 435 (Candida antarctica lipase, immobilized) [myskinrecipes.com]
- 4. Novozym 435 9001-62-1 | Chempure [chempure.in]
- 5. Biological Methods in Biodiesel Production and Their Environmental Impact | MDPI [mdpi.com]
- 6. task39.ieabioenergy.com [task39.ieabioenergy.com]
- 7. mdpi.com [mdpi.com]
- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 9. Enzymatic approach to biodiesel production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals [infinitabiotech.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Spectroscopic Analysis for Confirming Product Formation with Methoxide
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of common spectroscopic techniques used to confirm the formation of products in reactions involving sodium methoxide (NaOMe). We will use the model reaction of a base-catalyzed transesterification of ethyl acetate (B1210297) with methanol, where sodium this compound is the active catalyst, to yield methyl acetate. This comparison focuses on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering experimental data and detailed protocols to support analytical decisions.
Model Reaction: Transesterification of Ethyl Acetate
CH₃COOCH₂CH₃ (Ethyl Acetate) + CH₃OH (Methanol) --[NaOMe]--> CH₃COOCH₃ (Methyl Acetate) + CH₃CH₂OH (Ethanol)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful and definitive method for confirming this transformation. It provides detailed structural information by probing the chemical environment of ¹H (proton) and ¹³C nuclei, allowing for unambiguous identification of the starting material and the product.
In the conversion of ethyl acetate to methyl acetate, the key indicators are the disappearance of signals corresponding to the ethyl group (-OCH₂CH₃) and the appearance of a signal for the new methyl ester group (-OCH₃).
Comparative ¹H and ¹³C NMR Data
The following table summarizes the expected chemical shifts (δ) in ppm for the reactant and product, referenced to tetramethylsilane (B1202638) (TMS).[1]
| Compound | Group | ¹H NMR Shift (ppm) | Multiplicity | ¹³C NMR Shift (ppm) |
| Ethyl Acetate | CH₃-C=O | ~2.04 | Singlet | ~21.0 |
| (Reactant) | -O-CH₂ -CH₃ | ~4.12 | Quartet | ~60.5 |
| -O-CH₂-CH₃ | ~1.26 | Triplet | ~14.2 | |
| Methyl Acetate | CH₃ -C=O | ~2.05 | Singlet | ~20.8 |
| (Product) | -O-CH₃ | ~3.67 | Singlet | ~51.8 |
Analysis:
-
¹H NMR: The most telling change is the disappearance of the quartet at ~4.12 ppm and the triplet at ~1.26 ppm, which are characteristic of the ethyl group.[2] These are replaced by a sharp singlet at ~3.67 ppm, corresponding to the three protons of the newly formed methyl ester group.[1] The singlet for the acetyl (CH₃-C=O) protons remains largely unchanged at around 2.05 ppm.[1]
-
¹³C NMR: A clear shift occurs in the carbon signals of the alkoxy group. The signals for the ethyl group carbons at ~60.5 ppm and ~14.2 ppm will be replaced by a single peak for the methyl ester carbon at ~51.8 ppm.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Withdraw a small aliquot (~50 µL) from the reaction mixture. Evaporate the solvent under reduced pressure if necessary. Dissolve the residue (5-15 mg) in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[3] Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the sample is properly positioned within the RF coils.
-
Locking and Shimming: The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the homogeneity of the magnetic field, which sharpens the spectral peaks.
-
Acquisition: Acquire the ¹H NMR spectrum. A standard pulse-acquire experiment is usually sufficient.[4] For a typical small molecule, a single scan may be enough, but 8 to 16 scans are common to improve the signal-to-noise ratio.
-
Processing: Fourier transform the raw data (FID). Phase the resulting spectrum and perform baseline correction.
-
Analysis: Integrate the peaks to determine the relative ratios of protons.[2] Compare the chemical shifts and splitting patterns to reference spectra of the starting material and expected product.
Infrared (IR) Spectroscopy
FTIR spectroscopy is excellent for identifying functional groups present in a sample. In this transesterification, both the reactant and the product are aliphatic esters, meaning they will both show a strong carbonyl (C=O) stretch and C-O stretches.[5][6]
While IR is less definitive than NMR for confirming the specific conversion of ethyl acetate to methyl acetate, it is a rapid method to verify that the ester functional group has been preserved and that no major side reactions (like hydrolysis to a carboxylic acid) have occurred.
Comparative IR Data
| Compound | Functional Group | Vibrational Frequency (cm⁻¹) | Intensity |
| Ethyl Acetate | C=O (Ester Carbonyl) | ~1735 - 1750[5] | Strong |
| (Reactant) | C-O (Stretch) | ~1240 and ~1045[7] | Strong |
| Methyl Acetate | C=O (Ester Carbonyl) | ~1740 - 1750[8][9] | Strong |
| (Product) | C-O (Stretch) | ~1240 and ~1045 | Strong |
Analysis: The IR spectra of both ethyl acetate and methyl acetate are very similar. Both will show a very strong, sharp absorbance in the 1735-1750 cm⁻¹ region, characteristic of a saturated aliphatic ester's C=O bond.[5][7] Both will also display strong C-O stretching bands in the 1300-1000 cm⁻¹ region.[5] Because of this high degree of similarity, IR spectroscopy is best used as a complementary technique to confirm the persistence of the ester group rather than as a primary method to confirm the transesterification.
Experimental Protocol: Liquid Film FT-IR (ATR or Salt Plate)
-
Instrument Preparation: Ensure the ATR crystal or salt plates (NaCl) are clean. Run a background spectrum of the empty instrument to subtract atmospheric (CO₂, H₂O) absorbances.[10]
-
Sample Application (ATR): Place a single drop of the neat liquid reaction mixture directly onto the ATR crystal, ensuring the crystal surface is fully covered.[10][11]
-
Sample Application (Salt Plates): Place one drop of the neat liquid onto one salt plate. Carefully place the second plate on top, allowing the liquid to spread into a thin film.[12]
-
Data Acquisition: Place the sample holder in the instrument's sample compartment. Acquire the spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum.
-
Analysis: Identify the major peaks and compare their frequencies to known values for ester functional groups. Check for the absence of a broad O-H stretch around 3300 cm⁻¹, which would indicate hydrolysis to a carboxylic acid.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating components of a reaction mixture and identifying them by their mass.[13]
For this reaction, MS can easily distinguish the product from the reactant based on their different molecular weights.
Comparative Mass Spectrometry Data
| Compound | Formula | Molecular Weight ( g/mol ) | Molecular Ion (M⁺•) Peak (m/z) | Key Fragment (m/z) |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 88[14] | 43 (CH₃CO⁺)[15] |
| Methyl Acetate | C₃H₆O₂ | 74.08 | 74[16] | 43 (CH₃CO⁺)[17] |
Analysis: A GC-MS analysis of the reaction mixture would show distinct peaks in the chromatogram for each component. The mass spectrum corresponding to the starting material peak would show a molecular ion at m/z = 88.[17] As the reaction proceeds, a new peak will appear in the chromatogram whose mass spectrum shows a molecular ion at m/z = 74, confirming the formation of methyl acetate.[17] Both compounds will likely show a prominent fragment ion at m/z = 43, corresponding to the stable acetyl cation [CH₃CO]⁺.[17]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dilute a small aliquot of the reaction mixture (~10 µL) in a volatile organic solvent suitable for GC (e.g., dichloromethane, hexane) to a final concentration of approximately 10-100 µg/mL.[18] Transfer the solution to a 1.5 mL autosampler vial.[18]
-
Instrument Setup: Choose an appropriate GC column (e.g., a non-polar DB-5 or similar). Set the GC oven temperature program to effectively separate the components (e.g., hold at 40°C for 2 minutes, then ramp at 10°C/min to 150°C). Set the injector and transfer line temperatures (e.g., 250°C).
-
Injection: Inject 1 µL of the prepared sample into the GC inlet. The injection is typically done in split mode to avoid overloading the column.
-
Separation & Ionization: The components of the mixture are separated on the GC column based on their boiling points and polarity. As each component elutes from the column, it enters the mass spectrometer's ion source, where it is ionized (typically by Electron Ionization, EI).[19]
-
Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.[13]
-
Data Analysis: Analyze the resulting gas chromatogram to identify the retention times of the reactant and product. Examine the mass spectrum for each peak to identify the molecular ion and confirm the molecular weight.
Visualization of the Analytical Workflow
The following diagram illustrates a logical workflow for using these spectroscopic techniques to confirm product formation.
Caption: Workflow for spectroscopic product confirmation.
Conclusion and Comparison Summary
| Technique | Information Provided | Definitiveness for this Reaction | Speed | Notes |
| NMR | Detailed molecular structure, connectivity, and quantification. | Very High. Unambiguously distinguishes product from reactant. | Slow (minutes to hours) | The gold standard for structural elucidation. Can be used for kinetic monitoring.[4] |
| FTIR | Presence of functional groups. | Low. Cannot easily distinguish between two similar esters. | Very Fast (1-2 minutes) | Excellent for quickly checking reaction progress and identifying major functional group changes or side products (e.g., hydrolysis). |
| GC-MS | Component separation and molecular weight determination. | High. Clearly distinguishes product from reactant by mass. | Moderate (10-30 minutes) | Provides high confidence in product identity and can also detect volatile impurities or byproducts. |
For confirming the transesterification of ethyl acetate to methyl acetate, NMR spectroscopy offers the most comprehensive and unambiguous data. GC-MS is also a highly effective and definitive method, providing clear evidence based on molecular weight. FTIR spectroscopy , while useful for a quick check of the ester functional group, is not sufficient on its own to confirm this specific transformation. A combination of these techniques provides the most robust analytical evidence for product formation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. sapub.org [sapub.org]
- 4. ekwan.github.io [ekwan.github.io]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Ethyl Acetate [webbook.nist.gov]
- 15. Ethyl acetate(141-78-6) MS spectrum [chemicalbook.com]
- 16. Methyl Acetate | CH3COOCH3 | CID 6584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. uoguelph.ca [uoguelph.ca]
- 19. memphis.edu [memphis.edu]
A comparative study of homogeneous vs heterogeneous methoxide catalysts.
A Comparative Guide to Homogeneous and Heterogeneous Methoxide Catalysts in Transesterification
For researchers, scientists, and professionals in drug development and chemical synthesis, the choice of catalyst is a critical decision that influences reaction efficiency, product purity, and overall process sustainability. This compound catalysts, particularly in the context of transesterification reactions for biodiesel production, are broadly classified into two categories: homogeneous and heterogeneous. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visual representations of reaction pathways and workflows.
Executive Summary
Homogeneous this compound catalysts, such as sodium this compound (NaOCH₃), are known for their high reactivity and rapid reaction rates, often achieving high product yields in shorter times.[1] However, their use is associated with significant downstream processing challenges, including catalyst recovery, product purification from dissolved salts, and wastewater generation.[2] Heterogeneous this compound catalysts, which involve immobilizing the active this compound species on a solid support like zeolite or bentonite, offer a compelling alternative.[3][4] While they may sometimes exhibit slightly lower reaction rates, they provide considerable advantages in terms of catalyst reusability, simplified product purification, and a more environmentally friendly process.[5]
Performance Comparison: Homogeneous vs. Heterogeneous this compound Catalysts
The selection of a this compound catalyst hinges on a trade-off between reaction kinetics and process efficiency. The following table summarizes quantitative data from various studies to facilitate a direct comparison.
| Parameter | Homogeneous Catalyst (Sodium this compound) | Heterogeneous Catalyst (e.g., NaOCH₃/Zeolite, Calcium this compound) | Key Considerations |
| Typical Yield | ~98-100%[6] | ~94-99%[3][4] | Homogeneous catalysts often show slightly higher yields under optimized conditions. |
| Reaction Time | 30 - 60 minutes[6] | 30 - 180 minutes[3] | Homogeneous reactions are generally faster. |
| Catalyst Loading | 0.5 - 1.5 wt%[6] | 0.4 - 5 wt%[3][7] | Heterogeneous catalysts may require higher loading. |
| Catalyst Reusability | Not reusable[5] | Reusable for multiple cycles (e.g., up to 6 times with some activity loss) | A major advantage of heterogeneous catalysts, reducing overall cost. |
| Product Purification | Requires water washing to remove catalyst and soap[8] | Simplified separation (filtration/centrifugation)[5] | Heterogeneous catalysis significantly reduces wastewater and purification steps. |
| Soap Formation | Prone to soap formation, especially with high free fatty acid feedstock | Reduced soap formation[9] | Leads to higher product purity and less yield loss in heterogeneous systems. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for catalyst preparation and transesterification reactions.
Preparation of a Heterogeneous this compound Catalyst (Sodium this compound/Zeolite Y)
This protocol is based on the solvent-free, ball-milling process described for preparing a NaOCH₃/Zeolite Y catalyst.[3]
Materials:
-
Zeolite Y
-
Sodium this compound (NaOMe)
-
Ball mill
Procedure:
-
Dry the Zeolite Y support to remove any adsorbed water.
-
Weigh the desired amount of Zeolite Y and sodium this compound to achieve the target loading (e.g., 20 wt% NaOMe).[3]
-
Combine the Zeolite Y and NaOMe in the ball mill.
-
Mill the mixture at room temperature for a specified duration (e.g., 6 hours) and speed (e.g., 350 rpm).[3]
-
The resulting powder is the NaOCH₃/Zeolite Y heterogeneous catalyst.
-
Characterize the catalyst using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure, Scanning Electron Microscopy (SEM) to observe morphology, and Brunauer-Emmett-Teller (BET) analysis to determine the surface area.[3]
Transesterification of Triglycerides (e.g., Soybean Oil)
The following is a general procedure for a batch transesterification reaction.
Materials:
-
Triglyceride feedstock (e.g., soybean oil)
-
Methanol (CH₃OH)
-
This compound catalyst (homogeneous or heterogeneous)
-
Reaction vessel (e.g., two-neck round-bottom flask) with a condenser and magnetic stirrer
-
Heating mantle or water bath
Procedure:
-
Ensure the triglyceride feedstock has a low free fatty acid content (if necessary, pre-treat with an esterification step).[8]
-
Add the triglyceride to the reaction vessel and preheat to the desired reaction temperature (e.g., 60-65°C).[3][6]
-
In a separate container, dissolve/disperse the this compound catalyst in the required amount of methanol. The methanol-to-oil molar ratio is a critical parameter (e.g., 6:1 for homogeneous, 16:1 for some heterogeneous systems).[3][6]
-
Add the catalyst-methanol mixture to the preheated oil.
-
Maintain the reaction at the set temperature with vigorous stirring for the specified duration (e.g., 60 minutes for homogeneous, potentially longer for heterogeneous).[6][8]
-
After the reaction is complete, stop the heating and stirring.
-
For homogeneous catalysis: Allow the mixture to settle. The denser glycerol (B35011) layer will separate at the bottom. The upper biodiesel layer is then subjected to washing with warm, slightly acidic water followed by pure water to remove residual catalyst, soap, and methanol.[8]
-
For heterogeneous catalysis: Separate the solid catalyst from the liquid products via filtration or centrifugation. The remaining liquid will separate into glycerol and biodiesel layers.[5]
-
Analyze the biodiesel product for purity and yield, typically using gas chromatography (GC).[6]
Catalyst Characterization
The performance of a catalyst is intrinsically linked to its physicochemical properties. Key characterization techniques include:
-
X-ray Diffraction (XRD): Used to identify the crystalline phases of the catalyst and support, and to assess changes in crystallinity after catalyst loading.[3]
-
Scanning Electron Microscopy (SEM): Provides images of the catalyst's surface morphology and particle size.[3]
-
Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area and pore size distribution, which are crucial for catalyst activity.[3]
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the catalyst.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the functional groups present on the catalyst surface.[3]
Visualizing the Process and Mechanism
Experimental Workflow: A Comparative Overview
The following diagram illustrates the key differences in the experimental workflows for homogeneous and heterogeneous catalysis in biodiesel production.
Caption: Comparative workflow of homogeneous vs. heterogeneous catalysis.
Base-Catalyzed Transesterification Mechanism
The transesterification of a triglyceride into fatty acid methyl esters (biodiesel) and glycerol proceeds through a series of nucleophilic acyl substitution reactions. The this compound ion (CH₃O⁻) is the active catalytic species.[10]
Caption: Mechanism of base-catalyzed transesterification.
Conclusion
The choice between homogeneous and heterogeneous this compound catalysts is application-dependent. For reactions where rapid conversion and high yield are paramount, and downstream processing is less of a concern, homogeneous catalysts like sodium this compound are highly effective. However, for processes where sustainability, cost-effectiveness, and ease of operation are critical, heterogeneous catalysts present a superior long-term solution.[5] Their ability to be recycled and the significant reduction in waste streams make them an increasingly attractive option for industrial applications.[9] Future research will likely focus on enhancing the stability and activity of heterogeneous catalysts to further bridge the performance gap with their homogeneous counterparts, particularly by mitigating the leaching of active sites.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Heterogeneous Catalysts for Biodiesel Production: A Review [article.sapub.org]
- 6. AU2001278863A1 - Transesterification process - Google Patents [patents.google.com]
- 7. profiles.ncat.edu [profiles.ncat.edu]
- 8. Optimization of Sunflower Oil Transesterification Process Using Sodium this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. farm-energy.extension.org [farm-energy.extension.org]
A Comparative Guide to the Environmental Impact of Sodium Methoxide and Its Alternatives in Chemical Synthesis
For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances reaction efficiency with environmental and safety considerations. Sodium methoxide, a widely used strong base in organic synthesis, is effective but presents environmental and safety challenges. This guide provides an objective comparison of sodium this compound with its common alternatives, supported by available data and principles of green chemistry.
Overview of Sodium this compound
Sodium this compound (CH₃ONa) is a versatile reagent used as a catalyst and strong base in numerous reactions, including transesterifications, condensations, and deprotonations. It is particularly prevalent in the industrial production of biodiesel and the synthesis of active pharmaceutical ingredients (APIs), such as vitamins and sulfonamides[1]. While effective, its use involves considerations regarding its high reactivity, moisture sensitivity, and the environmental impact of its production and downstream waste streams.
Comparison of Sodium this compound and Alternatives
The choice of a base catalyst significantly influences not only the reaction's outcome but also its overall environmental footprint. The following table summarizes a comparison between sodium this compound and its primary alternatives: sodium hydroxide (B78521), sodium ethoxide, potassium tert-butoxide, and heterogeneous solid bases. The quantitative data is often context-dependent and not always available for direct comparison in a single reaction; therefore, this table combines theoretical calculations, data from analogous processes like biodiesel production, and qualitative assessments based on green chemistry principles.
| Parameter | Sodium this compound (CH₃ONa) | Sodium Hydroxide (NaOH) | Sodium Ethoxide (CH₃CH₂ONa) | Potassium tert-Butoxide (t-BuOK) | Heterogeneous Solid Bases (e.g., CaO, MgO) |
| Typical Applications | Transesterification, Condensation reactions (e.g., Claisen), Deprotonation | Saponification, precursor for alkoxides, general base | Transesterification, Condensation reactions | Eliminations, Condensations requiring a strong, non-nucleophilic base | Transesterification, Condensation reactions |
| Atom Economy (AE) ¹ | Moderate to Low | Low | Moderate to Low | Low | High (in principle) |
| E-Factor (Environmental Factor) ² | High | High | High | High | Low to Medium |
| Process Mass Intensity (PMI) ³ | High | High | High | High | Low to Medium |
| Typical Yield | High | Variable; can be lower due to side reactions | High | High | Good to High, but can be slower |
| Energy Consumption | Moderate (for reaction); High (for purification) | Low (for reaction); High (for purification) | Moderate (for reaction); High (for purification) | Moderate (for reaction); High (for purification) | High (for reaction, often requires higher temps); Low (for purification) |
| Waste Generation | High (difficult to recycle, requires quenching, solvent waste from workup) | High (salt byproducts, potential for soap formation, high water usage) | High (similar to sodium this compound, but produces ethanol) | High (generates tert-butanol, solvent waste) | Low (catalyst is recyclable, minimal workup) |
| Safety Concerns | Highly flammable, corrosive, reacts violently with water[2] | Corrosive, can cause severe burns | Flammable, corrosive, reacts with water | Flammable, corrosive, reacts violently with water | Generally lower hazard, non-corrosive |
| Cost | Moderate | Low | Moderate | High | Variable, but often low-cost materials |
¹Atom Economy (AE) for a Claisen-Schmidt condensation of benzaldehyde (B42025) and acetophenone (B1666503) is calculated as (MW of Chalcone) / (MW of Benzaldehyde + MW of Acetophenone) x 100%. The base is a catalyst and not included in the ideal stoichiometry but contributes to waste in practice. ²E-Factor (kg waste / kg product) is high for homogeneous bases due to the generation of salt waste upon neutralization and significant solvent use during product purification and isolation. Heterogeneous catalysts significantly lower this value as they are easily filtered and reused, minimizing downstream processing[3]. ³Process Mass Intensity (PMI) (total mass in / kg product) is high for homogeneous systems, reflecting the large quantities of solvents used in the reaction and purification steps. The ACS Green Chemistry Institute Pharmaceutical Roundtable has established PMI as a key metric for evaluating the environmental impact of pharmaceutical processes[4].
Key Experimental Comparisons and Methodologies
Direct, publicly available experimental data comparing the environmental impact of these bases in a single, pharmaceutically relevant reaction is scarce. However, principles derived from studies in other fields, such as biodiesel production, provide valuable insights.
For instance, in transesterification, this compound catalysts consistently provide higher yields and faster reaction rates compared to hydroxide catalysts. Sodium hydroxide's reaction with the alcohol produces water, which can lead to saponification, a side reaction that consumes the catalyst and triglycerides, forming soaps that complicate purification and reduce yield. While sodium this compound avoids this initial water formation, it is still sensitive to any water or free fatty acids present in the feedstock.
Heterogeneous solid bases, like calcium oxide (CaO), offer a significant advantage in terms of environmental impact. They can be easily separated by filtration and reused for multiple cycles, drastically reducing waste and the need for complex purification steps that are common with homogeneous catalysts[3]. However, they may require more forcing reaction conditions, such as higher temperatures, which increases energy consumption[3].
Experimental Protocol: Comparative Environmental Assessment of Base Catalysts in a Claisen-Schmidt Condensation
This protocol outlines a methodology for researchers to quantitatively compare the environmental impact of different base catalysts for a model reaction, such as the synthesis of chalcone (B49325) from benzaldehyde and acetophenone.
Objective: To evaluate sodium this compound, potassium tert-butoxide, and a reusable heterogeneous base (e.g., calcined hydrotalcite) (B1172525) based on reaction yield, energy consumption, and green chemistry metrics (E-Factor, PMI).
1. Materials and Equipment:
-
Reactants: Benzaldehyde, Acetophenone.
-
Bases: Sodium this compound solution in methanol, Potassium tert-butoxide, Heterogeneous catalyst (e.g., Mg-Al Hydrotalcite, calcined).
-
Solvents: Ethanol (or other suitable solvent), deionized water, brine, ethyl acetate (B1210297) (for extraction), deuterated chloroform (B151607) (for NMR).
-
Equipment: Jacketed glass reactor with overhead stirrer and temperature probe, power meter to measure energy consumption of the heating/cooling unit and stirrer, condenser, standard laboratory glassware, rotary evaporator, vacuum filtration setup, analytical balance, GC or HPLC, NMR spectrometer.
2. Reaction Setup and Procedure (to be repeated for each base):
-
Set up the jacketed reactor with the overhead stirrer, temperature probe, and condenser. Connect the heating/cooling unit and stirrer to the power meter and record the initial reading.
-
Charge the reactor with acetophenone (1.0 eq), benzaldehyde (1.0 eq), and the chosen solvent (e.g., ethanol, 5 mL per gram of limiting reagent). Record the exact mass of all inputs.
-
Begin stirring and heating/cooling to the desired reaction temperature (e.g., 25 °C).
-
Once the temperature is stable, add the base catalyst (e.g., 1.1 eq for homogeneous bases, or a set wt% for the heterogeneous catalyst). Record the start time and initial power meter reading.
-
Monitor the reaction by taking aliquots at regular intervals and analyzing them by TLC or GC/HPLC.
-
Throughout the reaction, record the energy consumption from the power meter at set time intervals.
-
Once the reaction reaches completion (or after a set time, e.g., 2 hours), stop the reaction. For homogeneous bases, quench by adding a neutralizing agent (e.g., 1M HCl) until the pH is neutral. For the heterogeneous catalyst, stop the heating and stirring. Record the final power meter reading.
3. Workup and Purification:
-
For Homogeneous Bases:
-
Remove the bulk of the solvent using a rotary evaporator. Record the mass of the recovered solvent.
-
Perform a liquid-liquid extraction using ethyl acetate and water. Separate the layers and wash the organic layer with brine. Record the mass of all solvents and aqueous solutions used.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by recrystallization from a minimal amount of a suitable solvent (e.g., ethanol). Record the mass of solvent used.
-
Dry the final product to a constant weight and record the mass (this is the Product Mass ).
-
-
For Heterogeneous Catalyst:
-
Filter the reaction mixture to recover the catalyst. Wash the catalyst with a small amount of the reaction solvent.
-
Dry the recovered catalyst and weigh it to determine recovery yield for potential reuse.
-
Process the filtrate as described for homogeneous bases (solvent removal, purification) to isolate the product.
-
4. Data Collection and Metric Calculation:
-
Total Mass In: Sum the mass of all materials used: reactants, solvents (initial charge + workup + purification), catalyst, and any quenching/neutralization agents.
-
Product Mass: The final mass of the pure, dry product.
-
Total Waste: Calculate as (Total Mass In) - (Product Mass).
-
Process Mass Intensity (PMI): Calculate as (Total Mass In) / (Product Mass).
-
E-Factor: Calculate as (Total Waste) / (Product Mass). Note: This is equivalent to PMI - 1.
-
Energy Consumption: Calculate the total energy used (in kWh) from the power meter readings. Normalize this value per gram or mole of product produced (e.g., kWh/kg).
By following this protocol, a direct and quantitative comparison of the environmental performance of each catalyst can be achieved for the specific reaction.
Signaling Pathways and Logical Relationships
The decision-making process for selecting a base catalyst based on its environmental impact can be visualized as a workflow. This involves evaluating both the direct impacts of the reaction (inputs and outputs) and the downstream consequences of the catalyst choice.
Conclusion
While sodium this compound is an effective and widely used base, a comprehensive evaluation of its environmental impact necessitates a comparison with viable alternatives.
-
Sodium hydroxide is a cheaper but often less efficient alternative in reactions sensitive to water, leading to higher purification costs and waste generation.
-
Potassium tert-butoxide offers unique reactivity due to its steric bulk but is more expensive and has a higher molecular weight, contributing to a poorer atom economy.
-
Homogeneous catalysts like sodium this compound and sodium ethoxide generally suffer from high E-Factors and PMIs due to the challenges of separation and the large volumes of solvents required for purification. This is a critical drawback in the pharmaceutical industry, where product purity is paramount and residual catalyst contamination is unacceptable[2].
-
Heterogeneous solid bases represent a greener alternative by design. Their ease of separation and potential for reuse significantly reduces waste, solvent use, and purification costs, making them an attractive area for research and development in sustainable pharmaceutical synthesis[3].
For drug development professionals, moving towards heterogeneous catalysts or implementing robust catalyst recycling programs for homogeneous systems can lead to significant reductions in the environmental footprint of API synthesis. The choice of catalyst should be guided by a holistic assessment that includes not only reaction yield but also a quantitative analysis of waste, energy, and the overall process mass intensity.
References
Magnesium Methoxide vs. Sodium Methoxide: A Comparative Guide for Researchers
In the landscape of organic synthesis and catalysis, the selection of an appropriate base can be a critical determinant of reaction efficiency, selectivity, and overall success. Sodium methoxide has long been a staple reagent for a variety of transformations. However, its magnesium-based counterpart, magnesium this compound, presents a unique set of properties that may offer advantages in specific applications. This guide provides an objective comparison of magnesium this compound and sodium this compound, supported by available experimental data, to aid researchers, scientists, and drug development professionals in making an informed choice.
Chemical and Physical Properties: A Tabular Comparison
A fundamental understanding of the physicochemical properties of these two metal alkoxides is essential for their effective application. The following table summarizes their key characteristics.
| Property | Magnesium this compound (Mg(OCH₃)₂) | Sodium this compound (NaOCH₃) |
| Molecular Weight | 86.37 g/mol [1][2][3] | 54.02 g/mol [4][5] |
| Appearance | White powder or colorless to yellow liquid in methanol[6][7] | White amorphous powder[4][5] |
| Basicity | Weakly basic metal alkoxide[8] | Strong base[5][9][10][11] |
| pKa (of conjugate acid, Methanol) | Not explicitly found, but generally considered a weaker base than NaOCH₃. | ~15.5 (pKa of Methanol)[9][10] |
| Solubility in Methanol (B129727) | Soluble; solubility is temperature-dependent (e.g., 11.33 g/100g at 20°C, 25.9 g/100g at 40°C)[1] | Soluble[4][5] |
| Solubility in Water | Reacts with water[2] | Reacts violently with water[4][5] |
| Decomposition Temperature | 350°C[1] | 127°C in air[5] |
Performance in Key Chemical Transformations
The suitability of magnesium this compound as a substitute for sodium this compound is highly dependent on the specific chemical reaction. While both can act as bases and catalysts, their differing metallic centers (divalent Mg²⁺ vs. monovalent Na⁺) and Lewis acidity impart distinct reactivity profiles.
Transesterification for Biodiesel Production
Both magnesium this compound and sodium this compound are effective catalysts in the transesterification of triglycerides to produce biodiesel. However, they are typically employed in different catalytic systems.
-
Sodium this compound: Predominantly used as a homogeneous catalyst , it is highly efficient and leads to rapid reaction rates.[12][13][14] Studies have shown that this compound catalysts generally provide higher biodiesel yields compared to hydroxide (B78521) catalysts (e.g., NaOH, KOH). Being a strong base, it is very effective but also sensitive to the presence of free fatty acids and water, which can lead to soap formation and reduce yield.[13][14]
-
Magnesium this compound: Often utilized as a heterogeneous catalyst , which simplifies its separation from the reaction mixture and potential for reuse.[15] Research on the transesterification of soybean oil using magnesium this compound as a solid base catalyst has demonstrated its efficacy.[15][16] While direct yield comparisons under identical conditions are scarce, the heterogeneous nature of magnesium this compound catalysis offers process advantages in terms of product purification and catalyst recovery.
Below is a conceptual workflow comparing the use of these two catalysts in biodiesel production.
Condensation Reactions: The Role of Chelation
In condensation reactions such as the Claisen condensation, the choice between magnesium and sodium this compound can lead to dramatically different products due to the chelating ability of the magnesium ion.
A study demonstrated that the reaction of methyl cyanoacetate (B8463686) with magnesium this compound results in a Claisen condensation product. In contrast, using the non-chelating sodium this compound leads to a 1,2-addition product.[17] This difference is attributed to the ability of the divalent magnesium ion to form a stable six-membered chelate with the substrate, thereby directing the reaction pathway towards condensation. When sodium this compound is used, this chelation is not possible, and the reaction proceeds through a different mechanism.[17][18]
This chelation-controlled reactivity makes magnesium this compound a valuable tool for specific synthetic strategies where sodium this compound would be ineffective or lead to undesired products.[19] However, in straightforward condensation reactions where chelation is not a factor, sodium this compound is generally the more potent and commonly used base.[20]
The following diagram illustrates the divergent reaction pathways based on the choice of this compound.
Experimental Protocols
Transesterification of Soybean Oil using Magnesium this compound (Heterogeneous Catalyst)
This protocol is based on a study investigating the kinetics of biodiesel production with magnesium this compound.[15][16]
-
Catalyst Preparation: Magnesium this compound is synthesized by the direct reaction of magnesium with methanol. The resulting catalyst is dried to remove excess methanol.
-
Reaction Setup: A slurry reactor is charged with crude soybean oil and methanol in a specified molar ratio (e.g., 9:1 methanol to oil).
-
Catalysis: The solid magnesium this compound catalyst is added to the reactor (e.g., 8 wt% relative to the oil).
-
Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 50-65°C) and stirred for a designated period.
-
Product Separation: After the reaction, the mixture is allowed to settle. The upper layer of fatty acid methyl esters (biodiesel) is separated from the lower layer of glycerol (B35011) and the solid catalyst.
-
Purification: The biodiesel layer is purified, and the catalyst can be recovered by filtration for potential reuse.
Claisen Condensation of Ethyl Acetate (B1210297) using Sodium this compound (Homogeneous Base)
This is a general protocol for a classic Claisen condensation.[21][22][23]
-
Reagent Preparation: Sodium this compound is dissolved in an excess of dry ethanol.
-
Reaction Setup: The sodium this compound solution is placed in a reaction flask equipped with a reflux condenser and a dropping funnel.
-
Addition of Ester: Ethyl acetate is slowly added to the stirred sodium this compound solution.
-
Reaction Conditions: The reaction mixture is gently refluxed for a set period.
-
Workup: The reaction mixture is cooled and then acidified (e.g., with dilute acetic acid or sulfuric acid).
-
Extraction and Purification: The product, ethyl acetoacetate, is extracted with an organic solvent (e.g., ether) and purified by distillation.
Conclusion: Is Magnesium this compound a Suitable Substitute?
Magnesium this compound is not a universal substitute for sodium this compound, but rather a complementary reagent with distinct applications.
Magnesium this compound is a suitable, and potentially superior, choice in the following scenarios:
-
Heterogeneous Catalysis: In applications like biodiesel production, its use as a solid catalyst simplifies product purification and catalyst recycling.
-
Chelation-Controlled Reactions: Its ability to form stable chelates can direct the stereochemical or regiochemical outcome of a reaction, leading to products that are not accessible with sodium this compound.[17][18]
Sodium this compound remains the preferred reagent for:
-
General-Purpose Strong Base: For reactions requiring a strong, non-chelating base, such as many deprotonations and standard condensation reactions, sodium this compound is more reactive and widely used.[11]
-
Homogeneous Catalysis: When rapid reaction rates in a homogeneous system are desired, and downstream separation is straightforward, sodium this compound is highly effective.[12][13]
Ultimately, the decision to use magnesium this compound or sodium this compound should be based on a careful consideration of the reaction mechanism, the desired product, and the process requirements. For reactions where chelation can play a controlling role, magnesium this compound offers unique synthetic possibilities. For general applications requiring a strong alkoxide base, sodium this compound remains the established and often more potent choice.
References
- 1. magnesium this compound [chemister.ru]
- 2. Magnesium this compound | C2H6MgO2 | CID 164537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Magnesium this compound 6-10wt. methanol 109-88-6 [sigmaaldrich.com]
- 4. Sodium this compound - Wikipedia [en.wikipedia.org]
- 5. Sodium this compound | 124-41-4 [chemicalbook.com]
- 6. How to prepare magnesium this compound? How do you make magnesium this compound? [lookchem.com]
- 7. MAGNESIUM this compound, 7-8% in methanol | [gelest.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Sodium this compound CAS#: 124-41-4 [m.chemicalbook.com]
- 10. 124-41-4 CAS MSDS (Sodium this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. quora.com [quora.com]
- 12. Optimization of Sunflower Oil Transesterification Process Using Sodium this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. farm-energy.extension.org [farm-energy.extension.org]
- 14. extension.okstate.edu [extension.okstate.edu]
- 15. researchgate.net [researchgate.net]
- 16. Kinetics of transesterification crude soybean oil to biodiesel catalysed by magnesium this compound [ideas.repec.org]
- 17. Magnesium this compound complexation in the control of chemical reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. Magnesium this compound complexation in the control of chemical reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. Sciencemadness Discussion Board - Substitution of Magnesium this compound for Sodium this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 21. byjus.com [byjus.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. organicchemistrydata.org [organicchemistrydata.org]
A Comparative Kinetic Study of Methoxide Precursors in Transesterification Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction kinetics of common methoxide precursors, specifically sodium this compound (NaOMe) and potassium this compound (KOMe), used as catalysts in transesterification reactions. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in selecting the most appropriate catalyst for their specific applications, such as in the synthesis of biodiesel and other pharmaceutical intermediates.
Performance Comparison of this compound Precursors
The efficacy of a catalyst is paramount in optimizing reaction yields and rates. In the context of base-catalyzed transesterification, both sodium this compound and potassium this compound are highly effective. However, their reaction kinetics can differ, influencing the choice of catalyst for industrial-scale production.
A key study on the transesterification of soybean oil provides a direct comparison of the catalytic activity of potassium this compound (CH₃OK) alongside potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH).[1] The findings indicate that potassium this compound exhibits the highest reaction rate among the tested catalysts under the same experimental conditions.
To provide a comparative framework, the following table summarizes the kinetic data for potassium this compound and sodium this compound from different studies. It is important to note that the experimental conditions, particularly the temperature, were not identical in the cited studies for both this compound precursors. This difference should be taken into consideration when comparing the rate constants.
| Catalyst | This compound Precursor | Substrate | Temperature (°C) | Methanol (B129727):Oil Molar Ratio | Catalyst Conc. (wt%) | Pseudo-First-Order Rate Constant (k₁) (L·mol⁻¹·min⁻¹) | Second-Order Rate Constant (k₂) (L²·mol⁻²·min⁻¹) |
| Potassium this compound | CH₃OK | Soybean Oil | 65 | 9:1 | Not specified | 12.43 | 2.524 |
| Sodium this compound | CH₃ONa | Soybean Oil | 60 | 6:1 | 1.09 | Not directly reported as k₁ | Kinetic rate constants reported in (wt% min)⁻¹ |
Note: The study on sodium this compound did not report the rate constants in the same units as the potassium this compound study, preventing a direct numerical comparison in this table. The focus of the sodium this compound study was on determining the reaction mechanism and the effect of mixing intensity on the reaction rate constants, which were reported in units of (wt% min)⁻¹.[2]
The data for potassium this compound clearly demonstrates its superior catalytic activity compared to KOH and NaOH under the specified conditions.[1] While a direct quantitative comparison with sodium this compound from the available literature is challenging due to differing experimental setups, the provided data serves as a valuable reference for researchers.
Experimental Protocols
The determination of kinetic parameters for transesterification reactions is crucial for understanding reaction mechanisms and for reactor design. A general experimental protocol for a kinetic study of base-catalyzed transesterification is outlined below.
1. Materials and Catalyst Preparation:
-
Reactants: Refined soybean oil (with a low free fatty acid content, typically < 0.1%) and certified ACS grade methanol (99.8% purity) are commonly used.[2]
-
Catalyst: Sodium this compound (typically a 25-30 wt% solution in methanol) or potassium this compound. The catalyst concentration is usually expressed as a weight percentage of the oil.
2. Experimental Setup:
-
A batch reactor, such as a three-necked flask equipped with a reflux condenser, a mechanical stirrer, a thermometer, and a sampling port, is used to carry out the reaction.[3]
-
The reactor is placed in a temperature-controlled water or oil bath to maintain a constant reaction temperature.
3. Reaction Procedure:
-
A predetermined amount of soybean oil is charged into the reactor and heated to the desired reaction temperature (e.g., 60°C or 65°C) with constant stirring.[2][3]
-
The required amount of methanol and the this compound catalyst are mixed separately and then added to the preheated oil to initiate the reaction.[2]
-
The stirring speed is maintained at a high rate (e.g., 600-700 rpm) to ensure a well-mixed reaction mixture and to minimize mass transfer limitations.[1][2]
4. Sampling and Analysis:
-
Samples of the reaction mixture are withdrawn at specific time intervals (e.g., 0, 2, 5, 10, 20, 40, 60, 90, and 120 minutes) using a syringe.[2]
-
To quench the reaction, the collected samples are immediately mixed with a solution that neutralizes the catalyst, such as a solution of hydrochloric acid in methanol.
-
The composition of the samples (triglycerides, diglycerides, monoglycerides, and methyl esters) is analyzed using gas chromatography (GC) equipped with a flame ionization detector (FID).[2] A capillary column suitable for fatty acid methyl ester analysis is used.
-
The concentration of each component is determined by comparing the peak areas with those of known standards.
5. Kinetic Data Analysis:
-
The concentration data obtained from the GC analysis at different time points are used to determine the reaction order and the rate constants.
-
For a pseudo-first-order reaction (assuming the concentration of methanol is in large excess and remains constant), the rate constant (k₁) can be determined by plotting the natural logarithm of the triglyceride concentration versus time.
-
For a second-order reaction, the rate constant (k₂) can be determined by plotting the reciprocal of the triglyceride concentration versus time.
-
The activation energy of the reaction can be calculated from the Arrhenius equation by conducting the reaction at different temperatures and plotting the natural logarithm of the rate constant versus the reciprocal of the absolute temperature.
Visualizations
To aid in the understanding of the experimental process, the following diagrams illustrate the workflow for a kinetic study of transesterification and the reaction pathway.
References
Cross-validation of results obtained with different methoxide suppliers.
A Researcher's Guide to Cross-Validating Methoxide Suppliers
For Researchers, Scientists, and Drug Development Professionals
The quality and consistency of reagents are paramount in ensuring the reproducibility and accuracy of experimental results. Sodium this compound, a widely used reagent in organic synthesis and analytical chemistry, is no exception. Variations in purity, moisture content, and the presence of contaminants can significantly impact reaction yields, kinetics, and the purity of the final product. This guide provides a framework for the cross-validation of sodium this compound from different suppliers, ensuring that your results are reliable and independent of the reagent source.
A crucial application where this compound quality is critical is in the preparation of Fatty Acid Methyl Esters (FAMEs) for analysis by Gas Chromatography (GC).[1][2] This process, known as transesterification, is highly sensitive to the catalyst's purity and reaction conditions.[3]
Comparative Analysis of this compound Performance
To effectively compare this compound from different suppliers, a systematic approach is required. Key quality control parameters should be evaluated both for the reagent itself and its performance in a standardized reaction. The following table outlines critical parameters and presents hypothetical data for three different suppliers.
Table 1: Quantitative Comparison of this compound from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C | Test Method | Acceptance Criteria |
| Reagent Specifications | |||||
| Total Alkalinity (as NaOCH₃) | 99.34%[4] | 98.73%[5] | 99.31%[5] | Acid-Base Titration[6] | > 97.0% w/w |
| Moisture Content (by KF) | 0.25%[4] | 0.26%[5] | 0.08%[5] | Karl Fischer Titration[5] | < 0.5% w/w |
| Free Alkalinity (as NaOH) | 0.55%[4] | 0.58%[5] | 0.23%[5] | Titration/Calculation[5] | < 1.5% w/w |
| Sodium Carbonate Content | 0.24%[4] | 0.27%[5] | 0.10%[5] | Titration[5] | < 0.3% w/w |
| Performance in FAME Synthesis | |||||
| FAME Yield (C16:0 Standard) | 98.5% | 96.2% | 99.1% | GC-FID Analysis | > 95% |
| Reaction Reproducibility (RSD, n=5) | 1.7%[1] | 3.4%[1] | 1.5% | GC-FID Analysis | < 5% |
| Presence of Artifacts | None Detected | Minor Peaks Observed | None Detected | GC-MS Analysis | No interfering peaks |
This table presents hypothetical data based on typical specifications found in certificates of analysis and performance expectations.[4][5][7]
Experimental Protocols
To ensure a fair and accurate comparison, all experiments must be conducted under identical conditions. Changing suppliers is a critical change that necessitates analytical method verification.[8]
Standardization of 0.5 M Sodium this compound Solution
This protocol determines the precise concentration of the active reagent.
Materials:
-
Sodium this compound from each supplier
-
Anhydrous Methanol (B129727)
-
Toluene (B28343) (dried over sodium wire)
-
Benzoic Acid (primary standard)
-
Dimethylformamide (DMF)
-
Thymolphthalein (B86794) indicator solution
Procedure:
-
Preparation: In a flask cooled in an ice bath, carefully add approximately 11.5 g of freshly cut sodium to 250 mL of anhydrous methanol in small portions.[6]
-
Once the sodium has completely dissolved, add a sufficient amount of dried toluene to make 1000 mL of solution.[6]
-
Standardization: Accurately weigh about 0.4 g of benzoic acid and dissolve it in 80 mL of DMF.[6]
-
Add 2-3 drops of thymolphthalein solution.
-
Titrate the benzoic acid solution with the prepared sodium this compound solution until a distinct blue endpoint is observed.[6] Protect the solution from atmospheric carbon dioxide during the titration.
-
Perform a blank determination and apply any necessary corrections.
-
Calculate the molarity. 1 mL of 0.1 M sodium this compound is equivalent to 0.01221 g of benzoic acid (C₇H₆O₂).[6]
FAME Synthesis for GC Analysis (Adapted from Standard Methods)
This protocol evaluates the performance of the this compound in a common application.[1][9]
Materials:
-
Lipid sample (e.g., 10 mg of a standard triglyceride like tri-palmitin or a well-characterized oil)
-
Standardized 0.5 M Sodium this compound in Methanol from each supplier
-
n-Heptane or Hexane (GC grade)
-
Saturated Sodium Chloride solution
-
Anhydrous Sodium Sulfate (B86663)
Procedure:
-
Sample Preparation: Weigh 10 mg of the lipid sample into a clean reaction vial. Dissolve the sample in 1 mL of n-heptane.[1]
-
Reaction: Add 1 mL of the standardized 0.5 M sodium this compound solution to the vial.
-
Incubation: Seal the vial and shake vigorously. Allow the reaction to proceed for 20 minutes at room temperature.[9] For more resistant lipids, the mixture can be gently heated at 50°C for 10-15 minutes.[9][10]
-
Extraction: Add 1 mL of saturated NaCl solution to quench the reaction and facilitate phase separation. Shake the vial again.[11]
-
Phase Separation: Centrifuge the vial briefly to achieve a clear separation of the organic and aqueous layers.
-
Sample Collection: Carefully transfer the upper organic layer (containing the FAMEs) to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: Inject 1 µL of the dried organic layer into the Gas Chromatograph (GC) for analysis.[1]
Visualizing the Workflow and Application
Diagrams help clarify complex processes and relationships. The following have been generated using the DOT language to meet the specified formatting requirements.
Experimental Workflow
The diagram below illustrates the logical flow for the cross-validation of this compound suppliers.
Caption: Workflow for this compound supplier cross-validation.
Glycerophospholipid Metabolism Pathway
FAME analysis is often used to profile the fatty acid composition of complex lipids, such as glycerophospholipids, which are key components of cell membranes and are involved in numerous signaling pathways.
Caption: Simplified glycerophospholipid synthesis pathway.
References
- 1. glsciences.eu [glsciences.eu]
- 2. Fatty acid methyl ester: Significance and symbolism [wisdomlib.org]
- 3. gcms.cz [gcms.cz]
- 4. sanjaychemindia.com [sanjaychemindia.com]
- 5. p.globalsources.com [p.globalsources.com]
- 6. Preparation and Standardization of 0.1 M Sodium this compound | Pharmaguideline [pharmaguideline.com]
- 7. avrasyakimyasal.com [avrasyakimyasal.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cahoonlab.unl.edu [cahoonlab.unl.edu]
- 10. aocs.org [aocs.org]
- 11. assets-robotics.hamiltoncompany.com [assets-robotics.hamiltoncompany.com]
A Comparative Guide to the Performance of Sodium Methoxide and Other Strong Bases
For researchers and professionals in organic synthesis and drug development, the selection of an appropriate strong base is a critical decision that dictates reaction efficiency, yield, and purity. Sodium methoxide (NaOMe), a versatile and potent reagent, is frequently employed for various chemical transformations.[1][2] This guide provides an objective comparison of sodium this compound's performance against other common strong bases, supported by experimental data and detailed protocols.
Performance Comparison in Key Organic Reactions
The efficacy of a strong base is highly dependent on the specific reaction. Below, we compare the performance of sodium this compound against other strong bases in three common applications: transesterification, condensation reactions, and deprotonation for enolate formation.
Table 1: Transesterification for Biodiesel Production
Transesterification, particularly for biodiesel production, is a cornerstone application for strong bases. The primary function of the base is to act as a catalyst by generating a this compound anion. The choice of catalyst significantly impacts biodiesel yield and the formation of soap, an undesirable byproduct.[3]
| Catalyst | Common Abbreviation | Typical Yield (%) | Soap Formation | Key Considerations |
| Sodium this compound | NaOMe | High (e.g., ~96%) | Lower than hydroxides | Highly effective and generates no water, but sensitive to free fatty acids and water in the feedstock.[3] |
| Sodium Hydroxide | NaOH | Moderate to High | High | Cost-effective, but the reaction of NaOH with methanol (B129727) produces water, which can lead to soap formation and reduce yield.[4] |
| Potassium Hydroxide | KOH | High (often slightly higher than NaOH) | Higher than NaOH | More active than NaOH at the same molar concentration.[4] However, it can lead to significant soap formation. |
| Potassium this compound | KOMe | High (often slightly higher than NaOMe) | Lower than hydroxides | Generally gives higher yields than sodium-based catalysts but may also result in more soap formation than NaOMe.[3] |
Table 2: Base Performance in Condensation Reactions
In condensation reactions like the Dieckmann, Claisen, or Aldol condensations, the base's role is to deprotonate a carbon alpha to a carbonyl group, forming a key enolate intermediate.[2][5][6]
| Base | Common Abbreviation | pKa (Conjugate Acid) | Nucleophilicity | Typical Use Case & Performance |
| Sodium this compound | NaOMe | ~15.5 (Methanol) | Strong | Routinely used for Claisen and Dieckmann condensations.[7] Its nucleophilicity can sometimes lead to side reactions (e.g., transesterification if the substrate ester is different).[8] |
| Sodium Hydride | NaH | ~36 (H₂) | Non-nucleophilic | Excellent for Dieckmann condensations, as it's a non-nucleophilic base that deprotonates irreversibly, driving the reaction forward.[6][7][9] Safer to handle as a dispersion in mineral oil. |
| Sodium Amide | NaNH₂ | ~38 (Ammonia) | Strong | A very strong base capable of deprotonating ketones and esters.[10] Its high reactivity and nucleophilicity can be advantageous but may also lead to undesired side reactions. |
| Lithium Diisopropylamide | LDA | ~36 (Diisopropylamine) | Weak (Sterically Hindered) | The preferred base for generating kinetic enolates from ketones due to its strong basicity and steric bulk, which prevents it from acting as a nucleophile.[11] |
Table 3: General Properties and Handling
| Base | Formula | Form | Solubility | Safety Considerations |
| Sodium this compound | CH₃ONa | White Powder | Soluble in alcohols; reacts with water.[1] | Flammable solid, corrosive, and reacts violently with water.[1][12] Must be handled under anhydrous conditions. |
| Sodium Hydroxide | NaOH | Pellets, Flakes | Soluble in water, ethanol, methanol. | Corrosive; generates significant heat when dissolved in water. |
| Potassium Hydroxide | KOH | Pellets, Flakes | Soluble in water, alcohols. | Corrosive; hygroscopic. Generates heat on dissolution. |
| Sodium Hydride | NaH | Grey Powder (often in mineral oil) | Insoluble in organic solvents.[6] | Highly reactive and pyrophoric; reacts violently with water to produce flammable hydrogen gas.[13] |
| Sodium Amide | NaNH₂ | Greyish-White Powder | Reacts violently with water. Soluble in liquid ammonia.[10] | Dangerously reactive toward water. Can form explosive peroxides on storage.[10] |
Experimental Protocols
Reproducibility is key in scientific research. The following are generalized protocols for comparing base performance in two common reactions.
Protocol 1: Benchmarking Base Performance in Transesterification
Objective: To compare the catalytic efficiency of Sodium this compound, Sodium Hydroxide, and Potassium Hydroxide in the transesterification of a model triglyceride (e.g., canola oil) to Fatty Acid Methyl Esters (FAMEs).
Materials:
-
Canola Oil (pre-treated to remove free fatty acids)
-
Anhydrous Methanol
-
Sodium this compound (NaOMe)
-
Sodium Hydroxide (NaOH)
-
Potassium Hydroxide (KOH)
-
Reaction vessel with reflux condenser, magnetic stirrer, and heating mantle
-
Separatory funnel
-
Gas Chromatography (GC) equipment for analysis
Procedure:
-
Catalyst Preparation: For each base, prepare a solution by dissolving a specific molar equivalent (e.g., 1 mol %) of the catalyst in a defined volume of anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: Add a known amount of canola oil to three separate reaction vessels. Heat the oil to the desired reaction temperature (e.g., 60-65°C) with stirring.
-
Initiation: Add the prepared methanolic base solution to its respective reaction vessel. Start a timer to monitor the reaction time.
-
Reaction Monitoring: Maintain the reaction at a constant temperature with vigorous stirring. Aliquots can be taken at various time points (e.g., 30, 60, 90, 120 minutes) to monitor the conversion to FAMEs by GC analysis.
-
Workup: After the reaction period, cool the mixture to room temperature. Transfer the mixture to a separatory funnel. Add warm water and brine to wash the organic layer and remove glycerol, excess methanol, and catalyst.
-
Analysis: Carefully separate the upper biodiesel (FAME) layer. Analyze the final product using GC to determine the percentage yield of FAMEs. Quantify soap formation through titration or other appropriate methods.
-
Comparison: Tabulate the FAME yield and amount of soap formed for each catalyst at different time points to determine the optimal base for both reaction rate and product purity.
Protocol 2: Dieckmann Condensation for Cyclopentanone Synthesis
Objective: To compare the performance of Sodium this compound and Sodium Hydride in the intramolecular cyclization of diethyl adipate (B1204190).
Materials:
-
Diethyl Adipate
-
Sodium this compound (NaOMe)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Toluene (B28343)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup (NaH): To a flame-dried flask under an argon atmosphere, add anhydrous toluene. Add the required amount of sodium hydride dispersion. Heat the mixture to reflux.
-
Reaction Setup (NaOMe): In a separate flame-dried flask under argon, add anhydrous toluene and the required amount of sodium this compound.
-
Substrate Addition: Slowly add a solution of diethyl adipate in anhydrous toluene to each reaction flask over a period of 1-2 hours.
-
Reaction: Maintain the reaction mixture at reflux for a specified time (e.g., 20 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or GC.
-
Quenching: Cool the reaction mixtures to room temperature. Cautiously quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the product with DCM. Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification and Analysis: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude β-keto ester by vacuum distillation or column chromatography. Determine the yield and purity for each base to compare their effectiveness.
Visualizing Mechanisms and Workflows
Mechanism of Base-Catalyzed Transesterification
The diagram below illustrates the catalytic cycle of transesterification, a reaction fundamental to biodiesel production. The process is initiated by the deprotonation of an alcohol by a strong base to form a potent nucleophile, the alkoxide.[14][15]
Caption: Mechanism of base-catalyzed transesterification.
Workflow for Comparative Base Performance Analysis
A systematic workflow is essential for the unbiased evaluation of different bases. This diagram outlines the key stages, from initial planning to final data analysis.
References
- 1. Sodium this compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. PROCESS OPTIMIZATION OF BIODIESEL PRODUCTION USING ALKALINE CATALYSTS [elibrary.asabe.org]
- 4. researchgate.net [researchgate.net]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Sodium hydride - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Sodium amide - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. This compound [chemeurope.com]
- 13. fiveable.me [fiveable.me]
- 14. Base Catalyzed Transesterification - SRS BiodieselSRS Biodiesel [srsbiodiesel.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Methoxide: A Guide for Laboratory Professionals
This guide provides essential safety protocols and detailed logistical procedures for the proper handling and disposal of methoxide and its solutions. Adherence to these guidelines is critical for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance within research and development settings.
Immediate Safety and Hazard Information
Methoxides, such as sodium this compound and potassium this compound, are highly corrosive, flammable, and reactive substances. They react violently with water and can self-heat, potentially catching fire.[1][2][3] Immediate and strict adherence to safety protocols is mandatory.
-
Primary Hazards :
-
Flammability : Solid this compound is flammable and may ignite spontaneously.[1][2] this compound solutions in methanol (B129727) are highly flammable liquids and vapors.[4][5]
-
Reactivity : Reacts violently with water, moist air, acids, and oxidizing agents.[1][5][6] This reaction is exothermic and can cause ignition.
-
Corrosivity : Causes severe skin burns and serious eye damage.[2][3][4] Corrosive to the respiratory tract.[1]
-
Toxicity : Toxic if swallowed, in contact with skin, or inhaled.[4][5] Ingestion can cause blindness or be fatal.[7][8]
-
-
Personal Protective Equipment (PPE) : When handling methoxides, the following PPE is required:
-
Eye Protection : Chemical splash goggles or a face shield.[4]
-
Hand Protection : Nitrile or butyl rubber gloves.[9] Gloves must be inspected before use and disposed of properly after.[3][9]
-
Body Protection : Flame-retardant and antistatic lab coat or protective clothing.[1][10]
-
Respiratory Protection : Use only in a chemical fume hood.[7][11] If dusts or aerosols are generated, respiratory protection is required.[1][4]
-
-
Handling and Storage :
-
Always handle methoxides in a well-ventilated area, such as a chemical fume hood.[6]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][4][11] Use non-sparking tools and explosion-proof equipment.[6][11]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][5]
-
Store containers tightly closed in a cool, dry, and well-ventilated place, away from incompatible materials.[7][9][11] Many methoxides are stored under an inert atmosphere like nitrogen or argon.[2][5]
-
Never allow the product to come into contact with water during storage or handling.[1][9]
-
Quantitative Data and Hazard Summary
The following table summarizes key hazard information for common this compound compounds to facilitate risk assessment and proper handling.
| Parameter | Sodium this compound | Potassium this compound | Sodium this compound (in Methanol) |
| UN Number | 1431[1][12] | 3206 (Self-heating, corrosive), 1431 (as methylate) | 1289[5] |
| Hazard Class | 4.2 (Spontaneously Combustible), 8 (Corrosive)[1][12] | 4.2 (Spontaneously Combustible), 8 (Corrosive) | 3 (Flammable Liquid), 8 (Corrosive)[5][9] |
| Primary Hazards | Self-heating, corrosive, reacts violently with water[1][2] | Self-heating, corrosive, reacts violently with water[2][3] | Flammable, toxic, corrosive[4][5] |
| Extinguishing Media | Dry sand, dry chemical powder, alcohol-resistant foam[1][6] | Dry sand, dry chemical powder, alcohol-resistant foam[13] | Dry chemical, alcohol-resistant foam, CO2[4][5] |
| Incompatible Materials | Water, moist air, acids, oxidizing agents, metals[5][6] | Water, moist air, acids, alcohols, halogens, ketones[2][5] | Water, acids, oxidizing agents, metals[5][8] |
Experimental Protocol: Neutralization and Disposal of this compound Waste
Proper disposal of this compound waste is crucial and must be performed in compliance with local, regional, and national regulations.[1][2] Never dispose of this compound waste down the drain. [5][6] The primary method for treating this compound waste in the lab is through careful and controlled neutralization before collection by Environmental Health and Safety (EHS).
Objective: To safely neutralize the basic and reactive this compound waste into a less hazardous solution suitable for disposal. This procedure converts the this compound into its corresponding salt and alcohol.
Materials:
-
This compound waste in a designated, properly labeled, and sealed container.
-
An appropriate alcohol solvent for dilution (e.g., isopropanol (B130326) or ethanol).
-
A weak acid (e.g., acetic acid) or a 1M solution of a strong acid (e.g., hydrochloric acid).
-
Large beaker or flask (at least 4 times the volume of the waste).
-
Stir plate and magnetic stir bar.
-
Ice bath.
-
Thermometer.
-
pH indicator strips or a calibrated pH meter.
-
Appropriate PPE (see Section 1).
Procedure:
-
Preparation and Setup :
-
Dilution (for concentrated waste) :
-
If the this compound waste is a concentrated solution or solid, it must be diluted first.
-
Slowly and carefully add the this compound waste to a beaker containing an equal volume of a less reactive alcohol like isopropanol or ethanol (B145695) with stirring. This helps to manage the heat generated during neutralization. Do not use water for dilution.
-
-
Controlled Neutralization :
-
Begin stirring the diluted this compound solution in the ice bath to cool it to below 20°C.
-
Very slowly, add the weak acid (e.g., acetic acid) or 1M strong acid dropwise to the stirring, cooled this compound solution. A dropping funnel is recommended for this step to ensure slow and controlled addition.[15]
-
Monitor the temperature continuously. If the temperature rises significantly (e.g., above 30-40°C), stop the addition immediately and allow the solution to cool before proceeding. The reaction is highly exothermic.
-
Periodically check the pH of the solution using pH strips or a pH meter. Continue adding acid until the pH is neutral (pH 6-8).
-
-
Final Waste Collection :
-
Once the solution is neutralized and has returned to room temperature, transfer it to a designated hazardous waste container.
-
Label the container clearly with "Neutralized this compound Waste," list all contents (e.g., methanol, sodium chloride, water), and affix a hazardous waste tag.
-
Keep the container sealed and store it in a designated satellite accumulation area.
-
Arrange for pickup by your institution's EHS department.[16]
-
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. gelest.com [gelest.com]
- 3. Potassium this compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. lobachemie.com [lobachemie.com]
- 5. gelest.com [gelest.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. kishida.co.jp [kishida.co.jp]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. epfl.ch [epfl.ch]
- 16. benchchem.com [benchchem.com]
Safeguarding Your Research: Essential Protocols for Handling Methoxide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The following guide provides crucial safety and logistical information for handling methoxide, a highly reactive and hazardous chemical. Adherence to these procedures is vital for minimizing risks and ensuring operational integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive array of personal protective equipment is mandatory to prevent severe chemical burns, eye damage, and respiratory tract irritation.[1][2][3] Always consult the specific Safety Data Sheet (SDS) for the form of this compound you are using (e.g., solid powder or solution in methanol) as requirements may vary slightly.
Table 1: Required Personal Protective Equipment for this compound Handling
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Chemical safety goggles or a face shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4] Contact lenses should not be worn.[5] |
| Skin | Chemical-resistant gloves (Neoprene or nitrile rubber) | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact.[5][6] |
| Protective clothing | A long-sleeved, fire-resistant lab coat or coverall is recommended.[5] For larger quantities or increased risk of splash, a complete suit protecting against chemicals may be necessary.[6] | |
| Respiratory | NIOSH-approved respirator | Required when ventilation is insufficient or when handling this compound powder which can form explosive dust mixtures with air.[1][7] A NIOSH-certified caustic organic vapor (black cartridge) respirator is recommended for potential inhalation exposure.[5] |
Hazard and Safety Data
This compound is a flammable, corrosive, and water-reactive substance. Understanding its hazardous properties is the first step in safe handling.
Table 2: Key Hazard and Safety Data for Sodium this compound
| Property | Value | Notes |
| Flash Point | 33°C (91.4°F) (Closed Cup)[2] | Highly flammable liquid and vapor.[3][6] |
| Auto-Ignition Temperature | 88°C (190.4°F)[2] | |
| Flammable Limits in Air | Lower: 7.3% Upper: 36%[2] | Dusts can form explosive mixtures with air.[1] |
| Acute Oral Toxicity (LD50) | 2037 mg/kg (Rat)[2] | Toxic if swallowed.[3] |
| Incompatible Materials | Water, moist air, acids, oxidizing agents, alcohols, esters, halogens, ketones.[2][5] | Reacts violently with water, which may release flammable and/or toxic gas.[1][7] |
Operational and Disposal Plans: A Step-by-Step Guide
The following protocols provide a systematic approach to safely handling and disposing of this compound in a laboratory setting.
Experimental Workflow for Handling this compound
This workflow outlines the critical steps to be followed before, during, and after handling this compound to ensure the safety of personnel and the integrity of the experiment.
Detailed Handling and Storage Procedures
Handling:
-
Always work in a well-ventilated area, such as a chemical fume hood.[1]
-
Use spark-proof tools and explosion-proof equipment to prevent ignition.[1][7]
-
Handle under an inert atmosphere, such as nitrogen or argon, as this compound is air and moisture sensitive.[4][5]
-
Avoid all contact with eyes, skin, and clothing.[1]
-
Take precautionary measures against static discharge.[3]
-
Never add water to this compound.[2]
Storage:
-
Store in a cool, dry, and well-ventilated area away from sources of ignition.[1][4]
-
Keep containers tightly closed and stored under an inert gas blanket (e.g., nitrogen).[1][5]
-
Store in a designated flammables area.[1]
-
Protect from moisture.[3]
Spill and Emergency Protocols
In Case of a Spill:
-
Evacuate all non-essential personnel from the area.[5]
-
Ventilate the area.[5]
-
Wearing full PPE, cover the spill with dry sand, dry lime, or soda ash.[1] Do NOT use water.[1]
-
Use spark-proof tools to collect the material into a closed container for disposal.[1]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal Plan
The disposal of this compound and its contaminated waste must be handled with extreme care and in accordance with all federal, state, and local regulations.[1]
-
Neutralization: For small quantities, sodium this compound can be slowly and carefully dissolved in a large amount of water. This reaction is exothermic and produces flammable methanol (B129727) and corrosive sodium hydroxide. The resulting caustic solution should then be neutralized with a weak acid.[8] This should only be performed by trained personnel with appropriate safety measures in place.
-
Waste Collection: All this compound waste, including contaminated materials and neutralized solutions, should be collected in suitable, closed, and properly labeled containers.
-
Professional Disposal: Dispose of contents and containers at an approved waste disposal facility.[7] Do not dispose of down the drain.[7]
This guide is intended to provide essential information for the safe handling of this compound. Always refer to the specific Safety Data Sheet for your product and follow all institutional safety protocols.
References
- 1. alkalimetals.com [alkalimetals.com]
- 2. actylislab.com [actylislab.com]
- 3. go.lupinsys.com [go.lupinsys.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. gelest.com [gelest.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Sodium this compound - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
